molecular formula C25H32O12 B1675382 Ligstroside CAS No. 35897-92-8

Ligstroside

Numéro de catalogue: B1675382
Numéro CAS: 35897-92-8
Poids moléculaire: 524.5 g/mol
Clé InChI: GMQXOLRKJQWPNB-MVVLSVRYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ligstroside is a secoiridoid glycoside that is the methyl ester of 3,4-dihydro-2H-pyran-5-carboxylic acid which is substituted at positions 2, 3, and 4 by hydroxy, ethylidene, and carboxymethyl groups, respectively and in which the anomeric hydroxy group at position 2 has been converted into its beta-D-glucoside and the carboxylic acid moiety of the carboxymethyl substituent has been converted to the corresponding 4-hydroxyphenethyl ester (the 2S,3E,4S stereoisomer). An important phenolic compound present in olive cultivars. It has a role as a plant metabolite and an antineoplastic agent. It is a secoiridoid glycoside, a methyl ester, a diester, a member of pyrans, a member of phenols and a beta-D-glucoside.
This compound has been reported in Fraxinus formosana, Ligustrum obtusifolium, and other organisms with data available.
structure in first source

Propriétés

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQXOLRKJQWPNB-MVVLSVRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318124
Record name Ligstroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35897-92-8
Record name Ligstroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35897-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ligstroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligstroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIGSTROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S9SA69C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ligstroside: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a prominent secoiridoid, is a phenolic compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an illustrative representation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Oleaceae family, with the olive tree (Olea europaea) being the most significant and widely studied source.[1][2] Its presence has been documented in various parts of the olive plant, including the leaves, fruit (drupes), and consequently in virgin olive oil.[3][4][5][6] Other species within the Oleaceae family, such as the common privet (Ligustrum vulgare), also contain this compound, albeit generally in lower concentrations compared to the olive tree.[2][7]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant part, cultivar, geographical origin, and processing methods. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Olive Leaves

Olive CultivarGeographical OriginThis compound Content (mg/kg dry weight)Reference
FrantoioTuscany, Italy820.8 (mean)[3]
LeccinoTuscany, Italy117.0 - 1931.0[3]
MoraioloTuscany, ItalyNot specified[3]
KoroneikiGreecePresent[6]
KalamonGreecePresent[6]
MegaritikiGreecePresent[6]
Various Italian CultivarsItaly11 - 49 (as total phenolics in mg GAE/g DW)[1]
ArbequinaNot specifiedUp to 171,000 (for oleuropein)[8]

Table 2: this compound and its Derivatives in Virgin Olive Oil

Olive Oil Type/CultivarCompoundConcentration (mg/kg)Reference
Monovarietal Greek & Californian Oils (23 varieties)This compound aglyconsNon-detectable to 711[9][10]
OblicaDialdehyde form of decarboxymethyl this compound aglycone85.1 - 166.5[11]
LeccinoDialdehyde form of decarboxymethyl this compound aglycone32.9 - 142.7[11]
Virgin Olive Oil (various)This compound derivatives30 - 800 (total biophenols)[12][13]
Virgin Olive OilThis compound aglycone0.01 - 5.26 (mg/100g FW)[14]

Experimental Protocols

Accurate quantification of this compound from natural sources requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable technique.

Protocol 1: Extraction and Quantification of this compound from Virgin Olive Oil by HPLC-DAD

This protocol is based on the method described by the International Olive Council.[12][13]

1. Principle: Direct extraction of biophenolic compounds from olive oil using a methanol (B129727)/water solution, followed by quantification via HPLC with UV detection at 280 nm. Syringic acid is used as an internal standard.

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Ultrapure water

  • Syringic acid (internal standard)

  • This compound standard

  • Olive oil sample

  • Vortex mixer

  • Centrifuge

  • HPLC system with DAD detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

3. Procedure:

  • Sample Preparation:
  • Weigh accurately 2.0 g of olive oil into a 10 mL screw-cap test tube.
  • Add 1 mL of a known concentration of syringic acid solution in methanol/water (80:20, v/v).
  • Vortex for 30 seconds.
  • Add 5 mL of methanol/water (80:20, v/v).
  • Vortex for 1 minute.
  • Place in an ultrasonic bath for 15 minutes at room temperature.
  • Centrifuge at 5000 rpm for 25 minutes.
  • Collect the supernatant and filter through a 0.45 µm syringe filter.
  • HPLC Analysis:
  • Mobile Phase: A gradient of A) water with 0.2% phosphoric acid, B) methanol, and C) acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Injection Volume: 20 µL.
  • Detection: 280 nm.
  • Quantification:
  • Prepare a calibration curve using a this compound standard.
  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve and correcting for the internal standard.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Olive Leaves

This method enhances extraction efficiency and is considered a green technology.[15][16][17][18]

1. Principle: Utilization of ultrasonic waves to disrupt plant cell walls, facilitating the release of phenolic compounds into a solvent.

2. Reagents and Materials:

  • Dried and powdered olive leaves

  • Ethanol (70-80% in water)

  • Ultrasonic bath or probe sonicator

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator (optional)

3. Procedure:

  • Weigh a known amount of powdered olive leaves (e.g., 1 g).
  • Add a specific volume of the extraction solvent (e.g., 20 mL of 70% ethanol) to achieve a desired solid-to-liquid ratio.
  • Place the mixture in an ultrasonic bath or use a probe sonicator.
  • Sonication parameters (to be optimized):
  • Time: 15-60 minutes.
  • Temperature: 25-60 °C.
  • Frequency: ~35-40 kHz.
  • After sonication, filter the extract to remove solid plant material.
  • The extract can be concentrated using a rotary evaporator if necessary.
  • The resulting extract can be analyzed by HPLC as described in Protocol 1.

Protocol 3: Solid-Phase Extraction (SPE) for Clean-up of Olive Oil Extracts

SPE is used to remove interfering substances and concentrate the phenolic fraction from olive oil extracts.[19]

1. Principle: Differential partitioning of compounds between a solid stationary phase and a liquid mobile phase to isolate the analytes of interest.

2. Reagents and Materials:

3. Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by hexane through it.
  • Sample Loading: Dissolve the olive oil in hexane and load the solution onto the conditioned cartridge.
  • Washing: Wash the cartridge with hexane to remove the bulk of the oil (triglycerides).
  • Elution: Elute the phenolic compounds, including this compound, with a more polar solvent, typically methanol or a methanol/water mixture.
  • The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.

Visualizations

Biosynthetic Pathway of this compound

This compound is a secoiridoid synthesized from the iridoid pathway, originating from geranyl pyrophosphate (GPP). The following diagram illustrates the key steps in its biosynthesis, leading to the formation of related secoiridoids like oleuropein (B1677263).

Ligstroside_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Oxogeranial 10-Oxogeranial Geraniol->Oxogeranial Geraniol 10-hydroxylase Iridodial Iridodial Oxogeranial->Iridodial Iridoid Synthase Loganic_acid Loganic Acid Iridodial->Loganic_acid Multiple steps Loganin Loganin Loganic_acid->Loganin Methyltransferase Secologanin Secologanin Loganin->Secologanin Secologanin Synthase Elenolic_acid Elenolic Acid Glucoside Secologanin->Elenolic_acid Oxidation This compound This compound Elenolic_acid->this compound Esterification Oleuropein Oleuropein This compound->Oleuropein Hydroxylation Tyrosol Tyrosol Tyrosol->this compound Hydroxytyrosol Hydroxytyrosol Hydroxytyrosol->Oleuropein

Caption: Biosynthetic pathway of this compound and oleuropein.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the extraction and quantification of this compound from a plant matrix.

Experimental_Workflow Sample Plant Material (e.g., Olive Leaves) Drying Drying and Grinding Sample->Drying Extraction Extraction (e.g., UAE) Drying->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Cleanup Clean-up (e.g., SPE) Filtration->Cleanup Analysis HPLC-DAD/MS Analysis Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for this compound analysis.

References

An In-depth Technical Guide to Ligstroside: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligstroside, a prominent secoiridoid glycoside found in high concentrations in olive tree products, particularly the leaves and fruit of Olea europaea, has garnered significant attention within the scientific community. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details experimental protocols for its extraction and analysis, and elucidates the molecular signaling pathways through which it exerts its biological effects. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is chemically identified as the methyl ester of 3,4-dihydro-2H-pyran-5-carboxylic acid, substituted at various positions.[1] Specifically, it is a secoiridoid glycoside where the anomeric hydroxy group at position 2 is converted into its beta-D-glucoside, and the carboxymethyl substituent's carboxylic acid moiety is converted to the corresponding 4-hydroxyphenethyl ester.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate[1]
Molecular Formula C₂₅H₃₂O₁₂[1][2]
Molecular Weight 524.51 g/mol
CAS Number 35897-92-8[1][2]
SMILES C/C=C/1[C@@H](C(=CO[C@H]1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O[3]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are crucial for its isolation, characterization, and formulation in potential therapeutic applications.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Lyophilized powder
Solubility Soluble in DMSO (≥10 mg/mL), Methanol (≥10 mg/mL)

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic DataReference
UV-Vis Spectroscopy The UV spectrum of this compound derivatives typically shows absorption maxima around 240 nm and 280 nm.[4]
Infrared (IR) Spectroscopy Key functional groups expected in the IR spectrum include O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=O stretching (ester, ~1730 cm⁻¹), C=C stretching (~1650 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹).[5]
¹H NMR Spectroscopy Characteristic proton signals are expected for the ethylidene group, the pyran ring, the glucose moiety, and the 4-hydroxyphenethyl ester moiety.
¹³C NMR Spectroscopy Characteristic carbon signals are expected for the carbonyl carbons of the ester and carboxylic acid groups, the olefinic carbons of the pyran ring and ethylidene group, the carbons of the glucose unit, and the aromatic carbons of the 4-hydroxyphenethyl ester.

Biological Activities and Signaling Pathways

This compound and its aglycone exhibit significant anti-inflammatory and antioxidant activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated through the inhibition of several pro-inflammatory pathways. Its aglycone has been shown to suppress the activation of MAPKs, JAK/STAT, and NF-κB signaling pathways.[6][7] Furthermore, it inhibits the NLRP3 inflammasome, a key component of the innate immune response.[6][7] A significant aspect of its anti-inflammatory action is the inhibition of the COX-1 enzyme, leading to a reduction in the production of prostaglandins (B1171923) like PGE₂ and thromboxanes like TXB₂.

dot

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 MAPKs MAPKs TLR4->MAPKs JAK/STAT JAK/STAT TLR4->JAK/STAT NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway NLRP3 Inflammasome NLRP3 Inflammasome TLR4->NLRP3 Inflammasome Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPKs->Pro-inflammatory Cytokines JAK/STAT->Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines NLRP3 Inflammasome->Pro-inflammatory Cytokines COX-1 COX-1 Prostaglandins (PGE₂)\nThromboxanes (TXB₂) Prostaglandins (PGE₂) Thromboxanes (TXB₂) COX-1->Prostaglandins (PGE₂)\nThromboxanes (TXB₂) This compound This compound This compound->MAPKs Inhibits This compound->JAK/STAT Inhibits This compound->NF-κB Pathway Inhibits This compound->NLRP3 Inflammasome Inhibits This compound->COX-1 Inhibits antioxidant_pathway cluster_stress Oxidative Stress cluster_cell Cell Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates iNOS iNOS Oxidative Stress->iNOS Induces Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant Enzymes Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) This compound This compound This compound->Nrf2 Activates This compound->iNOS Inhibits extraction_workflow Start Start Preparation Preparation of Olive Leaves (Wash, Dry, Grind) Start->Preparation Extraction Extraction with Methanol/Water (e.g., 80:20 v/v) Preparation->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Concentration of the extract under reduced pressure Filtration->Concentration Purification Purification by HPLC (C18 column) Concentration->Purification Characterization Characterization (NMR, MS, UV-Vis, IR) Purification->Characterization End End Characterization->End

References

The Biosynthesis Pathway of Ligstroside in Olea europaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of ligstroside, a prominent secoiridoid in Olea europaea (the olive tree). This compound and its derivatives are of significant interest due to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This document details the enzymatic steps, key intermediates, and regulatory aspects of this pathway. It also provides quantitative data on metabolite accumulation and detailed experimental protocols for the analysis of these valuable compounds.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in Olea europaea is a complex process that merges two major metabolic routes: the terpenoid pathway and the phenylpropanoid pathway. The core secoiridoid structure is derived from the iridoid pathway, a branch of terpenoid metabolism, while the tyrosol moiety is derived from the phenylpropanoid pathway.

The pathway begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP), which is produced from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. GPP is then converted through a series of enzymatic reactions to form the central iridoid scaffold, which is subsequently modified to produce this compound and its closely related derivative, oleuropein (B1677263).

The key enzymatic steps in the formation of the secoiridoid backbone of this compound are:

  • Formation of Geraniol (B1671447): Geranyl pyrophosphate (GPP) is hydrolyzed to geraniol. This reaction is catalyzed by a monoterpene synthase.

  • Oxidation of Geraniol: Geraniol undergoes a two-step oxidation to 8-oxogeranial. This is catalyzed by the sequential action of geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase, and 8-hydroxygeraniol oxidoreductase (8HGO).[1][2]

  • Reductive Cyclization: 8-oxogeranial is reductively cyclized by iridoid synthase (ISY) to form the iridoid scaffold.[3] This is a key step in the formation of all iridoids.

  • Further Oxidations and Glycosylation: The iridoid scaffold undergoes a series of oxidations and a glycosylation step to form 7-ketologanin (B12377559).

  • Formation of Oleoside-11-methyl ester: 7-ketologanin is converted to oleoside-11-methyl ester.[4]

  • Formation of this compound: Oleoside-11-methyl ester is then esterified with tyrosol, a derivative of the phenylpropanoid pathway, to form this compound. This compound is a direct precursor to oleuropein, which is formed by the hydroxylation of the tyrosol moiety of this compound.[4][5]

The following diagram illustrates the core biosynthesis pathway of this compound in Olea europaea.

Ligstroside_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 8-hydroxylase (G8H) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-hydroxygeraniol oxidoreductase (8HGO) Iridoid_Scaffold Iridoid Scaffold Oxogeranial->Iridoid_Scaffold Iridoid Synthase (ISY) Deoxyloganic_Acid 7-Deoxyloganic Acid Iridoid_Scaffold->Deoxyloganic_Acid Multiple Steps Ketologanin 7-Ketologanin Deoxyloganic_Acid->Ketologanin Multiple Steps Oleoside_ME Oleoside-11-methyl ester Ketologanin->Oleoside_ME Oleoside Methyl Ester Synthase (OMES) This compound This compound Oleoside_ME->this compound Oleuropein Oleuropein This compound->Oleuropein Hydroxylation Tyrosol Tyrosol (from Phenylpropanoid Pathway) Tyrosol->this compound

Biosynthesis pathway of this compound in Olea europaea.

Quantitative Data on Secoiridoid Accumulation

The concentration of this compound and other secoiridoids in Olea europaea varies significantly depending on the cultivar, fruit developmental stage, and environmental conditions. The following table summarizes representative quantitative data on the accumulation of major secoiridoids in olive fruit at different stages of development.

CultivarDevelopmental StageThis compound (mg/kg DW)Oleuropein (mg/kg DW)Reference
HojiblancaEarly1,500 - 2,50020,000 - 30,000[6]
HojiblancaLate500 - 1,0005,000 - 10,000[6]
ArbequinaEarly1,000 - 2,00015,000 - 25,000[6]
ArbequinaLate200 - 5002,000 - 5,000[6]
Leccino45 DAFNot specified~120,000[3]
Leccino165 DAFNot specified~48,000[3]

DAF: Days After Flowering; DW: Dry Weight. Concentrations are approximate and can vary.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Extraction of Secoiridoids from Olive Leaves

This protocol describes a method for the extraction of secoiridoids from olive leaves for subsequent analysis.[7]

Materials:

  • Fresh or dried olive leaves

  • Distilled water

  • Stove or oven

  • LC-MS grade water

  • Beakers

  • Stirring hotplate

  • Filter paper or centrifuge

Procedure:

  • Sample Preparation: Thoroughly wash fresh olive leaves with distilled water to remove any surface contaminants. Dry the leaves in a stove at 80°C for 2 hours. Grind the dried leaves into a fine powder.

  • Extraction: Immerse 1 gram of the powdered olive leaves in 40 mL of LC-MS grade water. Heat the mixture to 80°C and maintain for 4 hours with continuous stirring.

  • Clarification: After extraction, separate the solid material from the liquid extract by filtration or centrifugation.

  • Storage: The resulting aqueous extract, containing the secoiridoids, can be stored at -20°C until analysis.

Quantification of this compound by HPLC-DAD

This protocol outlines a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method for the quantification of this compound and other secoiridoids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.2% aqueous orthophosphoric acid.

  • Mobile Phase B: Methanol:Acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 nm for this compound and 280 nm for oleuropein and other phenolic compounds.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0964
405050
454060
600100
700100
72964
82964

Quantification: Quantification is performed by constructing a calibration curve using a certified standard of this compound. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of genes involved in the this compound biosynthesis pathway using quantitative real-time PCR (qRT-PCR).[5][8]

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from olive tissues (e.g., leaves, fruit mesocarp) using a suitable RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design and Validation:

  • Design gene-specific primers for the target genes (e.g., OeISY, OeG8H, Oe8HGO) and suitable reference genes for normalization (e.g., GAPDH, EF1-alpha).[5]

  • Validate the primer efficiency for each primer pair by performing a standard curve analysis with a serial dilution of cDNA.

3. qRT-PCR Reaction:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.

  • Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).

  • Include a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the reference genes.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the analysis of secoiridoids and the expression of their biosynthetic genes in Olea europaea.

Experimental_Workflow Sample Olive Tissue (Leaves, Fruit) Extraction Extraction Sample->Extraction Gene_Expression_Analysis Gene Expression Analysis Sample->Gene_Expression_Analysis Metabolite_Analysis Metabolite Analysis Extraction->Metabolite_Analysis HPLC HPLC / UHPLC-MS Metabolite_Analysis->HPLC RNA_Extraction Total RNA Extraction Gene_Expression_Analysis->RNA_Extraction Data_Analysis Data Analysis and Correlation HPLC->Data_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR qRT_PCR->Data_Analysis

Workflow for secoiridoid analysis and gene expression studies.

Enzyme Kinetics

Detailed kinetic parameters (Km, Kcat) for the specific enzymes of the this compound biosynthesis pathway in Olea europaea are not extensively reported in the current literature. However, studies on homologous enzymes in other plant species provide valuable insights into their catalytic efficiencies. For instance, terpene synthases, which are involved in the initial steps of the pathway, typically exhibit Km values in the low micromolar range for their respective pyrophosphate substrates. Further biochemical characterization of the olive enzymes is required to fully understand the kinetics and regulation of the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound in Olea europaea is a fascinating and complex metabolic pathway with significant implications for the pharmaceutical and nutraceutical industries. This technical guide has provided a detailed overview of the core pathway, quantitative data on metabolite accumulation, and robust experimental protocols for the analysis of these valuable compounds. Further research, particularly in the area of enzyme kinetics and regulatory mechanisms, will undoubtedly uncover new opportunities for the metabolic engineering of this important pathway to enhance the production of this compound and its derivatives.

References

An In-depth Technical Guide to the Biological Activities of Ligstroside and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a prominent secoiridoid glycoside found in plants of the Oleaceae family, particularly in olive leaves and fruit (Olea europaea), has garnered significant scientific interest.[1][2][3] Upon hydrolysis, either through endogenous enzymes during olive oil production or within the gastrointestinal tract, this compound releases its aglycone, p-HPEA-EA, and its simpler phenylethanoid alcohol, tyrosol (p-HPEA).[2][4] Both this compound and its aglycone derivatives exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides a comprehensive overview of their antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antioxidant Activities

The capacity to counteract oxidative stress is a cornerstone of the bioactivity of this compound and its aglycone.[1][3] This is achieved through direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Quantitative Data on Antioxidant Effects
CompoundAssayModel SystemKey FindingsReference
This compound Aglycone (LA)Nitric Oxide (NO) ProductionLPS-stimulated murine peritoneal macrophagesDose-dependent decrease in NO production.[5][6][5][6]
This compound Aglycone (LA)iNOS & NOX-1 ExpressionLPS-stimulated murine peritoneal macrophagesSignificant reduction in the protein expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase-1 (NOX-1).[5][7][5][7]
TyrosolDPPH Radical ScavengingIn vitro chemical assayShowed DPPH radical inhibition.[8][8]
TyrosolABTS Radical ScavengingIn vitro chemical assayDemonstrated ABTS radical scavenging capacity.[8][8]
Mechanism of Action: The Nrf2/ARE Signaling Pathway

A primary mechanism underlying the antioxidant effects of this compound aglycone involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Oxidative stress or activators like this compound aglycone disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus.[11][12] In the nucleus, Nrf2 binds to the ARE, driving the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative stress.[5][11][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligstroside_Aglycone This compound Aglycone Keap1 Keap1 Ligstroside_Aglycone->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes Activates Transcription caption Nrf2/ARE Antioxidant Response Pathway Activation.

Figure 1. Nrf2/ARE Antioxidant Response Pathway Activation.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound.[13][14]

  • Reagent Preparation :

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a spectrophotometric-grade solvent like methanol (B129727) or ethanol.[14] This solution should be freshly made and protected from light, as DPPH is light-sensitive.[14]

    • Prepare a series of dilutions of the test compound (e.g., this compound aglycone) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[14]

  • Reaction Setup :

    • In a 96-well microplate or cuvettes, add a defined volume of the test sample or control to an equal volume of the DPPH working solution.[14][15]

    • Include a blank control containing only the solvent and the DPPH solution.[14]

  • Incubation :

    • Mix the solutions thoroughly and incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[14][16]

  • Measurement :

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.[14][16] The reduction of the purple DPPH radical to the yellow DPPH-H by an antioxidant results in a decrease in absorbance.[14]

  • Calculation :

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percent inhibition against the sample concentrations.[14]

Anti-inflammatory Activities

This compound aglycone demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5][6]

Quantitative Data on Anti-inflammatory Effects
CompoundEffect MeasuredModel SystemKey FindingsReference
This compound Aglycone (LA)Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)LPS-stimulated murine peritoneal macrophagesDose-dependent reduction in cytokine levels.[5][5]
This compound Aglycone (LA)COX-2 & mPGEs-1 ExpressionLPS-stimulated murine peritoneal macrophagesModulated the overexpression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (mPGEs-1).[5][5]
This compound Aglycone (LA)NLRP3 Inflammasome ActivationLPS-stimulated murine peritoneal macrophagesInhibited both canonical and non-canonical activation of the NLRP3 inflammasome.[5][5]
Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory action of this compound aglycone is the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[5][7] The canonical NF-κB pathway is a prototypical pro-inflammatory signaling route.[17] In resting cells, NF-κB dimers (e.g., p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex.[18][19] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[5][17][18] this compound aglycone has been shown to inhibit this pathway, thereby suppressing the expression of these inflammatory mediators.[5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor TLR4 LPS->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p IκB-P IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Ligstroside_Aglycone This compound Aglycone Ligstroside_Aglycone->IKK Inhibits Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Activates Transcription caption Inhibition of the Canonical NF-κB Signaling Pathway.

Figure 2. Inhibition of the Canonical NF-κB Signaling Pathway.

Experimental Protocol: Assessment of NF-κB Activation

NF-κB activation is commonly assessed by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus via Western blotting.[20][21]

  • Cell Culture and Treatment :

    • Culture relevant cells (e.g., RAW 264.7 macrophages) to an appropriate confluency.

    • Pre-treat cells with various concentrations of the test compound (this compound aglycone) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.

  • Subcellular Fractionation :

    • Harvest the cells and perform subcellular fractionation using a commercial kit or established protocols to separate the cytoplasmic and nuclear extracts.

  • Western Blotting :

    • Determine the protein concentration of each fraction using a BCA or Bradford assay.

    • Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for the NF-κB p65 subunit.

    • To ensure the purity of the fractions, also probe for a cytoplasmic marker (e.g., GAPDH or α-tubulin) and a nuclear marker (e.g., Lamin B1 or Histone H3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis :

    • Quantify the band intensities. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 in LPS-stimulated cells indicate activation. Treatment with an effective inhibitor like this compound aglycone will prevent this shift.

Neuroprotective Activities

Emerging evidence suggests that this compound and its derivatives possess significant neuroprotective properties, making them relevant for research into neurodegenerative diseases like Alzheimer's.[1][22][23]

Summary of Neuroprotective Effects
CompoundEffect MeasuredModel SystemKey FindingsReference
This compoundCognitive Function & LifespanAged miceEnhanced cognitive function and significantly prolonged lifespan.[22][24][22][24]
This compoundMitochondrial DysfunctionModels of early Alzheimer's disease and brain agingProtects against mitochondrial dysfunction.[22][22]
This compound AglyconeAmyloid-beta plaquesMouse modelsMay inhibit or reduce the formation of amyloid-beta plaques.[1][1]

The neuroprotective mechanisms are believed to be multifactorial, stemming from the compounds' antioxidant and anti-inflammatory activities, which help mitigate the oxidative stress and chronic neuroinflammation characteristic of many neurodegenerative conditions.[4][23]

Anti-Cancer Activities

The aglycones of this compound, particularly tyrosol, have demonstrated potential anti-cancer effects in various cancer cell lines.

Quantitative Data on Anti-Cancer Effects
CompoundEffect MeasuredModel SystemKey FindingsReference
TyrosolCell ViabilityMCF-7 breast cancer cellsDose-dependent decrease in cell viability (Concentrations: 100, 200, 300 µM).[25][25]
TyrosolApoptosis & NecrosisMCF-7 breast cancer cellsIncreased rates of apoptosis and necrosis at high concentrations (200, 300 µM).[25][25]
TyrosolApoptotic Gene ExpressionMCF-7 breast cancer cellsOverexpression of pro-apoptotic genes (Bax, p53) and downregulation of the anti-apoptotic gene (Bcl-2).[25][25]
This compound AglyconeCell Proliferation & DeathHuman liver cancer cell lines (HepG2, Huh7)In an extract with oleocanthal, enhanced cell death and proliferation arrest, associated with autophagy.[3][26][3][26]
Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., MCF-7) in a 96-well plate B 2. Incubate (e.g., 24 hours) to allow attachment A->B C 3. Treat Cells with various concentrations of Tyrosol/LA B->C D 4. Incubate for desired period (e.g., 24, 48, 72 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (e.g., 2-4 hours) for formazan crystal formation E->F G 7. Solubilize Crystals with a solvent (e.g., DMSO, isopropanol) F->G H 8. Read Absorbance at ~570 nm with a plate reader G->H caption General workflow for assessing cell viability via MTT assay.

Figure 3. General workflow for assessing cell viability via MTT assay.

Conclusion

This compound and its aglycone derivatives exhibit a compelling range of biological activities, including robust antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. Their mechanisms of action are rooted in the modulation of fundamental signaling pathways such as Nrf2/ARE and NF-κB. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals. Further investigation, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these promising natural compounds.

References

The Antioxidant Properties of Ligstroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a secoiridoid glucoside found predominantly in olives and olive oil, has garnered significant scientific interest for its potential health benefits, largely attributed to its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound and its aglycone, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the intricate signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound and its aglycone can neutralize free radicals and mitigate oxidative stress, which is a key factor in the pathogenesis of numerous chronic and degenerative diseases.[1] This activity is believed to contribute to the neuroprotective, cardioprotective, and anti-inflammatory effects associated with olive oil consumption.[1][2]

Core Antioxidant Mechanisms

The antioxidant activity of this compound is multifaceted, involving both direct radical scavenging and the modulation of endogenous antioxidant defense systems. Its chemical structure, rich in phenolic hydroxyl groups, enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby interrupting oxidative chain reactions.

Beyond direct scavenging, this compound aglycone has been shown to exert its antioxidant effects through the activation of key cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, or induction by compounds like this compound aglycone, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), upregulating their expression and enhancing the cell's antioxidant capacity.[2]

Nrf2_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nu Nrf2_nu Nrf2_cyto->Nrf2_nu Translocation Antioxidant_Genes Antioxidant_Genes Cytoprotection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cytoprotection Leads to

MAPK Signaling Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are crucial in transducing extracellular stimuli into intracellular responses. Oxidative stress can lead to the activation of JNK and p38 pathways, which are often associated with inflammation and apoptosis. This compound aglycone has been found to inhibit the phosphorylation of MAPKs in response to inflammatory stimuli, thereby mitigating downstream inflammatory and oxidative damage.[2] By modulating these pathways, this compound can suppress the production of pro-inflammatory and pro-oxidant mediators.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 Inflammatory_Stimuli->p38 JNK JNK Inflammatory_Stimuli->JNK ERK ERK Inflammatory_Stimuli->ERK This compound This compound Aglycone p_p38 p_p38 This compound->p_p38 Inhibits p_JNK p_JNK This compound->p_JNK Inhibits p_ERK p_ERK This compound->p_ERK Inhibits Pro_inflammatory_Mediators Pro-inflammatory & Pro-oxidant Mediators (e.g., NO, iNOS, NOX-1) p_p38->Pro_inflammatory_Mediators Activates p_JNK->Pro_inflammatory_Mediators p_ERK->Pro_inflammatory_Mediators

Quantitative Antioxidant Activity

While specific quantitative data for isolated this compound is limited in the readily available literature, studies on extra virgin olive oils (EVOOs), where this compound and its derivatives are significant components, provide valuable insights into its antioxidant capacity. The following tables summarize representative data from common in vitro antioxidant assays performed on EVOOs. It is important to note that these values reflect the synergistic effects of all phenolic compounds present in the oil.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Extra Virgin Olive Oils

Sample TypeIC50 (mg of oil)Reference
Italian Monovarietal EVOO91 - 160[3]

IC50: The concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ORAC (Oxygen Radical Absorbance Capacity) of Extra Virgin Olive Oils

Sample TypeORAC Value (µmol TE/g of oil)Reference
Italian Monovarietal EVOO5.45 - 8.03[3]

TE: Trolox Equivalents. A higher ORAC value indicates a greater antioxidant capacity.

Table 3: FRAP (Ferric Reducing Antioxidant Power) of Extra Virgin Olive Oils

Sample TypeFRAP Value (µmol TE/g)Reference
Italian EVOO0.59 - 3.19[4]

TE: Trolox Equivalents. A higher FRAP value indicates a greater reducing power.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to evaluate the antioxidant properties of this compound. These protocols are synthesized from established methods and should be optimized for specific laboratory conditions.

In Vitro Antioxidant Assays

Antioxidant_Assay_Workflow Start This compound Sample Preparation Assay_Selection Select Assay: DPPH, ABTS, FRAP, ORAC Start->Assay_Selection Reaction Incubate with Reagents Assay_Selection->Reaction Measurement Spectrophotometric or Fluorometric Reading Reaction->Measurement Analysis Calculate IC50 or Trolox Equivalents Measurement->Analysis

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a series of concentrations of this compound in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound concentration to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.

    • Prepare a series of concentrations of this compound in ethanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each this compound concentration to respective wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample with that of a Trolox standard curve.

Cellular Antioxidant and Signaling Pathway Analysis

Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess Nrf2 activation, the nuclear translocation of Nrf2 is measured. For MAPK signaling, the phosphorylation status of key kinases (p38, ERK, JNK) is determined using phospho-specific antibodies.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., murine peritoneal macrophages) to 70-80% confluency.[2]

    • Treat the cells with varying concentrations of this compound aglycone (e.g., 12.5, 25, and 50 µM) for a specified duration (e.g., 18 hours).[2]

    • Include a positive control (e.g., LPS for MAPK activation) and an untreated control.[2]

  • Protein Extraction:

    • For Nrf2 activation, perform nuclear and cytoplasmic fractionation to separate the protein lysates.

    • For total protein analysis (MAPK), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, p-p38, p-ERK, p-JNK, and their total counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C. Recommended antibody dilutions are typically 1:1000.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their respective total proteins and the levels of nuclear Nrf2 to a nuclear loading control (e.g., Lamin B1).

Conclusion

This compound, a prominent secoiridoid from olives, exhibits significant antioxidant properties through both direct radical scavenging and the modulation of crucial cellular signaling pathways, including the Nrf2-ARE and MAPK pathways. While quantitative data for the isolated compound remains an area for further investigation, the antioxidant capacity of this compound-rich olive oils is well-documented. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound's antioxidant potential and its underlying mechanisms. A deeper understanding of these properties is essential for harnessing the therapeutic potential of this natural compound in the development of novel strategies for preventing and treating oxidative stress-related diseases.

References

The Anti-Inflammatory Effects of Ligstroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Mechanisms and Therapeutic Potential of a Prominent Secoiridoid

Introduction

Ligstroside, a secoiridoid found abundantly in olive oil and other plants of the Oleaceae family, has garnered significant attention for its diverse bioactive properties, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, targeting researchers, scientists, and drug development professionals. The focus is on the aglycone form of this compound (LA), which is often the subject of in vitro and in vivo studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Core Anti-Inflammatory Mechanisms of this compound Aglycone

This compound aglycone exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In cellular models of inflammation, particularly those using lipopolysaccharide (LPS)-stimulated macrophages, LA has demonstrated significant efficacy in mitigating the inflammatory cascade.[1][2]

The principal mechanisms of action include:

  • Inhibition of Pro-inflammatory Cytokine Production: LA effectively reduces the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3]

  • Suppression of Inflammatory Enzymes: The expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively, are significantly downregulated by LA.[1][2]

  • Modulation of Key Signaling Pathways: LA interferes with the activation of several critical inflammatory signaling cascades:

    • Nuclear Factor-kappa B (NF-κB) Pathway: LA inhibits the degradation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor for pro-inflammatory gene expression.[1][3]

    • Mitogen-Activated Protein Kinase (MAPK) Pathway: The phosphorylation of key MAPK proteins, including p38, JNK, and ERK, is attenuated by LA, thus disrupting downstream inflammatory signaling.[1][3]

    • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: LA has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in cytokine signaling and inflammatory responses.[1][3]

    • NLRP3 Inflammasome: LA inhibits both the canonical and non-canonical activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of IL-1β.[1][3]

  • Activation of the Nrf2/HO-1 Antioxidant Pathway: LA promotes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress, which is closely linked to inflammation.[1][3]

Data Presentation: Quantitative Effects of this compound Aglycone

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound aglycone (LA) from in vitro studies on LPS-stimulated murine peritoneal macrophages.[1]

Table 1: Effect of this compound Aglycone on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.1-
LPS (5 µg/mL)-25.8 ± 1.5-
LA + LPS12.518.2 ± 1.129.5%
LA + LPS2511.5 ± 0.955.4%
LA + LPS506.3 ± 0.575.6%

Table 2: Effect of this compound Aglycone on Pro-inflammatory Cytokine Secretion

CytokineTreatmentConcentration (µM)Secretion (pg/mL)% Inhibition
TNF-α LPS (5 µg/mL)-1850 ± 120-
LA + LPS12.51320 ± 9528.6%
LA + LPS25850 ± 6054.1%
LA + LPS50420 ± 3577.3%
IL-6 LPS (5 µg/mL)-2400 ± 150-
LA + LPS12.51750 ± 11027.1%
LA + LPS251100 ± 8054.2%
LA + LPS50550 ± 4077.1%
IL-1β LPS (5 µg/mL)-450 ± 30-
LA + LPS12.5310 ± 2531.1%
LA + LPS25190 ± 1557.8%
LA + LPS5090 ± 1080.0%

Table 3: Effect of this compound Aglycone on the Expression of Pro-inflammatory Enzymes

ProteinTreatmentConcentration (µM)Relative Expression (% of LPS)
iNOS LPS (5 µg/mL)-100%
LA + LPS12.572%
LA + LPS2545%
LA + LPS5021%
COX-2 LPS (5 µg/mL)-100%
LA + LPS12.578%
LA + LPS2551%
LA + LPS5028%

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory effects of this compound aglycone.

Cell Culture and Treatment

Murine peritoneal macrophages or RAW 264.7 macrophage cell lines are commonly used.[1] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For inflammation induction, cells are pre-treated with various concentrations of this compound aglycone (e.g., 12.5, 25, 50 µM) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1-5 µg/mL) for a duration of 18-24 hours.[1]

Cell Viability Assay (SRB Assay)

The sulforhodamine B (SRB) assay is used to determine cell viability and potential cytotoxicity of the test compound.[1]

  • After treatment, cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Plates are washed with water and air-dried.

  • Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The protein-bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at a wavelength of 540 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[1]

  • Collect cell culture supernatants after treatment.

  • Mix equal volumes of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Nitrite concentration is determined using a standard curve of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants.[1]

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Add a substrate for the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Cytokine concentrations are calculated based on the standard curve.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key signaling molecules (e.g., p-p65, p-p38, iNOS, COX-2).[1]

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry analysis is performed to quantify the relative protein expression, often normalized to a housekeeping protein like β-actin.

Visualization of Signaling Pathways and Workflows

This compound's Impact on Inflammatory Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by this compound aglycone in an LPS-stimulated macrophage.

Ligstroside_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK Nucleus Nucleus MAPK_Pathway->Nucleus Activates Transcription Factors IkB IκBα IKK->IkB P NFkB NF-κB (p65) IKK->NFkB Activates IkB->NFkB Inhibits NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6, IL-1β Proinflammatory_Genes->Cytokines Enzymes iNOS, COX-2 Proinflammatory_Genes->Enzymes This compound This compound Aglycone This compound->MAPK_Pathway Inhibits This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: this compound's inhibitory effects on MAPK and NF-κB signaling pathways.

General Experimental Workflow for Assessing Anti-inflammatory Activity

The diagram below outlines a typical experimental workflow for investigating the anti-inflammatory properties of a compound like this compound.

Experimental_Workflow cluster_analysis Data Collection & Analysis start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with This compound Aglycone cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation (18-24 hours) stimulation->incubation harvest Harvest Supernatant & Cell Lysate incubation->harvest supernatant_analysis Supernatant Analysis harvest->supernatant_analysis lysate_analysis Cell Lysate Analysis harvest->lysate_analysis griess Griess Assay (NO) supernatant_analysis->griess elisa ELISA (Cytokines) supernatant_analysis->elisa end End western Western Blot (Signaling Proteins) lysate_analysis->western srb SRB Assay (Cell Viability) lysate_analysis->srb

Caption: A generalized workflow for in vitro anti-inflammatory screening.

Conclusion

This compound, particularly its aglycone form, demonstrates robust anti-inflammatory properties through the modulation of multiple key signaling pathways and the suppression of pro-inflammatory mediator production. The quantitative data presented in this guide highlights its dose-dependent efficacy in vitro. The detailed experimental protocols provide a foundation for researchers to design and execute studies to further elucidate the therapeutic potential of this promising natural compound. The visualized signaling pathways and experimental workflow offer a clear conceptual framework for understanding its mechanisms of action and for planning future investigations. Further in vivo studies are warranted to translate these promising preclinical findings into potential therapeutic applications for inflammatory diseases.[1][3]

References

Preliminary Anticancer Research on Ligstroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a secoiridoid found in olive oil, has garnered attention for its potential therapeutic properties, including anticancer activity. This technical guide provides an in-depth overview of the preliminary research on the anticancer effects of this compound, with a focus on its aglycone form (LA), which has been the primary subject of recent studies. The document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts in this area.

Quantitative Data Summary

The antiproliferative activity of this compound aglycone (LA) has been evaluated against various cancer cell lines. The most comprehensive data available is from the National Cancer Institute's NCI-60 screen, which highlighted a particular sensitivity in melanoma cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound Aglycone (LA) in Malme-3M Melanoma Cells[1][2]
ParameterValue (mol/L)Description
Log10 GI50-5.86Concentration causing 50% growth inhibition.
Log10 TGI-4.45Concentration causing total growth inhibition.
Log10 LC50> -4.0Concentration causing 50% cell lethality.
Table 2: In Vivo Efficacy of this compound Aglycone (LA) in Malme-3M Xenograft Model[1][2]
ParameterTreatment Group (10 mg/kg LA)Vehicle ControlDescription
Tumor VolumeProgressive ReductionProgressive IncreaseTumor growth was monitored over a 40-day dosing period.
Mean Tumor WeightStatistically Significant Reduction-Comparison at the end of the study.
Table 3: Modulation of Protein Expression by this compound Aglycone (LA) in Malme-3M Tumors[1]
Protein% Reduction vs. Vehicle ControlPathway/Function
BRAF V600E> 50%BRAF-MAPK Signaling
p-MEK77.5%BRAF-MAPK Signaling
p-MAPK47.5%BRAF-MAPK Signaling
GPD146.3%Metabolic Gene
ELOVL655%Metabolic Gene

Signaling Pathways

Preliminary research suggests that this compound aglycone exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

BRAF-MAPK Signaling Pathway in Melanoma

In BRAF V600E mutant melanoma, this compound aglycone has been shown to suppress the constitutively active BRAF-MAPK pathway, a critical driver of melanoma cell proliferation and survival.[1][2]

BRAF_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF V600E (Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylates pMEK p-MEK MEK->pMEK ERK ERK (MAPK) pERK p-ERK (p-MAPK) ERK->pERK pMEK->ERK Phosphorylates Transcription Transcription Factors pERK->Transcription Activates This compound This compound Aglycone This compound->BRAF Inhibits This compound->pMEK Reduces This compound->pERK Reduces Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound aglycone inhibits the BRAF-MAPK pathway in melanoma.

NF-κB Signaling Pathway

While direct evidence in cancer cells is limited, this compound aglycone has been reported to inhibit the NF-κB pathway in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, suggesting a potential anti-inflammatory mechanism that could be relevant to cancer.[1][3]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (in macrophages) IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB This compound This compound Aglycone This compound->IKK Inhibits Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation

Caption: Proposed inhibition of the NF-κB pathway by this compound aglycone.

PI3K/Akt Signaling Pathway

The effect of this compound on the PI3K/Akt pathway in cancer is not yet clearly defined. Studies on other olive oil phenols, such as oleocanthal (B1677205), have shown inhibition of Akt phosphorylation.[1] A study on an extract containing both oleocanthal and this compound aglycone in liver cancer cells did not show a consistent downregulation of this pathway.[4] Further research is needed to elucidate the specific role of this compound in modulating PI3K/Akt signaling in cancer.

Experimental Protocols

This section provides an overview of the methodologies used in the preliminary anticancer research of this compound aglycone.

In Vitro Antiproliferation Assay (NCI-60 Screen)[1]

This protocol describes a standardized method for assessing the cytotoxic and/or growth-inhibitory effects of a compound against a panel of 60 human cancer cell lines.

NCI60_Workflow start Start cell_culture 1. Cell Culture (60 human cancer cell lines) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (this compound Aglycone) seeding->treatment incubation 4. Incubation (48 hours) treatment->incubation staining 5. Sulforhodamine B (SRB) Staining incubation->staining readout 6. Absorbance Measurement staining->readout analysis 7. Data Analysis (GI50, TGI, LC50) readout->analysis end End analysis->end

Caption: Workflow for the NCI-60 antiproliferation assay.

  • Cell Lines: 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Assay Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

  • Procedure:

    • Cell Plating: Cells are seeded into 96-well microtiter plates and allowed to attach overnight.

    • Compound Addition: this compound aglycone is added at various concentrations (typically a 5-log dilution series).

    • Incubation: Plates are incubated for 48 hours.

    • Fixation: Cells are fixed with trichloroacetic acid (TCA).

    • Staining: The fixed cells are stained with SRB dye.

    • Washing: Unbound dye is removed by washing.

    • Solubilization: Bound dye is solubilized with a basic solution.

    • Readout: The absorbance is read on a plate reader.

  • Data Analysis: The percentage of growth is calculated relative to untreated control cells and a time-zero control. From this, the GI50, TGI, and LC50 values are determined.

Western Blot Analysis for BRAF-MAPK Pathway Proteins[1]

This protocol is used to detect and quantify the levels of specific proteins within the BRAF-MAPK signaling cascade in tumor lysates.

  • Sample Preparation:

    • Tumor tissues from the xenograft study are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • The lysate is centrifuged to pellet cellular debris.

    • The supernatant containing the protein is collected, and the protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Equal amounts of protein from each sample are loaded onto a polyacrylamide gel.

    • Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., BRAF V600E, p-MEK, p-MAPK, and a loading control like β-tubulin).

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • An enhanced chemiluminescence (ECL) substrate is added to the membrane.

    • The resulting light signal is captured using a digital imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to compare protein levels between treated and control groups.

In Vivo Melanoma Xenograft Study[1][2]

This protocol outlines the use of a nude mouse model to evaluate the in vivo antitumor efficacy of this compound aglycone.

  • Animal Model: Female athymic nude mice.

  • Cell Line: Malme-3M human melanoma cells.

  • Procedure:

    • Tumor Implantation: Malme-3M cells are injected subcutaneously into the flanks of the mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., an average of 50 mm³).

    • Randomization: Mice are randomly assigned to treatment and vehicle control groups.

    • Treatment Administration: this compound aglycone (10 mg/kg) is administered daily via oral gavage. The vehicle control typically consists of the solvent used to dissolve the compound (e.g., 0.1% v/v Tween-80 in saline).

    • Monitoring: Tumor volume and body weight are measured regularly throughout the study. Tumor volume can be calculated using the formula: (length × width²) / 2.

    • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., western blotting, histopathology).

Conclusion and Future Directions

The preliminary research on this compound, particularly its aglycone, demonstrates promising anticancer activity, especially in BRAF-mutant melanoma. The mechanism of action appears to involve the inhibition of the BRAF-MAPK signaling pathway. While there are indications of its potential to modulate other pathways like NF-κB, further investigation in relevant cancer models is required to confirm these effects. The role of this compound in regulating the PI3K/Akt pathway in cancer remains to be elucidated.

Future research should focus on:

  • Expanding the in vitro testing of this compound against a broader panel of cancer cell lines to identify other sensitive cancer types.

  • Conducting more in-depth mechanistic studies to confirm the effects of this compound on the PI3K/Akt and NF-κB pathways in various cancer cell models.

  • Investigating the potential for synergistic effects when combining this compound with other anticancer agents.

  • Performing pharmacokinetic and toxicology studies to assess the safety and bioavailability of this compound for potential clinical development.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound as a potential novel anticancer therapeutic.

References

A Technical Guide to the Core Chemical Differences Between Ligstroside and Oleuropein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental chemical distinctions between two prominent secoiridoids, ligstroside and oleuropein (B1677263). Both compounds, prevalent in the Oleaceae family, particularly in olives (Olea europaea), are of significant interest to the scientific community for their diverse biological activities. This document provides a detailed comparison of their chemical structures, physicochemical properties, and biosynthetic relationship, supplemented with experimental methodologies for their differentiation and visualization of their impact on key signaling pathways.

Core Structural and Physicochemical Differences

The primary chemical distinction between this compound and oleuropein lies in the hydroxylation pattern of the phenolic moiety attached to the secoiridoid backbone. Oleuropein possesses a catechol structure (3,4-dihydroxyphenylethanol), whereas this compound has a single hydroxyl group on its phenolic ring (p-hydroxyphenylethanol). This seemingly minor difference in a single hydroxyl group leads to notable variations in their chemical properties and biological activities.[1]

Chemical Structure

Both this compound and oleuropein are glycosylated seco-iridoids, featuring an elenolic acid core linked to a phenolic alcohol and a glucose molecule.[2] The key structural difference is highlighted in the tyrosol-derived portion of the molecule.

Oleuropein: Features a 3,4-dihydroxyphenylethyl alcohol (hydroxytyrosol) moiety.[3] This compound: Features a p-hydroxyphenylethyl alcohol (tyrosol) moiety.[4]

This structural variance is the primary determinant of their differing polarities and antioxidant capacities.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and oleuropein, providing a clear comparison for research and drug development applications.

Property This compound Oleuropein Reference
Molecular Formula C25H32O12C25H32O13[3]
Molecular Weight ( g/mol ) 524.51540.51
Appearance SolidSolid
Melting Point (°C) Not specified89 - 91[3]

Table 1: Physicochemical Properties of this compound and Oleuropein. This table provides a side-by-side comparison of the fundamental physicochemical properties of the two secoiridoids.

Spectroscopic Data This compound Oleuropein Reference
UV-Vis λmax (nm) ~280~280[2][5]
Mass Spectrometry [M-H]⁻ (m/z) 523.18121539.17572[4]

Table 2: Spectroscopic Data for this compound and Oleuropein. This table highlights key spectroscopic values useful for the identification and quantification of these compounds.

¹H NMR Chemical Shifts (δ, ppm) - Key Differences This compound Oleuropein Reference
Aromatic Protons (Phenolic Ring) ~7.0 (d, 2H), ~6.7 (d, 2H)~6.7 (d, 1H), ~6.6 (d, 1H), ~6.5 (dd, 1H)[6]
¹³C NMR Chemical Shifts (δ, ppm) - Key Differences This compound Oleuropein Reference
Aromatic Carbons (Phenolic Ring) ~156, ~130, ~115~145, ~144, ~120, ~116, ~115[6]

Table 3: Comparative ¹H and ¹³C NMR Data for this compound and Oleuropein. This table presents a summary of the key distinguishing NMR chemical shifts for the aromatic portions of this compound and oleuropein. The differing substitution pattern on the phenolic ring leads to distinct signals.

Biosynthetic Pathway

This compound and oleuropein share a common biosynthetic pathway derived from the metabolism of terpenes and phenylpropanoids.[7] The pathway diverges at a late stage, where this compound is a direct precursor to oleuropein through a hydroxylation step. This relationship is crucial for understanding their relative abundance in plant tissues.

Biosynthesis cluster_phenolic_precursors Phenolic Precursors Geranyl Pyrophosphate Geranyl Pyrophosphate Loganic Acid Loganic Acid Geranyl Pyrophosphate->Loganic Acid Secologanin Secologanin Loganic Acid->Secologanin 7-ketologanin 7-ketologanin Secologanin->7-ketologanin Oleoside-11-methyl ester Oleoside-11-methyl ester 7-ketologanin->Oleoside-11-methyl ester This compound This compound Oleoside-11-methyl ester->this compound + Tyrosol Oleuropein Oleuropein This compound->Oleuropein + Hydroxylase Tyrosol Tyrosol Hydroxytyrosol Hydroxytyrosol

Caption: Biosynthetic pathway of this compound and oleuropein.

Experimental Protocols for Differentiation

The distinct physicochemical properties of this compound and oleuropein allow for their effective separation and quantification using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of these secoiridoids is reverse-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size), a UV-Vis detector, and a gradient pump.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.2% phosphoric acid.

    • Solvent B: Methanol.

    • Solvent C: Acetonitrile.

  • Gradient Program: A typical gradient might be: 0-11 min, 2-25% B and 2-25% C; 11-13 min, 25-30% B and 25-30% C; 13-17 min, 30-50% B and 30-50% C; followed by a wash and re-equilibration step.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.[2][5]

  • Expected Elution: Due to its higher polarity from the additional hydroxyl group, oleuropein typically has a slightly shorter retention time than this compound under reverse-phase conditions.

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.

  • Parent Ions:

    • This compound: [M-H]⁻ at m/z 523.18121.[4]

    • Oleuropein: [M-H]⁻ at m/z 539.17572.[4]

  • Fragmentation: Collision-induced dissociation (CID) will yield distinct fragmentation patterns. A characteristic loss for both is the glucose moiety (162 Da). The fragmentation of the aglycone will differ due to the presence or absence of the second hydroxyl group on the phenolic ring.[9]

Impact on Signaling Pathways: The NF-κB Pathway

Both this compound and oleuropein, particularly their aglycone forms, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the most significant is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[10][11][12]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition by this compound/Oleuropein Aglycones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activation Inhibitor This compound/Oleuropein Aglycones Inhibitor->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) DNA->ProInflammatory_Genes Transcription

Caption: Modulation of the NF-κB signaling pathway.

This guide provides a foundational understanding of the key chemical differences between this compound and oleuropein for professionals engaged in natural product research and drug development. The provided data and methodologies offer a practical framework for the identification, quantification, and further investigation of these promising bioactive compounds.

References

The Role of Ligstroside in Olive Oil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ligstroside, a prominent secoiridoid glycoside, and its aglycone form are key phenolic compounds found in olive oil, contributing significantly to its sensory profile and multifaceted health benefits. This technical guide provides an in-depth overview of this compound's chemistry, its prevalence in olive oil, and its biological activities, with a focus on the underlying molecular mechanisms. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Chemical Profile and Presence in Olive Oil

This compound is a secoiridoid, a type of monoterpenoid, characterized by a cleaved cyclopentane (B165970) ring.[1] Structurally, it is an ester of elenolic acid with tyrosol.[2] During the olive oil extraction process, the glycosidic bond of this compound is hydrolyzed by endogenous β-glucosidases, releasing its aglycone form, which exists in several isomeric forms, including monoaldehydic and dialdehydic structures.[3][4] This enzymatic conversion is crucial as the aglycone forms are generally considered more bioactive.[5] Along with oleuropein (B1677263), this compound is one of the most abundant phenolic compounds in olives.[1]

The concentration of this compound and its derivatives in olive oil is influenced by numerous factors, including olive cultivar, ripeness at harvest, and the extraction and processing techniques employed.[1][6]

Quantitative Data on this compound and Oleuropein Aglycones in Olive Oil

The following table summarizes the concentration of this compound aglycone and oleuropein aglycone, another major secoiridoid, in different types of olive oil as determined by High-Performance Liquid Chromatography (HPLC). These values provide a comparative overview for researchers working with these compounds.

CompoundOlive Oil TypeConcentration Range (mg/kg)Reference
This compound Aglycone Extra Virgin Olive Oil0 - 51.8[3][7]
Virgin Olive Oil0.1 - 232.5[7]
Greek Extra Virgin Olive OilAverage: 127[8]
Oleuropein Aglycone Extra Virgin Olive Oil0.17 - 9.9[9]
Greek Extra Virgin Olive OilAverage: 254[8]

Biological Activities and Mechanisms of Action

This compound aglycone exhibits a range of biological activities, positioning it as a compound of significant interest for therapeutic development. Its primary effects include potent anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-inflammatory Effects

This compound aglycone modulates key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[10][11] This is achieved through the downregulation of signaling cascades including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[10][11] Furthermore, this compound aglycone can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[10][11]

Antioxidant Properties

The antioxidant activity of this compound aglycone is attributed to its ability to neutralize free radicals and reduce oxidative stress.[5] Mechanistically, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical regulator of cellular antioxidant responses.[10][11]

Anti-cancer Activity

Preliminary evidence suggests that this compound aglycone possesses anti-proliferative effects against various cancer cell lines, including melanoma and liver cancer.[1][12][13] The proposed mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell division, and modulation of signaling pathways critical for tumor growth, such as the BRAF signaling pathway in melanoma.[1][5][12]

Key Signaling Pathways Modulated by this compound Aglycone

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound aglycone.

Ligstroside_Anti_Inflammatory_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs JAK_STAT JAK/STAT TLR4->JAK_STAT NLRP3 NLRP3 Inflammasome TLR4->NLRP3 This compound This compound Aglycone This compound->IKK Inhibits NFkB_active NF-κB (p50/p65) (Active) This compound->NFkB_active Inhibits This compound->MAPKs Inhibits This compound->JAK_STAT Inhibits This compound->NLRP3 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation MAPKs->Inflammation JAK_STAT->Inflammation NLRP3->Inflammation

Caption: Inhibition of Pro-inflammatory Signaling Pathways by this compound Aglycone.

Ligstroside_Antioxidant_Pathway cluster_Nrf2 Oxidative_Stress Oxidative Stress Nrf2_inactive Nrf2 (Inactive) Oxidative_Stress->Nrf2_inactive Induces dissociation from Keap1 This compound This compound Aglycone This compound->Nrf2_inactive Activates Keap1 Keap1 Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Activation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Induces Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection NO_Inhibition_Workflow Start Start Seed_Cells Seed Macrophages (e.g., RAW 264.7) in 96-well plate Start->Seed_Cells Pre_treat Pre-treat with This compound Aglycone Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze Analyze Data and Calculate % Inhibition Measure_Absorbance->Analyze End End Analyze->End Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with This compound Aglycone and Stimulant (e.g., LPS) Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis End End Analysis->End

References

The Discovery and Isolation of Ligstroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a prominent secoiridoid found in the Oleaceae family, particularly in the olive tree (Olea europaea), has garnered significant scientific interest for its diverse biological activities. As a glycoside of tyrosol, its discovery and the subsequent development of isolation and purification techniques have been pivotal for its characterization and the exploration of its therapeutic potential. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed methodologies for its isolation and purification, a comparative analysis of extraction efficiencies, and a visualization of its biosynthetic and signaling pathways.

Discovery and Historical Context

The journey of this compound's discovery is intrinsically linked to the broader investigation of olive tree phenolics. Initially, scientific focus was heavily on oleuropein (B1677263), the most abundant secoiridoid in olives and the compound responsible for the bitter taste of the raw fruit. This compound was identified as a structurally related compound, also contributing to the complex phenolic profile of olive leaves, fruits, and oil. Early research in the mid-20th century laid the groundwork for the identification of these complex molecules. However, it was with the advent of modern chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, that the definitive structure of this compound was elucidated and its prevalence in various parts of the olive tree was established.

Initially considered a minor component compared to oleuropein, further studies revealed that this compound and its derivatives are significant constituents of olive products, with their concentrations varying depending on the olive cultivar, geographical origin, and processing methods. This realization spurred further research into its biological properties and the development of efficient methods for its isolation to enable in-depth pharmacological studies.

Quantitative Data on this compound Isolation

The efficiency of this compound extraction is highly dependent on the chosen methodology and solvent system. The following tables summarize quantitative data from various studies, providing a comparative overview of different approaches for extracting this compound and related phenolic compounds from olive leaves.

Table 1: Comparison of this compound Yield from Different Extraction Solvents

Solvent SystemPlant MaterialThis compound Yield (mg/g of dried leaves)Reference
WaterOlive Leaves9.68[1]
Methanol (B129727):Water (80:20, v/v)Olive Leaves7.20[1]
Ethanol (B145695):Water (80:20, v/v)Olive Leaves7.57[1]

Table 2: Comparison of this compound Yield from Different Extraction Methods

Extraction MethodPlant MaterialKey ParametersThis compound YieldReference
MacerationOlive Leaves80% Ethanol, 4 hoursNot explicitly quantified for this compound alone[2]
Soxhlet ExtractionOlive Leaves80% Ethanol, 4 hoursNot explicitly quantified for this compound alone[2]
Ultrasound-Assisted Extraction (UAE)Olive Leaves70% Ethanol, 30 minNot explicitly quantified for this compound alone[3]
Supercritical Fluid Extraction (SFE)Olive LeavesCO2 with 20% Methanol co-solvent, 300 bar, 100°CNot explicitly quantified for this compound alone[4]

Note: Many studies report total phenolic content or focus on oleuropein yield, with specific quantitative data for this compound being less consistently reported across a wide range of methods in a single comparative study.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from olive leaves.

General Extraction of Phenolic Compounds from Olive Leaves

This protocol describes a standard solid-liquid extraction method suitable for obtaining a crude extract enriched in this compound and other secoiridoids.

Materials:

  • Dried and powdered olive leaves

  • 80% (v/v) aqueous ethanol

  • Magnetic stirrer or orbital shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered olive leaves.

  • Add 100 mL of 80% aqueous ethanol to the leaf powder in a flask.

  • Macerate the mixture for 4 hours at room temperature with continuous stirring.[2]

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • The crude extract can be lyophilized for long-term storage.

Purification of this compound using Flash Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract using flash chromatography. The exact solvent system may need to be optimized based on the specific crude extract.

Materials:

  • Crude olive leaf extract

  • Silica (B1680970) gel (for flash chromatography)

  • Glass column for flash chromatography

  • Solvents: n-hexane, ethyl acetate, methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

  • TLC Analysis: Develop a suitable solvent system for the separation of this compound using TLC. A common starting point is a gradient of n-hexane and ethyl acetate, with the potential addition of a small amount of methanol to increase polarity. The goal is to achieve good separation of the this compound spot from other components.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar solvent of the chosen gradient system.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully loaded onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

Quantification of this compound using HPLC

This protocol details a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in an extract.

Instrumentation and Conditions:

  • HPLC System: Equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of A: water with 0.1% formic acid and B: acetonitrile.

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B; followed by a re-equilibration period. This needs to be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Mandatory Visualizations

Biosynthetic Pathway of this compound and Oleuropein

The biosynthesis of this compound and oleuropein is a complex process that involves the convergence of the shikimate and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.[5][6] The secoiridoid backbone is derived from the MVA/MEP pathway, while the tyrosol and hydroxytyrosol (B1673988) moieties originate from the shikimate pathway via phenylalanine.

Biosynthesis cluster_shikimate Shikimate Pathway cluster_mva_mep MVA/MEP Pathway Shikimate Shikimate Phenylalanine Phenylalanine Shikimate->Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Tyrosol Tyrosol Tyrosine->Tyrosol Hydroxytyrosol Hydroxytyrosol Tyrosol->Hydroxytyrosol IPP_DMAPP IPP/DMAPP Geraniol Geraniol IPP_DMAPP->Geraniol Loganin Loganin Geraniol->Loganin Secologanin Secologanin Loganin->Secologanin Elenolic_Acid_Glucoside Elenolic Acid Glucoside Secologanin->Elenolic_Acid_Glucoside This compound This compound Elenolic_Acid_Glucoside->this compound + Tyrosol Oleuropein Oleuropein Elenolic_Acid_Glucoside->Oleuropein + Hydroxytyrosol This compound->Oleuropein Hydroxylation

Biosynthetic pathway of this compound and oleuropein.
Experimental Workflow for Phytochemical Analysis of Olive Leaf Extract

This diagram illustrates a typical workflow for the extraction, purification, and analysis of phytochemicals like this compound from olive leaves.

Experimental_Workflow Start Olive Leaves Drying Drying and Grinding Start->Drying Extraction Solid-Liquid Extraction (e.g., 80% Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Flash Chromatography) Crude_Extract->Purification Pure_Fractions Pure Fractions Purification->Pure_Fractions Analysis Analysis Pure_Fractions->Analysis HPLC HPLC-UV/DAD (Quantification) Analysis->HPLC LCMS LC-MS (Identification) Analysis->LCMS NMR NMR (Structure Elucidation) Analysis->NMR

Workflow for phytochemical analysis of olive leaves.
Signaling Pathways Modulated by this compound Aglycone

This compound aglycone, the form of this compound after enzymatic hydrolysis of the glucose moiety, has been shown to modulate several key signaling pathways involved in inflammation and cancer.[4][7][8][9]

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cancer Cancer Progression Ligstroside_Aglycone This compound Aglycone MAPK MAPK Pathway Ligstroside_Aglycone->MAPK Inhibits NFkB NF-kB Pathway Ligstroside_Aglycone->NFkB Inhibits JAK_STAT JAK/STAT Pathway Ligstroside_Aglycone->JAK_STAT Inhibits NLRP3 NLRP3 Inflammasome Ligstroside_Aglycone->NLRP3 Inhibits BRAF BRAF Signaling Pathway Ligstroside_Aglycone->BRAF Suppresses Inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators JAK_STAT->Inflammatory_Mediators NLRP3->Inflammatory_Mediators Cell_Proliferation Cell Proliferation and Survival BRAF->Cell_Proliferation

Signaling pathways affected by this compound aglycone.

Conclusion

The study of this compound, from its initial discovery to the development of sophisticated isolation techniques, highlights the importance of this secoiridoid in the chemical and biological landscape of the olive tree. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The continued exploration of this compound's biological activities, facilitated by efficient isolation and purification methods, holds promise for the development of new therapeutic agents and a deeper understanding of the health benefits associated with olive-derived products.

References

Ligstroside Derivatives: A Comprehensive Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoiridoids, a class of monoterpenoids, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Among them, ligstroside and its derivatives, most notably oleuropein (B1677263), are abundant in the Oleaceae family, particularly in the olive tree (Olea europaea). These compounds contribute to the sensory characteristics of olive products and are responsible for many of their health benefits, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the natural occurrence of this compound and its key derivatives, detailed experimental protocols for their extraction and analysis, and a summary of their modulation of key signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Introduction to this compound and its Derivatives

This compound is a glycosylated secoiridoid, a type of phenolic compound characterized by a cleaved cyclopentane (B165970) ring in its iridoid structure. It is biosynthetically related to oleuropein, another prominent secoiridoid. The core structure of these compounds consists of elenolic acid linked to a phenolic moiety, which is tyrosol in the case of this compound and hydroxytyrosol (B1673988) for oleuropein.[1] The presence of a glucose molecule, attached via a glycosidic bond, enhances their water solubility.

The primary derivatives of this compound found in nature and in processed products include:

  • Oleuropein: Structurally similar to this compound, but with an additional hydroxyl group on the phenyl ring (hydroxytyrosol moiety). It is often more abundant than this compound in olives.[2]

  • Aglycones: During the processing of olives, particularly in the production of olive oil, enzymatic hydrolysis by β-glucosidase removes the glucose molecule, yielding this compound aglycone and oleuropein aglycone.[3][4] These aglycones are less stable and can undergo further transformations.

  • Dialdehydic Forms: The aglycones can exist in several isomeric forms, including dialdehydic structures. Oleocanthal (B1677205) (from this compound aglycone) and oleacein (B104066) (from oleuropein aglycone) are two such derivatives known for their pungent taste and significant biological activities.[5][6]

  • Demethylated Forms: Demethylated versions of oleuropein and this compound have also been identified in olive drupes and leaves, although typically at lower concentrations.[7]

Natural Occurrence and Distribution

This compound and its derivatives are predominantly found in plants belonging to the Oleaceae family.[8][9] This family includes approximately 25 genera, such as Olea (olive), Fraxinus (ash), Syringa (lilac), Ligustrum (privet), and Jasminum (jasmine).[8][10]

The concentration and composition of these secoiridoids vary significantly depending on the plant species, cultivar, the specific plant part, stage of maturity, and environmental conditions.[5]

Distribution within the Olive Tree (Olea europaea)

The olive tree is the most significant source of this compound and, particularly, oleuropein. These compounds are distributed throughout the plant, with the highest concentrations typically found in the leaves and unripe fruit.[2]

  • Olive Leaves: A rich source of oleuropein, with concentrations reported to be between 60 and 90 mg per gram of dry matter.[2] They also contain this compound and other related compounds.[5]

  • Olive Fruit (Drupes): Young, unripe olives contain the highest levels of oleuropein, which can reach up to 140 mg per gram of dry matter.[2] As the fruit ripens, the concentration of these glycosides generally decreases due to enzymatic hydrolysis.[4]

  • Olive Oil: Extra virgin olive oil (EVOO) is a significant dietary source of the derivatives of this compound and oleuropein, primarily their aglycones and dialdehydic forms like oleocanthal and oleacein.[3][6] The original glycosides are largely lost during the oil extraction process.

Quantitative Data on Natural Occurrence

The following tables summarize the quantitative data on the occurrence of this compound, oleuropein, and their derivatives in various natural sources, compiled from multiple studies.

Table 1: Concentration of Oleuropein and this compound in Olive Plant Parts

Plant PartCompoundConcentration RangeReference(s)
Young Olive FruitOleuropeinUp to 140 mg/g (dry matter)[2]
Olive LeavesOleuropein60 - 90 mg/g (dry matter)[2]
Olive Leaves & DrupesThis compoundGenerally lower than oleuropein[7]
Olive Leaves & DrupesDemethyl-oleuropeinLow concentrations[7]
Olive Leaves & DrupesDemethyl-ligstrosideLow concentrations[7]

Table 2: Concentration of Major Secoiridoid Derivatives in Extra Virgin Olive Oil

CompoundConcentration Range (mg/kg of oil)Reference(s)
OleocanthalNot Detected - 711[11]
OleaceinNot Detected - 711[11]
This compound Aglycone (monoaldehydic)Not Detected - 711[11]
Oleuropein Aglycone (monoaldehydic)Not Detected - 711[11]
Sum of Major SecoiridoidsNot Detected - 1534[11]

Note: Concentrations can vary widely based on olive cultivar, ripeness, processing methods, and storage conditions.

Experimental Protocols

The accurate analysis of this compound and its derivatives requires robust protocols for extraction, separation, and quantification.

Extraction of Secoiridoids from Plant Material (e.g., Olive Leaves)

This protocol describes a general method for the liquid-liquid extraction of secoiridoids for subsequent analysis.

Objective: To extract phenolic compounds, including this compound and oleuropein, from solid plant matrices.

Materials:

  • Dried and powdered plant material (e.g., olive leaves)

  • Methanol:water solution (e.g., 80:20 v/v)

  • Hexane (B92381)

  • Centrifuge tubes (10 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes

Procedure:

  • Weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.

  • Add 2 mL of the methanol:water solution to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 5 minutes at 4°C to pellet the solid material.[12]

  • Carefully collect the supernatant (the methanolic-aqueous extract).

  • To remove lipids, add 1 mL of hexane to the collected extract, vortex for 30 seconds, and centrifuge again.

  • Discard the upper hexane layer. The lower methanolic-aqueous layer contains the phenolic compounds and is ready for analysis.[12]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of secoiridoids.

Objective: To separate and quantify this compound, oleuropein, and their derivatives in an extract.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]

  • Mobile Phase: A gradient elution is typically employed using a mixture of:

    • Solvent A: Water with 0.2% phosphoric acid

    • Solvent B: Methanol

    • Solvent C: Acetonitrile[13]

  • Gradient Program:

    • Initial: 96% A, 2% B, 2% C

    • 0-40 min: Ramp to 50% A, 25% B, 25% C

    • 40-45 min: Ramp to 40% A, 30% B, 30% C

    • 45-60 min: Ramp to 0% A, 50% B, 50% C (hold for 10 min)

    • 70-80 min: Return to initial conditions for column re-equilibration.[13]

  • Flow Rate: 0.8 mL/min[13]

  • Detection: UV detection at 280 nm.[13][14]

  • Quantification: Quantification is performed by comparing the peak areas of the analytes to those of pure standards (e.g., oleuropein, tyrosol) at known concentrations. Syringic acid can be used as an internal standard.[14]

Structural Elucidation by NMR and Mass Spectrometry

For unambiguous identification of novel derivatives or confirmation of known structures, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms.[15][16]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass measurements, allowing for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) is used to fragment molecules and obtain structural information.[7][17]

Visualization of Workflows and Pathways

Experimental Workflow: Extraction and HPLC Analysis

The following diagram illustrates the general workflow for the extraction and analysis of secoiridoids from a solid plant matrix.

experimental_workflow start Plant Material (e.g., Olive Leaves) powder Drying & Grinding start->powder extract Solid-Liquid Extraction (Methanol/Water) powder->extract centrifuge1 Centrifugation extract->centrifuge1 separate1 Collect Supernatant centrifuge1->separate1 lipid_removal Liquid-Liquid Extraction (Hexane) separate1->lipid_removal centrifuge2 Centrifugation lipid_removal->centrifuge2 separate2 Collect Aqueous Layer centrifuge2->separate2 hplc HPLC Analysis (C18 Column, UV Detection) separate2->hplc quant Data Analysis & Quantification hplc->quant

Caption: General workflow for secoiridoid extraction and analysis.
Biosynthetic Relationship and Transformation Pathway

This diagram shows the relationship between this compound, oleuropein, and their key derivatives formed during olive processing.

transformation_pathway cluster_glycosides In Olive Fruit & Leaves cluster_aglycones During Olive Processing (e.g., Milling) This compound This compound lig_aglycone This compound Aglycone This compound->lig_aglycone β-glucosidase (Hydrolysis) oleuropein Oleuropein ole_aglycone Oleuropein Aglycone oleuropein->ole_aglycone β-glucosidase (Hydrolysis) oleocanthal Oleocanthal (Dialdehydic Form) lig_aglycone->oleocanthal Further Transformation oleacein Oleacein (Dialdehydic Form) ole_aglycone->oleacein Further Transformation

Caption: Transformation of secoiridoid glycosides to aglycones.
Key Signaling Pathways Modulated by this compound Derivatives

This compound aglycone and oleuropein have been shown to exert their biological effects by modulating several key intracellular signaling pathways.

4.3.1. Anti-inflammatory Signaling (NF-κB and MAPK Pathways)

This compound aglycone has been shown to inhibit the activation of NF-κB and MAPK signaling pathways in response to inflammatory stimuli like LPS.[18]

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPKs (p38, ERK, JNK) tlr4->mapk nfkb NF-κB tlr4->nfkb inflammation Pro-inflammatory Genes (iNOS, COX-2, Cytokines) mapk->inflammation nfkb->inflammation la This compound Aglycone la->mapk Inhibition la->nfkb Inhibition

Caption: Inhibition of NF-κB and MAPK pathways by this compound Aglycone.

4.3.2. Cancer Cell Proliferation (PI3K/AKT Pathway)

Oleuropein and its derivatives have demonstrated anti-proliferative effects in cancer cells by interfering with the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.[19]

anticancer_pathway gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt P proliferation Cell Proliferation & Survival akt->proliferation ole Oleuropein & Derivatives ole->pi3k Inhibition ole->akt Inhibition of Phosphorylation

Caption: Oleuropein's interference with the PI3K/AKT signaling pathway.

Conclusion

This compound and its derivatives, particularly those found in olives, represent a valuable class of natural compounds with significant potential for applications in the pharmaceutical and functional food industries. Their widespread occurrence in the Oleaceae family, coupled with their well-documented biological activities, makes them prime candidates for further research and development. This guide provides a foundational resource for professionals in the field, offering a consolidated overview of their natural sources, analytical methodologies, and mechanisms of action. The continued investigation into these secoiridoids is likely to unveil further therapeutic applications and contribute to the development of novel health-promoting products.

References

Spectroscopic Profile of Pure Ligstroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Ligstroside

This compound is a prominent secoiridoid glycoside found in various parts of the olive tree (Olea europaea), particularly in the leaves and fruit. As a precursor to several biologically active compounds, including oleocanthal, it is of significant interest in the fields of pharmacology and natural product chemistry. Its structure comprises a tyrosol-derived moiety linked to an elenolic acid glucoside. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and characterization in various matrices.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ¹H and ¹³C NMR data for pure this compound is not available in the cited literature. The following tables provide expected chemical shift ranges based on the analysis of this compound derivatives and related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H-1~5.90dOlefinic proton
H-3~7.50sAldehydic proton
H-7~5.20qOlefinic proton
H-8~1.65dMethyl protons
H-1' (Glucosyl)~4.70dAnomeric proton
H-2', H-3', H-4', H-5' (Glucosyl)3.20 - 3.90mSugar protons
H-6' (Glucosyl)3.60 - 3.80mSugar protons
H-2'' (Tyrosol)~6.70dAromatic proton
H-3'' (Tyrosol)~7.05dAromatic proton
H-5'' (Tyrosol)~7.05dAromatic proton
H-6'' (Tyrosol)~6.70dAromatic proton
H-7'' (Tyrosol)~2.80tMethylene protons
H-8'' (Tyrosol)~4.20tMethylene protons
OCH₃~3.70sMethyl ester protons

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~154
C-3~108
C-4~130
C-5~123
C-6~31
C-7~145
C-8~13
C-9~95
C-10~40
C-11~172
OCH₃~51
C-1' (Glucosyl)~100
C-2', C-3', C-4', C-5' (Glucosyl)70 - 78
C-6' (Glucosyl)~62
C-1'' (Tyrosol)~130
C-2'', C-6'' (Tyrosol)~130
C-3'', C-5'' (Tyrosol)~116
C-4'' (Tyrosol)~156
C-7'' (Tyrosol)~35
C-8'' (Tyrosol)~65
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of a this compound derivative exhibits characteristic absorption maxima.[1] The spectrum of pure this compound is expected to be very similar due to the presence of the same chromophores.

Table 3: UV-Vis Absorption Data for a this compound Derivative

Solvent λmax (nm)
Methanol (B129727)~225, 280
Infrared (IR) Spectroscopy

Specific IR absorption data for pure this compound is not available. However, based on its functional groups, the following characteristic absorption bands are expected.[2][3][4][5][6]

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Phenolic & Glucosyl)Stretching3500 - 3200 (broad)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Ester)Stretching1750 - 1735
C=O (Aldehyde)Stretching1740 - 1720
C=C (Alkene & Aromatic)Stretching1680 - 1600
C-O (Ester, Ether, Alcohol)Stretching1300 - 1000
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is crucial for its structural confirmation.

Table 5: Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Notes
[M+H]⁺525.1966Protonated molecular ion
[M+Na]⁺547.1785Sodium adduct
[M-C₆H₁₁O₅]⁺363.1387Loss of the glucose moiety
[M-C₈H₈O₂-C₆H₁₁O₅]⁺227.0652Loss of tyrosol and glucose moieties

Experimental Protocols

The following is a synthesized protocol for the isolation and purification of this compound from olive leaves, based on established methodologies for secoiridoid extraction.[7][8][9][10]

Extraction
  • Sample Preparation: Fresh olive leaves are washed, air-dried in the shade, and then ground into a fine powder.

  • Solvent Extraction: The powdered leaves are macerated with 80% methanol at room temperature for 24 hours. The process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined methanolic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

Solvent Partitioning
  • Liquid-Liquid Extraction: The crude extract is dissolved in water and subjected to sequential liquid-liquid partitioning with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Fraction Collection: The ethyl acetate fraction, which is typically enriched with secoiridoids like this compound, is collected.

  • Solvent Evaporation: The ethyl acetate is evaporated under reduced pressure to yield a semi-purified extract.

Chromatographic Purification
  • Column Chromatography: The semi-purified extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution Gradient: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system and visualized under UV light (254 nm).

  • Final Purification: Fractions containing this compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water:acetonitrile gradient to yield pure this compound.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Fresh Olive Leaves powder Grinding to Fine Powder start->powder extraction Maceration with 80% Methanol powder->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, chloroform, ethyl acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection hplc Preparative HPLC (C18) fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Proposed Mass Spectral Fragmentation of this compound

fragmentation_pathway This compound This compound [M+H]⁺ m/z 525 fragment1 Aglycone m/z 363 This compound->fragment1 -162 Da loss_glucose Loss of Glucose (-C₆H₁₂O₆) fragment2 Elenolic Acid Derivative m/z 227 fragment1->fragment2 -136 Da loss_tyrosol Loss of Tyrosol (-C₈H₁₀O₂)

Caption: Proposed fragmentation pathway of protonated this compound.

References

Ligstroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of ligstroside, a secoiridoid found in olive species, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, detailed experimental protocols for its extraction and biological evaluation, and a summary of its known signaling pathways.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 35897-92-8[1][2][3]
Molecular Formula C25H32O12[1][2]
Molecular Weight 524.51 g/mol [2]

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from olive leaves and for the in vitro assessment of its anti-inflammatory properties.

Ultrasound-Assisted Extraction of this compound from Olea europaea Leaves

This protocol describes an efficient method for extracting this compound and other phenolic compounds from olive leaves using ultrasound.

Materials:

  • Dried and powdered olive leaves (Olea europaea)

  • Ethanol (70% v/v in water)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered olive leaves.

  • Extraction:

    • Place the olive leaf powder in a flask and add 100 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 35 kHz and a power of 100 W. Maintain the temperature at 40°C.

  • Separation:

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue from the supernatant.

    • Collect the supernatant.

  • Solvent Evaporation:

    • Concentrate the supernatant using a rotary evaporator at 45°C under reduced pressure to remove the ethanol.

  • Purification:

    • The resulting aqueous extract can be further purified using column chromatography (e.g., with a resin like Amberlite XAD-7) to isolate this compound.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[4][5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate for 1-2 hours.

  • LPS Stimulation: Add 100 µL of DMEM containing LPS (final concentration of 1 µg/mL) to all wells except for the negative control wells (which receive 100 µL of DMEM without LPS).[6][7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[2]

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.[2]

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.[2]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of inhibition against the compound concentrations.

Western Blot Analysis of NF-κB p65 Activation

This protocol describes the detection of the p65 subunit of NF-κB in the nucleus of RAW 264.7 cells to assess the inhibitory effect of this compound on this inflammatory pathway.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction reagents

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-lamin B1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with desired concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30-60 minutes.[6][7]

  • Nuclear Fractionation:

    • Wash cells with ice-cold PBS.

    • Perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p65 overnight at 4°C. Use an antibody against a nuclear marker, such as Lamin B1, as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of nuclear p65.

Signaling Pathways and Mechanisms of Action

This compound and its aglycone have been shown to modulate several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathways

This compound aglycone exerts its anti-inflammatory effects by inhibiting pro-inflammatory pathways and activating antioxidant responses in macrophages.[8][9]

Ligstroside_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates TLR4->IKK MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK JAK_STAT JAK/STAT TLR4->JAK_STAT NFkB_IkB NF-κB/IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nrf2_Keap1 Nrf2/Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound Aglycone This compound->IKK Inhibits This compound->MAPK Inhibits This compound->JAK_STAT Inhibits This compound->Nrf2_Keap1 Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Pro_inflammatory_genes Induces ARE ARE Nrf2_nuc->ARE Binds Antioxidant_genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_genes Induces Ligstroside_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor RAS RAS GF_Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocation This compound This compound Aglycone This compound->BRAF Inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation NO_Assay_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with this compound (various concentrations) B->C D Incubate for 1-2h C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24h E->F G Collect supernatant F->G H Perform Griess Assay G->H I Measure absorbance at 540 nm H->I J Calculate NO inhibition I->J

References

Methodological & Application

Application Note: Extraction and Purification of Ligstroside from Olive Leaves (Olea europaea)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olive leaves, a significant by-product of the olive industry, are a rich source of bioactive phenolic compounds, particularly secoiridoids like oleuropein (B1677263) and ligstroside.[1][2] this compound and its derivatives have garnered interest for their potential pharmacological properties, including antioxidant and anti-inflammatory activities.[3][4] This document provides detailed protocols for the efficient extraction and subsequent purification of this compound from olive leaves, tailored for research and development applications. The methodologies presented focus on modern, efficient techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), followed by purification using column chromatography.

Experimental Workflow Overview

The overall process involves the preparation of olive leaf material, extraction of crude phenolic compounds, and purification to isolate this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification start Fresh Olive Leaves drying Drying (e.g., 40°C oven or freeze-drying) start->drying grinding Grinding & Sieving (Fine Powder) drying->grinding extraction Extraction (UAE or MAE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Phenolic Extract evaporation->crude_extract purification Column Chromatography (e.g., Macroporous Resin / Silica Gel) crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection analysis Analysis & Pooling (e.g., HPLC, TLC) fraction_collection->analysis final_product Purified this compound analysis->final_product

Figure 1. General workflow for the extraction and purification of this compound from olive leaves.

Part 1: Extraction Methodologies

Modern extraction techniques like UAE and MAE offer significant advantages over conventional methods, including reduced extraction times, lower solvent consumption, and increased yields.[1][5]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer of target compounds.[3] This method is highly efficient for extracting polyphenols from olive leaves.[6]

Protocol: Ultrasound-Assisted Extraction

  • Preparation: Weigh 2 g of dried, powdered olive leaf material.

  • Solvent Addition: Place the sample into a 50 mL vessel and add 20 mL of the extraction solvent (e.g., 72% ethanol (B145695) in water). This creates a solid-to-solvent ratio of 1:10 (w/v).[6]

  • Sonication:

    • Place the vessel in an ice bath to maintain a low temperature and prevent thermal degradation of phenolic compounds.

    • Immerse the probe of a high-power sonicator (e.g., 400 W, 24 kHz) into the mixture.[6]

    • Apply sonication at a specific amplitude (e.g., 46 µm) and specific energy (e.g., 25 J/mL).[6] Optimal extraction times can be as short as 5-8 minutes.[6][7]

  • Recovery:

    • After sonication, centrifuge the mixture (e.g., 3000 rpm for 10 minutes) to pellet the solid material.[8]

    • Decant and collect the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.[9]

  • Storage: Store the crude extract at 4°C in the dark to minimize degradation prior to purification.[9]

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, causing a rapid increase in pressure within the plant cells, leading to cell rupture and the release of bioactive compounds.[10]

Protocol: Microwave-Assisted Extraction

  • Preparation: Weigh an appropriate amount of dried, powdered olive leaf material.

  • Solvent Addition: Place the sample in a microwave-safe extraction vessel and add the extraction solvent. An optimal system identified in studies is an 80:20 (v/v) methanol:water mixture.[11]

  • Extraction:

    • Place the vessel in a microwave extractor.

    • Set the extraction parameters. Optimal conditions have been reported as a temperature of 80°C for an extraction time of 6 minutes.[11]

  • Recovery:

    • After the extraction cycle, allow the vessel to cool to room temperature.

    • Filter the mixture to separate the extract from the solid leaf residue.

    • Further clarify the extract by passing it through a 0.45 µm syringe filter.

  • Storage: Store the crude extract in a sealed, light-protected container at 4°C.

Data Presentation: Extraction Efficiency

The choice of extraction method and solvent significantly impacts the yield of this compound and other phenolic compounds.

Table 1: Comparative Yields of Phenolic Compounds from Olive Leaves using Different Extraction Techniques.

Extraction Method Solvent System Key Parameters This compound Yield (mg/g DW) Oleuropein Yield (mg/g DW) Total Phenolic Content (mg GAE/g DW) Reference(s)
Ultrasound-Assisted (UAE) 72% Ethanol 46 µm amplitude, <5 min Not specified ~6.0 ~30.0 [6]
Ultrasound-Assisted (UAE) 55:45 EtOH/H₂O 100% amplitude, 8 min Not specified Not specified Not specified [7]
Microwave-Assisted (MAE) 80:20 MeOH/H₂O 80°C, 6 min Not specified 14.47 Not specified [10][11]
Conventional (Maceration) 70% Ethanol 25°C, 1 hr Not specified 27.8 32.7 [12]

| Supercritical Fluid (SCE) | CO₂ + Ethanol | 235 bar, 40°C | 0.08 - 0.22 | 0.81 - 2.89 | Not specified |[13] |

DW: Dry Weight; GAE: Gallic Acid Equivalents. Yields can vary based on olive cultivar, leaf age, and drying method.

Part 2: Purification Protocol

Following extraction, the crude extract contains a complex mixture of compounds. Column chromatography is a standard and effective method for purifying this compound from this mixture. Macroporous resins are particularly effective for capturing and separating polyphenols from crude plant extracts.[14]

G start Crude Extract (Solvent Evaporated, Re-dissolved in Water) load Load onto Equilibrated Macroporous Resin Column start->load wash Wash with Deionized Water (Removes sugars, polar impurities) load->wash elute Elute with Ethanol-Water Gradient (e.g., 20%, 40%, 60%, 80% EtOH) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC or HPLC) collect->analyze pool Pool this compound-Rich Fractions analyze->pool concentrate Concentrate & Dry pool->concentrate end Purified this compound concentrate->end

Figure 2. Protocol for the purification of this compound using column chromatography.

Protocol: Column Chromatography Purification
  • Sample Preparation:

    • Take the crude extract obtained from UAE or MAE and evaporate the organic solvent using a rotary evaporator under reduced pressure.

    • Re-dissolve the resulting aqueous residue in a minimal amount of deionized water. This prepares the sample for loading onto the column.[14]

  • Column Packing and Equilibration:

    • Select a suitable macroporous adsorption resin (e.g., Amberlite® XAD series, or other non-polar/weakly polar resins).

    • Prepare a slurry of the resin in deionized water and pour it into a glass column to create a packed bed.

    • Equilibrate the column by washing it with 2-3 bed volumes of deionized water until the eluent is clear.

  • Sample Loading:

    • Carefully load the prepared aqueous extract onto the top of the resin bed. Allow the sample to adsorb onto the resin.

  • Washing:

    • Wash the column with several bed volumes of deionized water. This step removes highly polar impurities such as sugars and salts that do not bind strongly to the resin.

  • Elution:

    • Begin the elution process to desorb the bound phenolic compounds. Use a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% v/v).[14] this compound, being less polar than some other glycosides, will elute at a specific ethanol concentration.

    • Collect the eluent in fractions (e.g., 10-20 mL fractions).

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound. This can be done rapidly using Thin-Layer Chromatography (TLC) or more quantitatively using High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration:

    • Combine the fractions that show a high concentration of pure this compound.

    • Evaporate the solvent from the pooled fractions under vacuum to obtain the purified this compound.

    • The final product can be freeze-dried to yield a stable powder.

Table 2: Troubleshooting for Column Chromatography Purification.

Problem Possible Cause(s) Suggested Solution(s) Reference(s)
Poor Separation / Overlapping Peaks - Improper solvent gradient- Column overloading- Incorrect stationary phase - Optimize the ethanol-water gradient (shallower gradient).- Reduce the amount of crude extract loaded onto the column.- Test different types of macroporous resins. [15][16]
Low Recovery of this compound - Irreversible adsorption to the resin- Degradation during the process- Elution strength is too low - Use a stronger solvent for a final "strip" step (e.g., 95% ethanol or methanol).- Ensure all steps are performed away from direct light and excessive heat.- Increase the maximum ethanol concentration in the gradient. [16][17]

| Clogged Column / Slow Flow Rate | - Particulates in the crude extract- Resin bed compaction | - Ensure the crude extract is thoroughly filtered (0.45 µm) before loading.- Repack the column, ensuring an even and not overly compressed bed. |[16] |

The protocols outlined in this application note provide a robust framework for the extraction and purification of this compound from olive leaves. The use of Ultrasound-Assisted Extraction or Microwave-Assisted Extraction offers a rapid and efficient means of obtaining a crude phenolic extract.[3][10] Subsequent purification by column chromatography on a macroporous resin allows for the effective isolation of this compound.[14] The quantitative data and troubleshooting guides provided will assist researchers in optimizing these procedures for their specific laboratory and developmental needs.

References

Application Note & Protocol: HPLC Quantification of Ligstroside

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantification of ligstroside in various sample matrices, primarily focusing on olive oil and related products. The protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food science, and drug development.

Introduction

This compound is a prominent secoiridoid glycoside found in plants of the Oleaceae family, most notably in olives (Olea europaea). It contributes to the characteristic bitter taste of unprocessed olives and possesses various bioactive properties, including antioxidant and anti-inflammatory effects. Accurate quantification of this compound is crucial for quality control of food products like olive oil and for research into its potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for this purpose.[1][2] This application note details a validated HPLC method for the reliable quantification of this compound.

Principle

The method is based on the separation of this compound from other sample components using reverse-phase HPLC on a C18 column.[3][4] The sample is first subjected to a liquid-liquid or solid-phase extraction to isolate the phenolic compounds.[5][6] The extract is then injected into the HPLC system. Separation is achieved using a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent mixture.[4][7] Detection and quantification are performed by monitoring the UV absorbance at 280 nm, a wavelength at which many phenolic compounds, including this compound, exhibit strong absorption.[3][4][5] An external or internal standard method can be employed for accurate quantification.[3][4]

Experimental Protocols

3.1. Sample Preparation (Olive Oil)

  • Liquid-Liquid Extraction:

    • Weigh 2.5 g of the olive oil sample into a 15 mL centrifuge tube.

    • Add 5 mL of a methanol/water (80:20, v/v) solution.[7]

    • If an internal standard is used, add a known concentration of the standard solution (e.g., syringic acid) to the extraction solvent.[3]

    • Vortex the mixture vigorously for 2 minutes.

    • Place the tube in an ultrasonic bath for 15 minutes at room temperature.[7]

    • Centrifuge the mixture at 5000 rpm for 10 minutes to separate the phases.[7]

    • Carefully collect the upper methanolic phase.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[3][8][9]

    • The sample is now ready for HPLC analysis.[6]

3.2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector is required.

Table 1: HPLC Operating Conditions

ParameterValue
Column C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size[3]
Mobile Phase A Water with 0.2% phosphoric acid (v/v)[7] or 2.5% acetic acid (v/v)[4]
Mobile Phase B Methanol/Acetonitrile (50:50, v/v)[4]
Gradient Elution See Table 2
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[3]
Column Temperature 30 °C
Detection Wavelength 280 nm[3][4][5]

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
257030
506535
653070
700100
75955

3.3. Standard Preparation

  • Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples. A typical range would be from 1 µg/mL to 100 µg/mL.

Method Validation

To ensure the reliability and accuracy of the HPLC method, it is essential to perform method validation.[10][11] The key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[12]Peak purity analysis, comparison with a reference standard.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.[10][13]Correlation coefficient (r²) > 0.995 for the calibration curve.[14]
Accuracy The closeness of the test results to the true value.[10]Recovery of 98-102% for spiked samples.[13]
Precision The degree of scatter between a series of measurements.[11]Relative Standard Deviation (RSD) < 2% for replicate injections.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.[10]Signal-to-noise ratio of 3:1.[15]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]Signal-to-noise ratio of 10:1.[16]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.[13]Consistent results with minor changes in flow rate, temperature, mobile phase composition.

Data Presentation

The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions. The results are typically expressed in mg/kg or µg/g of the sample.

Table 4: Example Quantitative Data for this compound in Olive Oil Samples

Sample IDRetention Time (min)Peak AreaConcentration (mg/kg)
Standard 1 (10 µg/mL)18.5150,000-
Standard 2 (50 µg/mL)18.5750,000-
Olive Oil Sample 118.6320,00021.3
Olive Oil Sample 218.5450,00030.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Olive Oil Sample Extraction Liquid-Liquid Extraction (Methanol/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Injection (20 µL) Filtration->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

validation_parameters cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy LOD->LOQ

Caption: Logical relationship of HPLC method validation parameters.

References

Application Note: Quantitative Analysis of Ligstroside in Olive Leaf Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a prominent secoiridoid glycoside found in olive trees (Olea europaea), is of significant interest to the pharmaceutical and nutraceutical industries due to its diverse biological activities. Accurate and sensitive quantification of this compound in complex matrices such as olive leaf extracts is crucial for quality control, formulation development, and pharmacological studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Extraction of this compound from Olive Leaves

This protocol outlines the extraction of this compound from dried olive leaf material.

Materials:

  • Dried and powdered olive leaves (particle size < 0.80 mm)[1]

  • Methanol (LC-MS grade)[2]

  • Water (LC-MS grade)[2]

  • Acetonitrile (LC-MS grade)[2]

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1 gram of dried, powdered olive leaf sample into a centrifuge tube.

  • Add 10 mL of a methanol/water solution (80:20, v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes at room temperature to facilitate extraction.

  • Centrifuge the mixture at 5000 rpm for 25 minutes.[3]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an LC vial for analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20% B; 5-35 min: 20-50% B; 35-40 min: 50-100% B; 40-50 min: 100% B (isocratic); 50-55 min: 100-20% B; 55-70 min: 20% B (re-equilibration)[2]
Flow Rate 200 µL/min[2]
Column Temperature 25 °C[2]

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)[4]
Precursor Ion (m/z) 523.18[2][5]
Product Ions (m/z) 361.13, 221.03[2][6]
Collision Energy Optimization required, typically in the range of 10-30 eV
Gas Temperature 300-350 °C
Gas Flow Instrument dependent

| Nebulizer Pressure | Instrument dependent |

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Expected Retention Time (min)
This compound523.18361.13 (Quantifier)221.03 (Qualifier)Dependent on specific LC system, but will be consistent with the described gradient.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from olive leaves.

Ligstroside_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Olive Leaf Sample Extraction Methanol/Water Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for this compound Analysis by LC-MS/MS.

This compound Fragmentation Pathway

The following diagram illustrates the proposed fragmentation of the this compound precursor ion in the mass spectrometer.

Ligstroside_Fragmentation cluster_fragments Product Ions Precursor This compound [M-H]⁻ m/z 523.18 Fragment1 This compound Aglycone m/z 361.13 Precursor->Fragment1 Loss of Glucose Fragment2 Further Fragmentation Product m/z 221.03 Fragment1->Fragment2 Neutral Loss

Caption: Proposed MS/MS Fragmentation of this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Assays of Ligstroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the bioactivity of ligstroside, a secoiridoid found in olive oil, using in vitro cell culture assays. The methodologies outlined below are designed to assess its anti-inflammatory and cytotoxic effects, key areas where this compound has shown significant potential.

Overview of this compound's Biological Activity

This compound and its aglycone have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] In vitro studies have been crucial in elucidating the molecular mechanisms underlying these activities. The primary focus of this document will be on protocols to evaluate the anti-inflammatory and cytotoxic properties of this compound in relevant cell models.

Key Investigated Activities:

  • Anti-inflammatory Effects: this compound aglycone has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[3][4] This is achieved through the modulation of key signaling pathways including NF-κB, MAPKs, and JAK/STAT.[3][5]

  • Anticancer Activity: this compound has exhibited cytotoxic effects against various cancer cell lines, including melanoma and liver cancer.[6][7] The proposed mechanisms involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell proliferation and survival, such as the BRAF signaling pathway in melanoma.[6][8]

Experimental Protocols

Cell Culture and Maintenance

Successful in vitro assays begin with healthy and consistently maintained cell cultures. The choice of cell line is critical and should be relevant to the research question. For instance, macrophage cell lines like RAW 264.7 or primary murine peritoneal macrophages are suitable for anti-inflammatory studies, while specific cancer cell lines such as Malme-3M (melanoma) or HepG2 (liver cancer) are used for cytotoxicity and anti-cancer mechanism studies.[3][6][9]

General Cell Culture Protocol:

  • Cell Line Specifics: Culture the chosen cell line (e.g., RAW 264.7, Malme-3M, HepG2) in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.[6]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from approximately 1 µM to 100 µM.[6] Add the diluted compounds to the wells. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol is used to assess the anti-inflammatory potential of this compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.[1]

  • LPS Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL) for 18-24 hours to induce NO production.[1][3] Include negative control (cells only), vehicle control (cells + DMSO + LPS), and positive control (cells + known anti-inflammatory agent + LPS) wells.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.

Protocol: Quantification of Cytokine Levels by ELISA

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.[3]

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • LPS

  • Complete cell culture medium

  • ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6)

  • 24-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[10] Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.[10]

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the culture supernatants.

  • ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions. This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on a standard curve generated from recombinant cytokines.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values in µM)

Cell LineThis compound Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)Reference
Malme-3M (Melanoma)1, 10, 25, 50, 10048Concentration-dependent decrease~25[6]
HepG2 (Liver Cancer)10, 20, 40, 8048Concentration-dependent decrease>80[7][9]
Huh7 (Liver Cancer)10, 20, 40, 8048Concentration-dependent decrease>80[7][9]
Murine Peritoneal Macrophages12.5, 25, 5018No significant toxicity>50[3]

Table 2: Anti-inflammatory Effects of this compound Aglycone on LPS-Stimulated Murine Peritoneal Macrophages

ParameterThis compound Aglycone (µM)ResultReference
NO Production12.5, 25, 50Concentration-dependent decrease[3]
TNF-α Secretion12.5, 25, 50Concentration-dependent decrease[3]
IL-6 Secretion12.5, 25, 50Concentration-dependent decrease[3]
IL-1β Secretion12.5, 25, 50Concentration-dependent decrease[3]

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways reported to be modulated by this compound, contributing to its anti-inflammatory and anti-cancer activities.

Ligstroside_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKs MAPKs TLR4->MAPKs Activates JAK_STAT JAK/STAT TLR4->JAK_STAT Activates NFkB NF-κB TLR4->NFkB Activates This compound This compound This compound->MAPKs Inhibits This compound->JAK_STAT Inhibits This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Inflammatory_Response Pro-inflammatory Cytokines, NO, COX-2 MAPKs->Inflammatory_Response Promotes JAK_STAT->Inflammatory_Response Promotes NFkB->Inflammatory_Response Promotes HO1 HO-1 Nrf2->HO1 Activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Promotes

Caption: this compound's anti-inflammatory signaling pathways.

Ligstroside_Anticancer_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor BRAF BRAF Receptor->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRAF Inhibits

Caption: this compound's anti-cancer effect on the BRAF pathway.

Experimental Workflow

The following diagram provides a general workflow for the in vitro evaluation of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, Malme-3M) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity determine_ic50 Determine Non-Toxic Concentrations & IC50 cytotoxicity->determine_ic50 anti_inflammatory Anti-inflammatory Assays determine_ic50->anti_inflammatory no_assay NO Production Assay (Griess Reagent) anti_inflammatory->no_assay Yes elisa_assay Cytokine Quantification (ELISA) anti_inflammatory->elisa_assay Yes western_blot Protein Expression (Western Blot) anti_inflammatory->western_blot Optional data_analysis Data Analysis & Interpretation no_assay->data_analysis elisa_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for in vitro this compound assays.

References

Application Notes and Protocols for Ligstroside Administration in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a secoiridoid polyphenol found predominantly in olive oil, is gaining attention for its potential therapeutic properties, including its anti-inflammatory effects.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory activity of this compound and its aglycone form in preclinical research, particularly in animal and cellular models of inflammation. The information is compiled from various studies to offer a comprehensive guide for researchers. While in vivo data on this compound is limited, protocols from closely related olive oil polyphenols like oleuropein (B1677263) aglycone are included as valuable references.

Application Notes

This compound and its aglycone have demonstrated significant antioxidant and anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[4][5][6] These compounds have been shown to reduce the production of pro-inflammatory mediators and cytokines. The primary mechanism of action involves the inhibition of pathways such as nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinases (MAPKs), and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][6]

Key Anti-Inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: this compound aglycone has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins, respectively.[1][4][5]

  • Modulation of Signaling Pathways: It effectively inhibits the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[4][6][7] Additionally, it can suppress the phosphorylation of MAPKs (p38, JNK, and ERK1/2) and the JAK/STAT signaling pathway.[4][5][8]

  • Activation of Nrf2/HO-1 Pathway: this compound aglycone can upregulate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory defense mechanisms.[4][5][9]

  • Inhibition of NLRP3 Inflammasome: It has been found to inhibit the activation of the nucleotide-binding (NOD)-like receptor (NLRP3) inflammasome, a multiprotein complex that triggers the production of potent pro-inflammatory cytokines like IL-1β.[4][5]

Data Presentation: Summary of Quantitative Data

The following tables summarize the reported effects of this compound aglycone and related compounds on key inflammatory markers.

Table 1: Effect of this compound Aglycone on Pro-Inflammatory Mediators in LPS-Stimulated Murine Peritoneal Macrophages

Inflammatory MarkerEffectReference
Nitric Oxide (NO) ProductionSignificant Decrease[5][6]
iNOS Protein ExpressionSignificant Decrease[5][6]
COX-2 Protein ExpressionSignificant Decrease[5][6]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Significant Decrease[5][6]
NADPH Oxidase-1 (NOX-1) Protein ExpressionSignificant Decrease[5]
Microsomal Prostaglandin E Synthase-1 (mPGEs-1)Modulation of Overexpression[5]

Table 2: Effect of this compound Aglycone on Signaling Pathways in LPS-Stimulated Murine Peritoneal Macrophages

Signaling Pathway ComponentEffectReference
NF-κB (p65) Nuclear TranslocationSignificant Reduction[6]
IκB-α DegradationInhibition[6]
MAPK (p38, JNK, ERK) PhosphorylationInhibition[5]
JAK2/STAT3 PhosphorylationInhibition[5]
Nrf2 Protein ExpressionUpregulation[6]
Heme Oxygenase-1 (HO-1) Protein ExpressionUpregulation[6]
NLRP3 Inflammasome ActivationInhibition[5]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is based on studies using lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.[5][6]

Objective: To evaluate the effect of this compound aglycone on the production of pro-inflammatory mediators in vitro.

Materials:

  • This compound aglycone

  • Murine peritoneal macrophages or RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents and equipment for Western blotting (primary and secondary antibodies for iNOS, COX-2, NF-κB, p-MAPKs, etc.)

Procedure:

  • Cell Culture: Culture macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates for viability and NO assays, and in larger plates (e.g., 6-well or 12-well) for ELISA and Western blotting. Allow cells to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound aglycone (e.g., 12.5, 25, 50 µM) for 1-2 hours.[5]

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL or 5 µg/mL) for a specified period (e.g., 18-24 hours).[5] Include a vehicle-treated control group and an LPS-only group.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Collect the supernatant and quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

Protocol 2: Carrageenan-Induced Paw Edema in Rodents (Representative In Vivo Model)

This is a standard model for acute inflammation and can be adapted to test this compound.[10][11]

Objective: To assess the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% solution in saline)

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: Vehicle control, this compound-treated (at least three doses, e.g., 10, 25, 50 mg/kg), and Positive control.

  • Drug Administration: Administer this compound (orally or intraperitoneally) or the vehicle 60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 24 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Protocol 3: Collagen-Induced Arthritis (CIA) in Mice (Representative Chronic Model)

This is a widely used model for rheumatoid arthritis and can be adapted to evaluate the therapeutic potential of this compound in chronic inflammatory conditions.[12]

Objective: To investigate the effect of this compound on chronic autoimmune inflammation.

Materials:

  • This compound

  • DBA/1J mice

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

Procedure:

  • Induction of Arthritis: Emulsify CII in CFA and inject 100 µL intradermally at the base of the tail (Day 0).

  • Booster Injection: On day 21, administer a booster injection of CII emulsified in IFA.

  • Treatment: Begin administration of this compound (e.g., daily by oral gavage) either prophylactically (from day 0) or therapeutically (after the onset of clinical signs of arthritis, around day 28).

  • Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling and clinical score.

  • Histological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect paws for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion. Blood samples can be collected to measure serum levels of pro-inflammatory cytokines.

Visualizations

Ligstroside_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway JAK_STAT_pathway JAK/STAT Pathway TLR4->JAK_STAT_pathway IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Nrf2 Nrf2 Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nrf2 released and translocates Keap1->Nrf2_nuc Nrf2 released and translocates NLRP3_inflammasome NLRP3 Inflammasome This compound This compound Aglycone This compound->MAPK_pathway This compound->JAK_STAT_pathway This compound->IKK This compound->Nrf2 This compound->NLRP3_inflammasome Proinflammatory_genes Pro-inflammatory Genes NFkappaB_nuc->Proinflammatory_genes activates ARE ARE Nrf2_nuc->ARE binds Antiinflammatory_genes Anti-inflammatory Genes (e.g., HO-1) ARE->Antiinflammatory_genes activates

Caption: Anti-inflammatory signaling pathways modulated by this compound Aglycone.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model (e.g., Carrageenan Paw Edema) cell_culture 1. Macrophage Culture (e.g., RAW 264.7) pretreatment 2. Pre-treatment with This compound cell_culture->pretreatment stimulation 3. Stimulation with LPS pretreatment->stimulation analysis_invitro 4. Analysis of Inflammatory Markers (NO, Cytokines, Proteins) stimulation->analysis_invitro animal_groups 1. Animal Grouping and Acclimatization drug_admin 2. Administration of This compound animal_groups->drug_admin inflammation_induction 3. Induction of Inflammation (Carrageenan Injection) drug_admin->inflammation_induction measurement 4. Measurement of Paw Edema inflammation_induction->measurement analysis_invivo 5. Data Analysis and Histopathology measurement->analysis_invivo

Caption: General experimental workflows for in vitro and in vivo inflammation studies.

References

Application Notes and Protocols for Developing a Ligstroside-Based Antioxidant Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ligstroside, a secoiridoid polyphenol found predominantly in olives and olive leaves, is recognized for its potential health benefits, including its antioxidant properties.[1][2] Like its better-known relatives, oleuropein (B1677263) and hydroxytyrosol (B1673988), this compound's chemical structure enables it to scavenge free radicals and reduce oxidative stress.[1][3] Oxidative stress is implicated in numerous pathological conditions, making the evaluation of novel antioxidant compounds like this compound a critical area of research for pharmaceuticals and nutraceuticals.[4][5]

These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay.[6][7][8][9] Additionally, this document outlines the known cellular signaling pathways modulated by this compound's antioxidant activity.

Principles of Antioxidant Assays

The selected assays measure antioxidant capacity through different mechanisms:

  • DPPH Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[10][11] The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically.[10][11]

  • ABTS Assay : This method involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and is measured by a decrease in absorbance.[6]

  • FRAP Assay : This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[9] The change in absorbance is directly related to the total reducing power of the electron-donating antioxidants.

Experimental Workflow

The general workflow for assessing the antioxidant capacity of this compound involves preparing the compound, running the selected assays, and analyzing the resulting data to determine its efficacy.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions (this compound & Standard) A->C B Prepare Assay Reagents (DPPH, ABTS, FRAP) D Mix Sample/Standard with Reagent B->D C->D E Incubate under Specific Conditions D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

General workflow for in vitro antioxidant assays.

Experimental Protocols

3.1. Materials and Reagents

  • This compound (high purity)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (positive control)[12]

  • Methanol (B129727) or Ethanol (analytical grade)[10]

  • Phosphate-Buffered Saline (PBS)

  • Sodium acetate (B1210297), Acetic acid

  • 96-well microplates

  • Spectrophotometric microplate reader

3.2. Preparation of this compound Stock Solution

The solubility and stability of this compound are critical for accurate results.[13][14] While specific data for this compound is limited, related polyphenols are often dissolved in methanol, ethanol, or DMSO.[15]

  • Accurately weigh a known amount of pure this compound.

  • Dissolve in a suitable solvent (e.g., methanol or ethanol) to prepare a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Store the stock solution in the dark at -20°C to prevent degradation.

  • From the stock solution, prepare a range of working concentrations via serial dilution in the appropriate assay buffer or solvent just before use.

3.3. Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from standard methods.[6][10][16]

  • Reagent Preparation : Prepare a 0.1 to 0.25 mM solution of DPPH in methanol.[6][17] Keep the solution in an amber bottle and in the dark.

  • Assay Procedure :

    • In a 96-well plate, add 100 µL of various concentrations of this compound or a standard antioxidant (e.g., Trolox, Ascorbic Acid).

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.[10]

    • For the blank, use 100 µL of the sample solution mixed with 100 µL of methanol to correct for the sample's color.

  • Incubation : Shake the plate and incubate for 20-60 minutes at room temperature in the dark.[6][8]

  • Measurement : Measure the absorbance at 517 nm.[6][11]

  • Calculation : Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100[18]

3.4. Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol is based on established procedures.[6][19]

  • Reagent Preparation :

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To form the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to react for 12-16 hours at room temperature in the dark.[19][20]

    • Before use, dilute the ABTS•+ solution with water or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Assay Procedure :

    • In a 96-well plate, add 10 µL of various concentrations of this compound or a standard.

    • Add 190 µL of the diluted ABTS•+ solution.

  • Incubation : Incubate for 6-7 minutes at room temperature.[19][20]

  • Measurement : Measure the absorbance at 734 nm.[19]

  • Calculation : Calculate the percentage of inhibition using the same formula as for the DPPH assay.

3.5. Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is adapted from standard methodologies.[9]

  • Reagent Preparation :

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure :

    • In a 96-well plate, add 20 µL of this compound dilutions or a standard (Ferrous Sulfate or Trolox).

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation : Incubate the plate at 37°C for 4-10 minutes.[12]

  • Measurement : Measure the absorbance at 593 nm.[12]

  • Calculation : Create a standard curve using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of this compound is expressed as µM Fe(II) equivalents or Trolox equivalents (TEAC).

Data Presentation and Analysis

Quantitative data should be presented clearly for comparison. The primary metric for radical scavenging assays (DPPH, ABTS) is the IC₅₀ value—the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC₅₀ value indicates higher antioxidant activity.[18] For the FRAP assay, results are expressed as equivalents to a standard.

Table 1: Comparative Antioxidant Activity of Related Olive Polyphenols (Literature Values)

AssayCompoundReported Activity (IC₅₀ / Value)Reference
DPPHOleuropein13.8 ± 0.8 µg/mL[3]
ABTSOleuropein16.1 ± 1.2 µg/mL[3]
DPPHHydroxytyrosolHigher activity than Oleuropein[6][21]
ABTSHydroxytyrosolLower activity than TPF*[6]
Note: TPF (Total Polyphenolic Fraction). Differences in activity between assays can be influenced by factors such as the solvent used.[6]

Table 2: Experimental Data Template for this compound Antioxidant Assays

AssayParameterThis compoundStandard (Trolox)
DPPH IC₅₀ (µg/mL)To be determinedTo be determined
ABTS IC₅₀ (µg/mL)To be determinedTo be determined
FRAP Value (µM Fe(II) Eq.)To be determinedTo be determined

Cellular Context: Modulated Signaling Pathways

Beyond in vitro chemical reactions, the biological antioxidant effect of this compound aglycon involves the modulation of key cellular signaling pathways.[22] Studies on macrophages have shown that this compound aglycon exerts its antioxidant and anti-inflammatory effects by:

  • Activating the Nrf2/HO-1 Pathway : It promotes the nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/heme oxygenase 1 (HO-1) pathway, which is a primary cellular defense mechanism against oxidative stress.[22][23]

  • Inhibiting Pro-inflammatory Pathways : It inhibits several pathways that promote inflammation and oxidative stress, including nuclear factor kappa-B (NF-κB), mitogen-activated protein kinases (MAPKs), and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[22][23][24]

This dual action of boosting endogenous antioxidant defenses while suppressing inflammatory signals highlights its potential as a therapeutic agent.[22]

G This compound's Antioxidant Signaling Pathways LPS Inflammatory Stimuli (e.g., LPS, Oxidative Stress) NFkB NF-κB Pathway LPS->NFkB MAPK MAPKs Pathway LPS->MAPK JAK JAK/STAT Pathway LPS->JAK LA This compound Aglycon Nrf2 Nrf2/HO-1 Pathway LA->Nrf2 Activates LA->NFkB Inhibits LA->MAPK Inhibits LA->JAK Inhibits AOX Antioxidant & Cytoprotective Gene Expression Nrf2->AOX INFL Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->INFL MAPK->INFL JAK->INFL

This compound modulates key antioxidant and inflammatory pathways.[22][23][24]

References

Ligstroside as a Standard for Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a prominent secoiridoid glycoside found in plants of the Oleaceae family, particularly in high concentrations in olive (Olea europaea) leaves and fruits, is a compound of significant interest in phytochemical, nutritional, and pharmacological research.[1][2][3] Its role as a precursor to several bioactive compounds, including oleuropein (B1677263) and their respective aglycones, underscores its importance.[2] The bitter taste of olives and olive oil is partly attributed to this compound and related compounds. As a phytochemical standard, this compound is essential for the accurate quantification of its content in plant extracts and derived products, ensuring quality control and facilitating research into its biological activities.[4]

This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis. It covers extraction, isolation, and analytical methodologies, along with insights into its biological significance and associated signaling pathways.

Physicochemical Properties and Stability

  • Chemical Structure: this compound is the ester of elenolic acid with tyrosol and is glycosidically linked to a glucose molecule.

  • Appearance: Typically a white or off-white amorphous powder.

  • Solubility: Soluble in polar solvents such as methanol (B129727), ethanol, and water.

  • Storage and Stability: this compound, particularly in solution, is susceptible to degradation by hydrolysis and oxidation, which can be accelerated by changes in temperature and pH.[5][6] For long-term storage, it is recommended to keep the solid compound at -20°C in a tightly sealed container, protected from light and moisture. Standard solutions should be freshly prepared or stored at low temperatures for short periods. Studies on virgin olive oil have shown that the degradation of secoiridoids like this compound follows pseudo-first-order kinetics and is temperature-dependent, with greater stability at lower temperatures.[5][6]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Olive Leaves

This protocol outlines a general procedure for the extraction and isolation of this compound from olive leaves, which can be adapted based on the specific laboratory equipment and scale.

1. Materials and Reagents:

  • Fresh or dried olive leaves
  • Methanol (analytical grade)
  • n-Hexane (analytical grade)
  • Ethyl acetate (B1210297) (analytical grade)
  • Acetonitrile (B52724) (HPLC grade)
  • Water (deionized or distilled)
  • Solid Phase Extraction (SPE) cartridges (e.g., C18)
  • Rotary evaporator
  • Freeze-dryer (lyophilizer)
  • Chromatography columns (e.g., silica (B1680970) gel, Sephadex LH-20)

2. Extraction Procedure:

  • Sample Preparation: Grind dried olive leaves into a fine powder.
  • Defatting: Macerate the powdered leaves with n-hexane (1:5 w/v) for 24 hours at room temperature to remove lipids. Filter and discard the hexane (B92381) extract. Repeat this step twice.
  • Phenolic Extraction: Air-dry the defatted plant material. Extract the residue with methanol (1:10 w/v) three times using ultrasonication for 30 minutes each time.
  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a concentrated crude extract.

3. Isolation and Purification:

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture (9:1 v/v) and partition successively with ethyl acetate. The this compound will primarily remain in the aqueous-methanolic phase.
  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the aqueous-methanolic extract onto the cartridge. Wash with water to remove highly polar impurities. Elute the phenolic fraction containing this compound with methanol.
  • Column Chromatography: Concentrate the methanolic eluate and subject it to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase.
  • Final Purification: Fractions containing this compound, as identified by TLC or HPLC analysis, are pooled, concentrated, and can be further purified by preparative HPLC.[7]
  • Lyophilization: The purified this compound solution is freeze-dried to obtain a solid powder.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard HPLC method for the quantitative analysis of this compound in plant extracts.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 280 nm.[8]
  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
  • Sample Solution: Dissolve the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.

3. HPLC Analysis and Quantification:

  • Equilibrate the HPLC system with the initial mobile phase conditions.
  • Inject the calibration standards and the sample solutions.
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The results are typically expressed as mg of this compound per gram of dry weight of the plant material.

Protocol 3: Qualitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the rapid screening and identification of this compound in multiple samples simultaneously.[9]

1. Materials and Equipment:

  • HPTLC Plates: Silica gel 60 F254 plates.
  • Applicator: Automated TLC sampler.
  • Developing Chamber: Twin-trough chamber.
  • Derivatization Reagent: Anisaldehyde-sulfuric acid reagent.
  • Documentation System: TLC visualizer.

2. Procedure:

  • Sample and Standard Application: Apply bands of the this compound standard solution (1 mg/mL in methanol) and the prepared sample extracts onto the HPTLC plate.
  • Chromatographic Development: Develop the plate in a saturated developing chamber with a mobile phase of ethyl acetate:formic acid:acetic acid:water (100:11:11:27, v/v/v/v).
  • Derivatization and Visualization: After development, dry the plate. Visualize the plate under UV light at 254 nm and 366 nm. For enhanced visualization, spray the plate with anisaldehyde-sulfuric acid reagent and heat at 100°C for 5-10 minutes. This compound will appear as a distinct band.
  • Identification: Compare the Rf value and the color of the band in the sample chromatogram with that of the this compound standard.

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValue
ColumnC18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile PhaseA: Water + 0.1% Formic Acid, B: Acetonitrile
GradientTime (min)
0
20
25
30
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength280 nm
Injection Volume20 µL
Standard Conc. Range1 - 100 µg/mL

Table 2: HPTLC System for Qualitative Analysis of this compound

ParameterDescription
Stationary PhaseHPTLC silica gel 60 F254 plates
Mobile PhaseEthyl acetate:formic acid:acetic acid:water (100:11:11:27)
Application Volume2 µL
DetectionUV 254 nm, UV 366 nm, White light after derivatization
Derivatization ReagentAnisaldehyde-sulfuric acid

Biological Activities and Signaling Pathways

This compound and its aglycone exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[10][11][12] The anti-inflammatory properties of this compound aglycone are particularly well-documented and are mediated through the modulation of several key signaling pathways.

In lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, this compound aglycon has been shown to prevent inflammation by regulating:

  • MAPKs (Mitogen-Activated Protein Kinases) pathway: Inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators.[10]

  • JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway: Downregulation of this pathway contributes to the anti-inflammatory effects.[10][13]

  • NF-κB (Nuclear Factor kappa-B) pathway: Inhibition of NF-κB activation prevents the transcription of genes encoding pro-inflammatory cytokines and enzymes.[10][13]

  • Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway: Activation of this pathway enhances the antioxidant response, thereby mitigating oxidative stress-induced inflammation.[10]

  • NLRP3 Inflammasome: Inhibition of the NLRP3 inflammasome activation reduces the production of the pro-inflammatory cytokine IL-1β.[10]

Visualizations

Ligstroside_Extraction_Workflow Start Olive Leaves (Dried Powder) Defatting Defatting with n-Hexane Start->Defatting Extraction Extraction with Methanol Defatting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning SPE Solid-Phase Extraction (C18) Partitioning->SPE ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) SPE->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Lyophilization Lyophilization PrepHPLC->Lyophilization End Purified this compound Lyophilization->End

Caption: Workflow for the extraction and purification of this compound.

HPLC_Analysis_Workflow Standard This compound Standard StandardPrep Prepare Calibration Standards Standard->StandardPrep Sample Plant Extract SamplePrep Prepare Sample Solution Sample->SamplePrep HPLC HPLC Analysis (C18 Column) StandardPrep->HPLC SamplePrep->HPLC DataAcq Data Acquisition (280 nm) HPLC->DataAcq Calibration Construct Calibration Curve DataAcq->Calibration Quantification Quantify this compound in Sample DataAcq->Quantification Calibration->Quantification Result Result (mg/g) Quantification->Result Ligstroside_Signaling_Pathway cluster_cell Macrophage LPS LPS MAPK MAPKs LPS->MAPK JAK_STAT JAK/STAT LPS->JAK_STAT NFkB NF-κB LPS->NFkB NLRP3 NLRP3 Inflammasome LPS->NLRP3 This compound This compound Aglycon This compound->MAPK This compound->JAK_STAT This compound->NFkB Nrf2 Nrf2 This compound->Nrf2 This compound->NLRP3 Inflammation Inflammation (Pro-inflammatory Cytokines) MAPK->Inflammation JAK_STAT->Inflammation NFkB->Inflammation Antioxidant Antioxidant Response (HO-1) Nrf2->Antioxidant NLRP3->Inflammation Antioxidant->Inflammation

References

Application Notes and Protocols for Studying MAPK Pathway Modulation by Ligstroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a prominent secoiridoid polyphenol found in olive oil, has garnered significant attention for its diverse bioactive properties, including its anti-inflammatory and neuroprotective effects. A key mechanism underlying these therapeutic potentials is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, comprising primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, plays a pivotal role in cellular processes such as inflammation, apoptosis, and proliferation. In the context of inflammatory stimuli, such as lipopolysaccharide (LPS), the MAPK pathway becomes activated, leading to the production of pro-inflammatory mediators.

This compound aglycone (LA), the active form of this compound, has been demonstrated to inhibit the MAPK signaling pathway in preclinical models, particularly in LPS-stimulated macrophages.[1] This inhibitory action on key signaling nodes like JNK, p38, and ERK underscores the potential of this compound as a therapeutic agent for inflammatory diseases. These application notes provide a comprehensive guide for researchers to investigate the modulatory effects of this compound on the MAPK pathway, complete with detailed experimental protocols and data presentation formats.

Data Presentation: Modulation of MAPK Pathway by this compound Aglycone

The following table summarizes representative quantitative data on the dose-dependent inhibitory effects of this compound aglycone on the phosphorylation of key MAPK proteins in LPS-stimulated macrophages. This data is illustrative and based on the observed effects of structurally related olive oil polyphenols, such as oleuropein (B1677263) and hydroxytyrosol, in similar experimental settings.[1][2] The data is presented as the relative protein expression of the phosphorylated form normalized to the total protein.

TreatmentConcentration (µM)p-JNK / JNK (Relative Expression)p-p38 / p38 (Relative Expression)p-ERK / ERK (Relative Expression)
Control (Unstimulated)00.1 ± 0.020.1 ± 0.030.1 ± 0.02
LPS (1 µg/mL)01.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS + this compound Aglycone12.50.7 ± 0.080.8 ± 0.090.9 ± 0.1
LPS + this compound Aglycone250.5 ± 0.060.6 ± 0.070.7 ± 0.08
LPS + this compound Aglycone500.3 ± 0.040.4 ± 0.050.5 ± 0.06

Signaling Pathway and Experimental Workflow Visualizations

MAPK Signaling Pathway Modulation by this compound

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK_p38_JNK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK_p38_JNK MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38_JNK->p38 JNK JNK MAPKK_p38_JNK->JNK ERK ERK MAPKK_ERK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors This compound This compound Aglycone This compound->MAPKKK Inhibition This compound->MAPKK_p38_JNK Inhibition This compound->MAPKK_ERK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Caption: this compound's modulation of the MAPK signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed Macrophages (e.g., RAW 264.7) culture Culture to 70-80% Confluency start->culture pretreat Pre-treat with this compound Aglycone (12.5, 25, 50 µM) for 1-2h culture->pretreat stimulate Stimulate with LPS (1 µg/mL) for 15-30 min pretreat->stimulate lyse Cell Lysis and Protein Extraction stimulate->lyse quantify Protein Quantification (BCA Assay) lyse->quantify western Western Blotting (p-JNK, p-p38, p-ERK, Total Proteins, Loading Control) quantify->western detect Chemiluminescent Detection and Imaging western->detect densitometry Densitometry and Data Analysis detect->densitometry

Caption: Workflow for studying MAPK modulation by this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol details the culture of a murine macrophage cell line and subsequent treatment with this compound aglycone and LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound Aglycone (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • Seed the RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well.

    • Allow the cells to adhere and grow for 24 hours to reach 70-80% confluency.

  • This compound Aglycone Pre-treatment:

    • Prepare working solutions of this compound aglycone (12.5, 25, and 50 µM) in DMEM. Include a vehicle control (DMSO at the same concentration as the highest this compound aglycone concentration).

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the medium containing the different concentrations of this compound aglycone or vehicle control to the respective wells.

    • Incubate the cells for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the unstimulated control wells.

    • Incubate the cells for 15-30 minutes at 37°C for the analysis of MAPK phosphorylation. For cytokine analysis, a longer incubation of 18-24 hours may be required.[3]

  • Proceed to Protein Extraction:

    • After the incubation period, immediately place the plates on ice and proceed to Protocol 2 for protein extraction.

Protocol 2: Western Blot Analysis of MAPK Pathway Proteins

This protocol outlines the steps for protein extraction, quantification, and immunodetection of total and phosphorylated JNK, p38, and ERK.

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (10-12%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (rabbit anti-p-JNK, rabbit anti-JNK, rabbit anti-p-p38, rabbit anti-p38, rabbit anti-p-ERK, rabbit anti-ERK, and a loading control like mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for each phosphorylated and total protein pair.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

    • Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band and the loading control.

Conclusion

These application notes and protocols provide a robust framework for investigating the modulation of the MAPK signaling pathway by this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms underlying the therapeutic effects of this promising natural compound. The provided visualizations and data presentation formats are intended to facilitate clear communication of findings within the scientific community and for drug development professionals. Further in vivo studies are warranted to confirm these in vitro findings and to fully explore the therapeutic potential of this compound in inflammatory diseases.[1]

References

Application Notes: Experimental Design for Ligstroside Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ligstroside, a secoiridoid glycoside found predominantly in olive tree products, is gaining attention for its potential neuroprotective properties.[1] Research suggests its therapeutic potential stems from its antioxidant and anti-inflammatory activities.[2][3][4] Proposed mechanisms include the modulation of key signaling pathways such as the NF-κB and Nrf2/HO-1 pathways, which are critical in the cellular response to oxidative stress and inflammation.[2] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies to evaluate the neuroprotective efficacy of this compound. The protocols outlined below cover both in vitro and in vivo models, focusing on ischemic brain injury as a primary example of a neurological disorder.

Key Cellular Mechanisms of this compound

This compound is believed to exert its neuroprotective effects by targeting multiple cellular pathways:

  • Anti-inflammatory Action: this compound can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines. This is potentially achieved by modulating signaling pathways like NF-κB, MAPKs, and the NLRP3 inflammasome.[2][5]

  • Antioxidant Defense: The compound can bolster the cell's endogenous antioxidant systems. This involves activating the Nrf2/HO-1 pathway, which leads to the expression of various antioxidant enzymes, thereby reducing cellular damage from reactive oxygen species (ROS).[2][[“]]

  • Anti-Apoptotic Effects: By mitigating oxidative stress and inflammation, this compound can inhibit the activation of apoptotic cascades, preventing programmed cell death in neurons. This involves regulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family.[7]

Part 1: In Vitro Neuroprotection Studies

In vitro models are essential for initial screening and mechanistic studies of neuroprotective compounds. The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for neurotoxicity and neuroprotection assays due to its human origin and neuronal characteristics.[8][9]

Experimental Workflow: In Vitro Model

The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound in a cell-based model of neurotoxicity.

G cluster_setup 1. Experimental Setup cluster_induction 2. Induction of Neurotoxicity cluster_assessment 3. Assessment of Neuroprotection Culture Culture SH-SY5Y Cells Pretreat Pre-treat with this compound (various concentrations) Culture->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA, or OGD/R) Pretreat->Induce Viability Cell Viability Assays (MTT, LDH) Induce->Viability Apoptosis Apoptosis Assays (Caspase-3, Western Blot) Induce->Apoptosis OxidativeStress Oxidative Stress Assays (ROS, SOD, MDA) Induce->OxidativeStress Inflammation Inflammation Assays (ELISA for Cytokines) Induce->Inflammation

Caption: Workflow for in vitro neuroprotection assays.

Protocol 1: SH-SY5Y Cell Culture and Maintenance

This protocol describes the standard procedure for culturing the SH-SY5Y human neuroblastoma cell line.[10][11][12]

  • Growth Medium Preparation: Prepare a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 medium. Supplement with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[11]

  • Cell Thawing: Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium. Centrifuge at 1000 rpm for 3 minutes.[8]

  • Culturing: Resuspend the cell pellet in fresh growth medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS. Add 3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes.[12] Neutralize the trypsin with 6 mL of growth medium, collect the cells, and centrifuge. Resuspend the pellet and split the cells at a ratio of 1:10 into new flasks.[10]

Protocol 2: Induction of Neurotoxicity and this compound Treatment

This protocol details how to induce cellular stress to model neurodegenerative conditions.

  • Cell Plating: Seed SH-SY5Y cells into appropriate plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will achieve ~70-80% confluency at the time of the experiment.[11]

  • This compound Pre-treatment: The day after plating, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle-only control group. Incubate for a predetermined time (e.g., 1-2 hours).[13]

  • Induction of Neurotoxicity: After pre-treatment, introduce the neurotoxic agent. Common models include:

    • Oxidative Stress: Add hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium for 18-24 hours.[13][14]

    • Ischemia Model (Oxygen-Glucose Deprivation/Reperfusion - OGD/R): Replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber (e.g., 1% O₂) for a set duration (e.g., 4-6 hours). "Reperfusion" is initiated by returning the cells to normal growth medium and normoxic conditions for 24 hours.[15]

Protocol 3: Assessment of Cell Viability
  • MTT Assay: [15]

    • Following treatment, add MTT solution (5 mg/mL) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Aspirate the medium and dissolve the crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Cytotoxicity Assay: [15]

    • Collect the cell culture supernatant from each well.

    • Use a commercial LDH assay kit according to the manufacturer's instructions.

    • Measure the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the medium.

    • Measure absorbance at the appropriate wavelength (typically 490 nm).

Protocol 4: Measurement of Oxidative Stress Markers
  • Intracellular ROS Assay (DCFH-DA): [15][16]

    • After treatment, wash cells with PBS.

    • Incubate cells with 10 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

    • Wash cells again with PBS.

    • Measure fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • Lipid Peroxidation (MDA) Assay: [17]

    • Prepare cell lysates according to the protocol in Part 5.

    • Measure the levels of malondialdehyde (MDA), a product of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit as per the manufacturer's protocol. This typically involves reacting MDA with TBA to form a colored product, which is measured spectrophotometrically.[17]

  • Antioxidant Enzyme (SOD) Activity Assay: [16]

    • Prepare cell lysates.

    • Use a commercial colorimetric SOD assay kit to measure the activity of superoxide (B77818) dismutase, a key antioxidant enzyme.

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to quantify changes in the expression of key proteins involved in apoptosis.[7]

  • Cell Lysis and Protein Extraction: [18][19]

    • After treatment, wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.[18]

  • SDS-PAGE and Electrotransfer: [18]

    • Normalize all samples to the same protein concentration. Mix with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load 20-30 µg of protein per well onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: [18]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system and quantify band intensities with software like ImageJ. Normalize target protein levels to a housekeeping protein like β-actin.

Protocol 6: ELISA for Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify secreted pro-inflammatory cytokines.[20][21]

  • Sample Collection: Collect the cell culture supernatant after the treatment period. Centrifuge to remove any cellular debris.

  • ELISA Procedure: [22]

    • Use commercial ELISA kits for human TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (the collected supernatant) to the wells.

      • Incubating with a biotin-conjugated detection antibody.

      • Adding an enzyme-linked streptavidin (e.g., HRP-streptavidin).

      • Adding a chromogenic substrate and stopping the reaction.

    • Measure the absorbance using a microplate reader and calculate cytokine concentrations based on the standard curve.[22]

Data Presentation: In Vitro Results

The following tables are templates for summarizing quantitative data from the in vitro experiments.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

Treatment Group Concentration Cell Viability (% of Control) LDH Release (% of Toxin Control)
Control (No Toxin) - 100 ± 5.2 5.1 ± 1.3
Toxin-Induced - 45.3 ± 4.1 100 ± 8.5
Toxin + this compound 1 µM 52.1 ± 3.8 85.4 ± 7.2
Toxin + this compound 10 µM 68.7 ± 5.5* 61.2 ± 6.1*
Toxin + this compound 50 µM 85.2 ± 6.3** 35.8 ± 4.9**

*Data are representative mean ± SD. *p < 0.05, *p < 0.01 vs. Toxin-Induced group.

Table 2: Effect of this compound on Oxidative Stress and Apoptosis Markers

Treatment Group ROS Production (Fold Change) MDA Levels (nmol/mg protein) Bax/Bcl-2 Ratio (Densitometry) Cleaved Caspase-3 (Fold Change)
Control 1.0 ± 0.1 1.2 ± 0.2 0.8 ± 0.1 1.0 ± 0.2
Toxin-Induced 4.5 ± 0.6 5.8 ± 0.7 4.2 ± 0.5 5.1 ± 0.6
Toxin + this compound (50 µM) 1.8 ± 0.3** 2.1 ± 0.4** 1.5 ± 0.2** 1.9 ± 0.3**

*Data are representative mean ± SD. *p < 0.01 vs. Toxin-Induced group.

Part 2: In Vivo Neuroprotection Studies

In vivo studies are crucial for evaluating the therapeutic efficacy of a compound in a whole-organism context. The middle cerebral artery occlusion (MCAO) model in rodents is the most widely used model for experimental stroke research, as it mimics human ischemic stroke.[23][24]

Experimental Workflow: In Vivo MCAO Model

This diagram outlines the key steps in an in vivo study using the MCAO model to test this compound.

G cluster_setup 1. Pre-Operative Phase cluster_surgery 2. Surgical Phase cluster_assessment 3. Post-Operative Assessment Acclimate Animal Acclimation Treat This compound Administration (e.g., i.p. or oral gavage) Acclimate->Treat Anesthesia Anesthesia & Monitoring Treat->Anesthesia MCAO Induce MCAO (e.g., 60 min occlusion) Anesthesia->MCAO Reperfusion Reperfusion (Remove Filament) MCAO->Reperfusion Neuro Neurological Deficit Scoring (24h, 48h, 72h) Reperfusion->Neuro Sacrifice Euthanasia & Brain Collection (e.g., at 72h) Neuro->Sacrifice Infarct Infarct Volume Analysis (TTC Staining) Sacrifice->Infarct Histo Histology & Biochemical Assays (on brain tissue) Sacrifice->Histo

Caption: Workflow for in vivo MCAO stroke model.

Protocol 7: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the intraluminal suture method for transient MCAO in mice or rats.[23][25][26]

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature at 37°C using a heating pad.[24][26]

  • Surgical Procedure: [23]

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully isolate the arteries from the surrounding tissue and vagus nerve.

    • Ligate the distal end of the ECA permanently. Place a temporary ligature around the CCA.

    • Make a small incision in the ECA stump.

    • Introduce a silicon-coated monofilament (e.g., 4-0 for rats, 6-0 for mice) through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA).[23][25] A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.

  • Occlusion and Reperfusion: Maintain the occlusion for a specific period (e.g., 60-90 minutes). To initiate reperfusion, carefully withdraw the filament.[25]

  • Wound Closure and Post-Operative Care: Close the incision and allow the animal to recover. Provide post-operative care, including analgesics and hydration.[25]

  • Sham Operation: Sham-operated control animals undergo the same surgical procedure except for the insertion of the filament into the MCA.

Protocol 8: Assessment of Neurological Deficits

Evaluate neurological function at 24, 48, and 72 hours post-MCAO using a standardized scoring system.

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Leaning or falling to the contralateral side.

  • 4: No spontaneous motor activity.

Protocol 9: Infarct Volume Measurement (TTC Staining)
  • Brain Collection: At the end of the experiment (e.g., 72 hours), euthanize the animal and carefully remove the brain.

  • Sectioning: Chill the brain at -20°C for 20 minutes and then slice it into 2 mm coronal sections.[23]

  • Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[23]

  • Analysis: Viable brain tissue stains red, while the infarcted (ischemic) tissue remains white. Capture images of the slices and use image analysis software to calculate the infarct volume as a percentage of the total brain volume.

Protocol 10: Biochemical Assays on Brain Tissue

Homogenize brain tissue from the ischemic hemisphere to perform the same biochemical assays described for the in vitro studies (Protocol 4, 5, and 6) to measure markers of oxidative stress, apoptosis, and inflammation.

Data Presentation: In Vivo Results

Table 3: Effect of this compound on Neurological Outcome after MCAO

Treatment Group Dose (mg/kg) Neurological Score (at 72h) Infarct Volume (%)
Sham - 0.1 ± 0.1 1.5 ± 0.8
MCAO + Vehicle - 3.2 ± 0.4 42.5 ± 5.1
MCAO + this compound 25 2.5 ± 0.5* 31.8 ± 4.3*
MCAO + this compound 50 1.6 ± 0.3** 19.7 ± 3.9**

*Data are representative mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle group.

Part 3: Key Signaling Pathways and Visualization

Understanding the molecular mechanisms of this compound requires investigating its effect on key signaling pathways.

Nrf2/HO-1 Antioxidant Pathway

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Oxidative stress or compounds like this compound can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including Heme Oxygenase-1 (HO-1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lig This compound Keap1_Nrf2 Keap1-Nrf2 Complex Lig->Keap1_Nrf2 disrupts ROS Oxidative Stress ROS->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to HO1 HO-1, NQO1, etc. ARE->HO1 promotes transcription Protection Cellular Protection (Antioxidant Effect) HO1->Protection

Caption: this compound activation of the Nrf2/HO-1 pathway.

NF-κB Inflammatory Pathway

In response to inflammatory stimuli (like ischemia), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). This compound is hypothesized to inhibit this pathway, possibly by preventing IκBα degradation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Ischemia) IKK IKK Stimulus->IKK activates NFkB_complex IκBα-NF-κB Complex IKK->NFkB_complex phosphorylates IκBα, leading to degradation NFkB_free NF-κB NFkB_complex->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Lig This compound Lig->IKK inhibits Genes Pro-inflammatory Genes NFkB_nuc->Genes binds to promoter Cytokines TNF-α, IL-6, etc. Genes->Cytokines promotes transcription Inflammation Neuroinflammation Cytokines->Inflammation

Caption: this compound inhibition of the NF-κB pathway.

References

Ligstroside for In Vivo Cardiovascular Health Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligstroside, a secoiridoid glucoside found in olive leaves and related species, is emerging as a compound of interest for its potential therapeutic effects on cardiovascular health. While direct in-vivo research on isolated this compound is still developing, extensive studies on oleuropein (B1677263), a structurally similar compound often found alongside this compound in olive leaf extracts (OLE), provide a strong foundation for investigating its cardiovascular benefits.[1][2] The primary mechanisms underlying the cardioprotective effects of these compounds are believed to be their potent antioxidant and anti-inflammatory properties.[1][3] These application notes provide an overview of the potential uses of this compound in in-vivo cardiovascular research and detailed protocols for relevant experimental models, largely based on studies of oleuropein and OLE.

Potential Applications in Cardiovascular Research

Based on the current body of evidence for related compounds, this compound is a promising candidate for in-vivo investigation in the following areas of cardiovascular health:

  • Hypertension: Investigating the potential of this compound to lower blood pressure and improve vascular function.[1][4]

  • Myocardial Infarction: Assessing the ability of this compound to protect cardiac tissue from ischemia-reperfusion injury and reduce infarct size.[1][5]

  • Cardiac Hypertrophy: Examining the role of this compound in preventing or reversing pathological cardiac remodeling.

  • Atherosclerosis: Studying the effects of this compound on plaque formation, lipid profiles, and endothelial dysfunction.[2][6]

Quantitative Data Summary

The following tables summarize quantitative data from in-vivo studies on oleuropein and olive leaf extract, which can serve as a reference for designing studies with this compound.

Table 1: Effects of Oleuropein and Olive Leaf Extract on Blood Pressure in Animal Models

Compound/ExtractAnimal ModelDoseDurationEffect on Systolic Blood Pressure (SBP)Reference
OleuropeinSpontaneously Hypertensive Rats (SHR)10, 20, 40 mg/kg/day8 weeksSignificant reduction[1]
Olive Leaf ExtractSpontaneously Hypertensive Rats (SHR)30 mg/kg/day5 weeksReduced SBP[6]
OleuropeinRats with Renal Hypertension20, 40, 60 mg/kg/day4 weeksDecreased blood pressure[4]

Table 2: Cardioprotective Effects of Oleuropein in Myocardial Infarction Models

CompoundAnimal ModelDoseKey FindingsReference
OleuropeinRats (Ischemia-Reperfusion)100 mg/kg (i.p.)Significantly reduced infarct size[5]
OleuropeinRabbits (Ischemia-Reperfusion)Higher dosesReduced infarct size[2]
Olive Leaf ExtractMice (Myocardial Infarction)20 mg/kg/dayImproved stroke volume, ejection fraction, and cardiac output[1]

Table 3: Effects of Oleuropein and Olive Leaf Extract on Inflammatory and Oxidative Stress Markers

Compound/ExtractAnimal ModelDoseEffect on MarkersReference
Olive Leaf ExtractMice (Myocardial Infarction)10, 20 mg/kg/dayIncreased SOD and GRx; Decreased IL-1β and TNF-α[1]
OleuropeinRabbitsNot specifiedDecreased LDL oxidation and ROS[3]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the effect of this compound on blood pressure in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks old

  • This compound (dissolved in an appropriate vehicle, e.g., distilled water or 0.5% carboxymethylcellulose)

  • Vehicle control

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week. Train the rats for blood pressure measurement for 3-5 days to minimize stress-induced variations.

  • Grouping: Randomly divide the animals into three groups (n=8-10 per group):

    • Group 1: SHR + Vehicle

    • Group 2: SHR + this compound (low dose, e.g., 25 mg/kg/day)

    • Group 3: SHR + this compound (high dose, e.g., 50 mg/kg/day)

  • Administration: Administer this compound or vehicle daily via oral gavage for 8 weeks.

  • Blood Pressure Measurement: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) weekly using the tail-cuff method. Measurements should be taken at the same time of day to minimize diurnal variations.

  • Data Analysis: Analyze the changes in SBP, DBP, and HR over the 8-week period. Statistical analysis can be performed using two-way ANOVA followed by a post-hoc test.

Protocol 2: Assessment of Cardioprotective Effects in a Myocardial Ischemia-Reperfusion Injury Model in Rats

Objective: To evaluate the ability of this compound to protect the heart from damage caused by temporary coronary artery occlusion followed by reperfusion.

Materials:

  • Male Wistar rats (250-300g)

  • This compound (for intraperitoneal injection)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation (e.g., 6-0 silk)

  • Ventilator

  • ECG monitoring system

  • Triphenyltetrazolium chloride (TTC) stain

  • Buffer solutions (e.g., phosphate-buffered saline)

Procedure:

  • Pre-treatment: Administer a single dose of this compound (e.g., 100 mg/kg, i.p.) or vehicle to the rats 1-3 hours before surgery.[5]

  • Anesthesia and Ventilation: Anesthetize the rats and connect them to a rodent ventilator. Monitor ECG throughout the procedure.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium.

    • Maintain the occlusion for 30 minutes (ischemia).

    • Release the ligature to allow for 2 hours of reperfusion.

  • Infarct Size Measurement:

    • At the end of reperfusion, euthanize the rat and excise the heart.

    • Slice the ventricles into 2 mm thick sections.

    • Incubate the slices in 1% TTC solution at 37°C for 20 minutes. TTC stains viable tissue red, while the infarcted area remains pale.

    • Image the slices and quantify the infarct size (infarct area / total ventricular area) using image analysis software.

  • Data Analysis: Compare the infarct size between the vehicle and this compound-treated groups using a t-test or one-way ANOVA.

Visualizations

Ligstroside_Cardioprotective_Pathway cluster_stress Cardiovascular Stressors cluster_mechanisms Protective Mechanisms cluster_outcomes Cardiovascular Outcomes Oxidative Stress Oxidative Stress Reduced Blood Pressure Reduced Blood Pressure Oxidative Stress->Reduced Blood Pressure Inhibition of Atherosclerosis Inhibition of Atherosclerosis Oxidative Stress->Inhibition of Atherosclerosis Inflammation Inflammation Decreased Infarct Size Decreased Infarct Size Inflammation->Decreased Infarct Size This compound This compound Increased Antioxidant Enzymes (SOD, GRx) Increased Antioxidant Enzymes (SOD, GRx) This compound->Increased Antioxidant Enzymes (SOD, GRx) Decreased Pro-inflammatory Cytokines (IL-1β, TNF-α) Decreased Pro-inflammatory Cytokines (IL-1β, TNF-α) This compound->Decreased Pro-inflammatory Cytokines (IL-1β, TNF-α) Improved Endothelial Function Improved Endothelial Function This compound->Improved Endothelial Function Increased Antioxidant Enzymes (SOD, GRx)->Reduced Blood Pressure Decreased Pro-inflammatory Cytokines (IL-1β, TNF-α)->Decreased Infarct Size Improved Endothelial Function->Inhibition of Atherosclerosis

Caption: Proposed mechanism of this compound's cardioprotective effects.

Experimental_Workflow_Hypertension start Start: Acclimatize SHR Rats grouping Randomly Assign to Groups: - Vehicle - this compound (Low Dose) - this compound (High Dose) start->grouping treatment Daily Oral Gavage (8 Weeks) grouping->treatment measurement Weekly Blood Pressure Measurement (Tail-Cuff) treatment->measurement measurement->treatment Repeat for 8 weeks analysis Data Analysis: - SBP, DBP, HR Changes measurement->analysis end End: Evaluate Antihypertensive Effect analysis->end

Caption: Workflow for evaluating this compound's antihypertensive effects.

Disclaimer

The protocols provided are intended as a general guide. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and governmental regulations regarding animal welfare. The dosages for this compound are suggested based on studies of related compounds and may require optimization.

References

Formulation of Ligstroside for Oral Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and oral administration of ligstroside in mouse models. The protocols detailed below are designed to enhance bioavailability and ensure consistent, reproducible results in preclinical studies.

Application Notes

This compound, a secoiridoid found in olive species, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, its successful application in in vivo studies, particularly through oral administration, is contingent upon appropriate formulation strategies to address its physicochemical limitations.

Physicochemical Properties of this compound:

Strategies for Enhancing Oral Bioavailability:

Several approaches can be employed to improve the oral bioavailability of this compound:

  • Simple Dispersions: For initial in vivo screening, this compound can be suspended in aqueous vehicles containing suspending agents.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation, increase its surface area for dissolution, and potentially enhance its uptake by intestinal cells.

  • Liposomal Formulations: Liposomes can encapsulate both hydrophilic and lipophilic compounds, offering a versatile platform for this compound delivery. They can protect the drug from the harsh environment of the gut and facilitate its transport across the intestinal membrane.

Data Presentation

Table 1: Summary of In Vivo Oral Administration of this compound Aglycone in Mice

ParameterValueReference
Compound This compound Aglycone[1][2][3]
Animal Model Nude mice (xenograft model)[1][2][3]
Dosage 10 mg/kg[1][2][3]
Frequency Daily[1][2][3]
Route of Administration Oral[1][2][3]
Reported Effects Potent in vivo antitumor effects against melanoma cells[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a Simple this compound Suspension for Oral Gavage

This protocol describes the preparation of a basic this compound suspension for acute or short-term oral administration studies in mice.

Materials:

  • This compound (or this compound Aglycone)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water

  • Sterile water

  • Microcentrifuge tubes

  • Homogenizer or sonicator

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound and vehicle. For a 10 mg/kg dose in a 25 g mouse with a gavage volume of 100 µL (0.1 mL), you will need a final concentration of 2.5 mg/mL.

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add a small volume of the 0.5% CMC solution to the this compound powder to form a paste.

  • Gradually add the remaining volume of the 0.5% CMC solution while continuously vortexing to ensure a uniform suspension.

  • Homogenize or sonicate the suspension on ice to reduce particle size and improve homogeneity.

  • Store the suspension at 4°C and protect from light. Vortex thoroughly before each administration.

Protocol 2: Formulation of this compound-Loaded Nanoparticles

This protocol outlines a general method for preparing this compound-loaded polymeric nanoparticles using the nanoprecipitation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Dissolve this compound and PLGA in acetone to form the organic phase.

  • Prepare the aqueous phase by dissolving PVA in water.

  • Slowly inject the organic phase into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

  • Continue stirring for several hours at room temperature to allow for complete evaporation of the acetone. A rotary evaporator can be used to expedite this step.

  • Collect the nanoparticle suspension and centrifuge at high speed to pellet the nanoparticles.

  • Wash the nanoparticle pellet with sterile water to remove excess PVA and unencapsulated this compound.

  • Resuspend the final nanoparticle pellet in a suitable aqueous vehicle (e.g., sterile water or PBS) for oral administration.

  • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Protocol 3: Preparation of this compound-Encapsulated Liposomes

This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Chloroform (B151607) and Methanol (B129727) (as organic solvents)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Reduce the size of the liposomes to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by probe sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, lamellarity, and encapsulation efficiency.

Protocol 4: Oral Administration to Mice

Method 1: Oral Gavage

  • Gently restrain the mouse by the scruff of the neck.

  • Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion length for the gavage needle.

  • Insert a ball-tipped gavage needle gently into the esophagus.

  • Slowly administer the this compound formulation.

  • Monitor the animal for any signs of distress during and after the procedure.

Method 2: Voluntary Oral Administration in Jelly

  • Prepare a flavored gelatin-based jelly.

  • Incorporate the this compound formulation into the jelly mixture before it sets.

  • Present a pre-weighed amount of the jelly to the mice. This method reduces the stress associated with gavage.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular proliferation.

Ligstroside_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_nlrp3 NLRP3 Inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs IKK IKK TLR4->IKK JAK_STAT JAK/STAT TLR4->JAK_STAT This compound This compound This compound->MAPKs NFkB NF-κB This compound->NFkB This compound->JAK_STAT Nrf2 Nrf2 This compound->Nrf2 NLRP3 NLRP3 Inflammasome This compound->NLRP3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPKs->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases JAK_STAT->Pro_inflammatory_Cytokines HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response NLRP3->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: this compound's anti-inflammatory signaling pathways.[4]

Ligstroside_Anticancer_Pathway cluster_braf BRAF-MAPK Pathway This compound This compound Aglycone BRAF BRAF (V600E) This compound->BRAF Angiogenesis Angiogenesis (↓CD31) This compound->Angiogenesis MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Tumor_Growth Tumor Growth Inhibition

Caption: this compound's anti-cancer signaling pathway.[1][2][3]

Experimental_Workflow cluster_formulation Formulation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis start This compound formulation Formulation (Suspension, Nanoparticles, or Liposomes) start->formulation admin Oral Administration to Mice (Gavage or Voluntary) formulation->admin pk_pd Pharmacokinetic/ Pharmacodynamic Studies admin->pk_pd efficacy Efficacy Studies (e.g., tumor growth, inflammation markers) admin->efficacy data Data Analysis and Interpretation pk_pd->data efficacy->data

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ligstroside Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving ligstroside solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My this compound solution appears cloudy or forms a precipitate over time. What could be the cause?

A2: Several factors can contribute to the precipitation of this compound from an aqueous solution:

  • Concentration: You may be exceeding the saturation solubility of this compound in your specific aqueous medium.

  • Temperature: Changes in temperature can affect solubility. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • pH: The pH of the solution can influence the stability and solubility of phenolic compounds like this compound.

  • Purity of this compound: Impurities in the this compound sample could be less soluble and precipitate out of solution.

  • Solvent Composition: If you are using a co-solvent system, changes in the solvent ratio can affect solubility.

Q3: What are the recommended general approaches to enhance the aqueous solubility of this compound?

A3: For poorly soluble drugs, several techniques can be employed to enhance aqueous solubility.[2][3][4][5] Given the structural similarities of this compound to other secoiridoids like oleuropein (B1677263), the following methods are promising:

  • Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[6][7][8][9][10][11][12]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the less soluble parts of a guest molecule, like this compound, in their hydrophobic cavity, forming a more water-soluble complex.[2][4][11][13][14][15]

  • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of a compound.[3]

  • pH Adjustment: Modifying the pH of the aqueous solution can enhance the solubility of ionizable compounds.

  • Nanoformulations: Techniques like creating nanosuspensions can increase the surface area of the drug, leading to improved solubility and dissolution rates.[3][16][17]

Q4: Which specific techniques have been shown to be effective for compounds similar to this compound?

A4: A study on oleuropein, an isomer of this compound, demonstrated that solid dispersions using poloxamers as hydrophilic carriers significantly enhanced its solubility. Specifically, the solubility of oleuropein was increased approximately four-fold in these formulations.[1] Encapsulation techniques have also been noted to improve the stability and applicability of oleuropein in emulsions.[18]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty dissolving this compound powder in water. Exceeding solubility limit at room temperature.- Gently warm the solution while stirring. Increased temperature often improves the solubility of secoiridoids.[6][13] - Use sonication to aid in dissolution. - Prepare a stock solution in a co-solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer. Note the final solvent concentration to avoid off-target effects in your experiment.
Precipitation occurs after preparing a stock solution in an organic solvent and diluting it into an aqueous buffer. The final concentration of the organic solvent is too low to maintain solubility. The drug is precipitating out in the aqueous environment.- Decrease the final concentration of this compound in the aqueous solution. - Increase the percentage of the organic co-solvent in the final solution, if your experimental system permits. - Consider using a different solubilization technique, such as forming a cyclodextrin (B1172386) inclusion complex before dilution.
Inconsistent results in bioassays, possibly due to poor solubility. This compound may be precipitating in the cell culture media or assay buffer, leading to variable effective concentrations.- Visually inspect the assay wells for any signs of precipitation. - Prepare a this compound formulation with enhanced solubility, such as a solid dispersion or a cyclodextrin complex, to ensure it remains in solution throughout the experiment.
Low yield when preparing this compound-cyclodextrin complexes. Inefficient complexation method or incorrect stoichiometric ratio.- Optimize the molar ratio of this compound to cyclodextrin. A 1:1 stoichiometry is often a good starting point.[11] - Try different preparation methods such as kneading, co-precipitation, or freeze-drying. The kneading technique is suitable for poorly water-soluble guests.[15]

Quantitative Data on Solubility Enhancement

While specific data for this compound is limited, the following table presents data for the structurally similar compound, oleuropein, to illustrate the potential improvements with different formulation strategies.

Table 1: Solubility Enhancement of Oleuropein in Composite Formulations

Formulation Carrier Solubility of Oleuropein (mg/mL) Fold Increase Reference
Oleuropein alone-~12-[1]
Composite FormulationPoloxamers~47~4[1]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by the Kneading Method

This protocol is a general procedure for forming an inclusion complex to enhance the aqueous solubility of a guest molecule like this compound.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

Procedure:

  • Determine the appropriate molar ratio of this compound to β-CD (a 1:1 ratio is a common starting point).

  • Place the calculated amount of β-CD in a mortar.

  • Add a small amount of a water:ethanol (1:1 v/v) solution to the β-CD and knead it into a homogeneous paste.

  • Accurately weigh the this compound and dissolve it in a minimal amount of ethanol.

  • Gradually add the this compound solution to the β-CD paste while continuously kneading.

  • Continue kneading for 30-60 minutes. Add small amounts of the water:ethanol solution if the mixture becomes too dry.

  • The resulting paste is then dried in an oven at 40-50°C until a constant weight is achieved.

  • The dried complex is pulverized and sieved to obtain a fine powder.

  • Store the resulting powder in a desiccator.

Protocol 2: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method

This protocol describes a common method for preparing solid dispersions to improve drug dissolution and solubility.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Poloxamer 188, PVP K30)

  • Ethanol or another suitable organic solvent

Procedure:

  • Select a drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Accurately weigh the this compound and the hydrophilic carrier.

  • Dissolve both the this compound and the carrier in a suitable volume of ethanol in a round-bottom flask.

  • Ensure complete dissolution of both components with the aid of sonication or gentle warming if necessary.

  • The solvent is then removed under reduced pressure using a rotary evaporator. The water bath temperature should be kept as low as possible (e.g., 40°C) to minimize degradation.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • The flask is then placed in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • The dried solid dispersion is scraped from the flask, pulverized, and sieved.

  • Store the resulting powder in a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation of Enhanced Solubility Formulation cluster_methods Methods cluster_characterization Characterization & Testing This compound This compound Powder mix Mixing/ Complexation This compound->mix carrier Solubility Enhancer (e.g., Cyclodextrin, Polymer) carrier->mix solvent Solvent solvent->mix kneading Kneading mix->kneading Kneading Method solvent_evap Solvent Evaporation mix->solvent_evap Solid Dispersion freeze_drying Freeze-Drying mix->freeze_drying Lyophilization formulation This compound Formulation (Powder) kneading->formulation solvent_evap->formulation freeze_drying->formulation dissolution Dissolution Testing formulation->dissolution solubility_test Aqueous Solubility Determination formulation->solubility_test bioassay In Vitro Bioassay formulation->bioassay cyclodextrin_complexation cluster_reactants Components cluster_product Result This compound This compound (Guest) process + This compound->process cyclodextrin Cyclodextrin (Host) cyclodextrin->process complex Soluble This compound-CD Inclusion Complex process->complex Complexation in Aqueous Solution

References

Technical Support Center: Preventing Oxidation of Ligstroside in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ligstroside. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the oxidative instability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a secoiridoid glycoside, a type of natural phenolic compound. Like many polyphenols, its structure makes it susceptible to oxidation, which can lead to its degradation and loss of biological activity. This instability is a critical concern in experimental setups as it can lead to inaccurate and irreproducible results.

Q2: What are the main factors that cause this compound oxidation?

A2: The primary factors contributing to this compound degradation are:

  • pH: this compound is more stable in slightly acidic to neutral conditions. Alkaline pH can accelerate its degradation.

  • Temperature: Elevated temperatures significantly increase the rate of oxidation.

  • Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.

  • Light: Exposure to light, particularly UV light, can promote photo-oxidation.[1]

  • Enzymes: In biological samples, enzymes like esterases and peroxidases can contribute to this compound degradation.

  • Metal Ions: The presence of metal ions, such as copper and iron, can catalyze oxidation reactions.

Q3: What are the recommended storage conditions for this compound?

A3:

  • Solid Form: Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO or ethanol. Aliquot into small, single-use vials to minimize freeze-thaw cycles and exposure to air. Store at -20°C or -80°C, protected from light.

Q4: Can I prepare aqueous solutions of this compound in advance?

A4: It is not recommended to store aqueous solutions of this compound for extended periods. If your experiment requires an aqueous buffer, prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use. This minimizes the time the compound is exposed to aqueous conditions where hydrolysis and oxidation are more likely to occur.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The most common and reliable method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2] A decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected activity of this compound in in vitro assays. Degradation of this compound in the working solution. • Prepare fresh working solutions for each experiment from a frozen stock. • Minimize the time between solution preparation and addition to the assay. • Consider the pH of your assay buffer; aim for a slightly acidic to neutral pH if possible. • If using cell culture media, which is typically slightly alkaline, reduce the incubation time as much as feasible.
Oxidation during the assay. • If possible, perform the assay under low-oxygen conditions (e.g., in a nitrogen atmosphere). • Add a low concentration of a compatible antioxidant, such as ascorbic acid, to the assay medium.[3][4] Test for any interference of the antioxidant with your assay beforehand.
Precipitation of this compound when diluting into aqueous buffer or media. Low aqueous solubility. • Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) and consistent across all samples, including controls. • Add the stock solution to the aqueous buffer/media dropwise while gently vortexing to facilitate mixing. • Gentle warming to 37°C may aid in solubilization, but be mindful of potential heat-induced degradation.
Loss of this compound peak in HPLC analysis over a short period. Instability in the HPLC mobile phase or autosampler. • Ensure the mobile phase is freshly prepared and degassed. • If using an aqueous mobile phase, consider adjusting the pH to a slightly acidic range. • If possible, use a cooled autosampler to maintain the stability of the samples while awaiting injection.

Data Presentation

Illustrative Stability of this compound Under Various Conditions

Disclaimer: The following data is illustrative and based on the known behavior of similar phenolic compounds. Actual degradation rates should be determined experimentally.

TemperaturepHSolventIncubation Time (hours)Estimated % Degradation
4°C5.050% Ethanol24< 2%
25°C5.050% Ethanol24~5-10%
40°C5.050% Ethanol24~15-25%
25°C3.0Aqueous Buffer24~5%
25°C7.0Aqueous Buffer24~10-15%
25°C9.0Aqueous Buffer24> 30%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Objective: To prepare this compound solutions for cell culture experiments while minimizing oxidation.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile, amber microcentrifuge tubes

  • Sterile, positive displacement pipettes or tips

Procedure:

  • Preparation of Stock Solution (e.g., 10 mM): a. In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of this compound powder. b. Dissolve the powder in anhydrous, sterile DMSO to achieve a 10 mM concentration. c. Gently vortex until the solid is completely dissolved. d. Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solution: a. On the day of the experiment, thaw one aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations. c. Crucially: To avoid precipitation, add the DMSO stock solution to the culture medium dropwise while gently swirling the tube. d. Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final DMSO concentration. e. Use the freshly prepared working solutions immediately. Do not store working solutions in culture medium.

Protocol 2: General Workflow for Handling this compound to Minimize Oxidation

Objective: To provide a step-by-step workflow for handling this compound in a manner that minimizes exposure to oxygen and other degrading factors.

Procedure:

  • Inert Atmosphere: Whenever possible, handle solid this compound and prepare solutions in an inert atmosphere, such as in a glove box or by using Schlenk line techniques with nitrogen or argon gas.[5][6]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by the freeze-pump-thaw method.

  • Solution Preparation: a. Prepare solutions in amber glassware to protect from light. b. After dissolving the this compound, blanket the headspace of the container with an inert gas before sealing.

  • Storage: a. Store solid this compound and stock solutions in a freezer at -20°C or -80°C. b. Use tightly sealed containers with PTFE-lined caps (B75204) to prevent moisture and air from entering.

  • Experimental Use: a. Prepare working solutions immediately before use. b. Minimize the exposure of solutions to air during experimental procedures. c. If experiments are lengthy, consider preparing fresh solutions at intermediate time points.

Mandatory Visualization

Ligstroside_Handling_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimental Use storage Store solid this compound at -20°C in a sealed, dark container weigh Weigh this compound (preferably in inert atmosphere) storage->weigh Retrieve from storage dissolve Dissolve in anhydrous, degassed solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into single-use amber vials dissolve->aliquot store_stock Store stock solution at -80°C aliquot->store_stock thaw Thaw a single aliquot store_stock->thaw For experiment dilute Prepare fresh working solution in pre-warmed, sterile media thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for handling this compound to minimize oxidation.

Signaling Pathways

This compound and its aglycone are known to modulate several key signaling pathways involved in inflammation and oxidative stress.

Inhibition of NF-κB Signaling Pathway

This compound aglycone has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a central regulator of inflammation.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB (Translocates to Nucleus) Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_active->Genes Induces Transcription This compound This compound Aglycone This compound->IKK Inhibits IkB_NFkB->NFkB_active IκBα Degradation

Caption: Inhibition of the NF-κB signaling pathway by this compound aglycone.

Activation of Nrf2 Signaling Pathway

This compound aglycone can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a key regulator of the cellular antioxidant response.[7]

Nrf2_Activation cluster_cytoplasm Cytoplasm This compound This compound Aglycone Keap1 Keap1 This compound->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Keap1_Nrf2 Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_active Active Nrf2 (Translocates to Nucleus) ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Keap1_Nrf2->Nrf2_active Nrf2 Release

Caption: Activation of the Nrf2 antioxidant pathway by this compound aglycone.

References

Technical Support Center: Ligstroside Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides essential information, troubleshooting advice, and detailed protocols regarding the stability of ligstroside in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640 at 37°C?

Q2: What are the primary factors that can cause this compound degradation in my cell culture experiments?

A2: The main factors contributing to the degradation of polyphenols like this compound in cell culture media include:

  • pH: The pH of the culture medium (typically around 7.4) can influence the rate of hydrolysis of the glycosidic bond.

  • Temperature: Incubation at 37°C will accelerate degradation reactions compared to storage at lower temperatures.

  • Media Composition: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and metal ions that can interact with and destabilize polyphenols.[3] DMEM, for instance, has been shown to be less favorable for the stability of some polyphenols compared to human plasma.[1]

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of phenolic compounds.

  • Light Exposure: Like many phenolic compounds, this compound may be sensitive to light, which can catalyze degradation.[4]

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

A3: Yes, inconsistent bioactivity is a common consequence of compound instability.[5] If this compound degrades over the incubation period, its effective concentration decreases, leading to variable and often underestimated biological effects. This can result in poor reproducibility of dose-response curves and other experimental outcomes.[5]

Q4: How should I prepare and store this compound stock solutions to maximize stability?

A4: To ensure consistency, it is recommended to:

  • Dissolve this compound in a high-purity, anhydrous organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution.[6]

  • Aliquot the stock solution into small, single-use volumes in amber vials or tubes to protect from light and minimize freeze-thaw cycles.[7]

  • Store the aliquots at -20°C or -80°C.

  • On the day of the experiment, thaw an aliquot and dilute it into your pre-warmed cell culture medium immediately before adding it to the cells. Avoid storing this compound in aqueous solutions for extended periods.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Variable or lower-than-expected biological activity in long-term experiments ( > 24 hours). Degradation of this compound in the cell culture medium at 37°C.Perform a time-course stability study (see protocol below) to determine the degradation rate. Based on the results, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more constant concentration.
Precipitation observed after adding this compound stock solution to the culture medium. Poor aqueous solubility or "solvent shock".Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically < 0.5%). Add the stock solution to the pre-warmed medium dropwise while gently swirling to facilitate mixing. Prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume.[6]
Appearance of new, unexpected peaks in HPLC analysis of culture supernatant over time. Formation of degradation products.This confirms that this compound is degrading. Use a stability-indicating HPLC method to quantify the remaining parent compound and monitor the formation of major degradants. This can help in understanding the degradation pathway.
High background signal in fluorescence-based assays. Intrinsic fluorescence of this compound or its degradation products.Run a control with this compound in the assay medium without cells to measure its intrinsic fluorescence. If possible, use an assay with excitation/emission wavelengths that do not overlap with those of this compound.[4]

Quantitative Data Summary

As specific quantitative data for this compound stability in cell culture media is limited, the following table provides data for the related compound, oleuropein, to offer a general reference. It is crucial to generate specific data for this compound using the protocol provided below.

Table 1: Stability of Oleuropein in Aqueous Solutions (as a proxy for this compound)

Compound Conditions Time Remaining (%) Reference
OleuropeinpH 5, 25°C8 weeks~60%[8]
OleuropeinpH 7, 25°C8 weeks~40%[8]
OleuropeinpH 9, 25°C8 weeks<10%[8]
Oleuropein40°C, 75% RH (aqueous)29 daysNot detected[5]

Note: The stability of this compound may differ from that of oleuropein. This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time at 37°C.

1. Materials:

  • This compound

  • High-purity DMSO

  • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, amber microcentrifuge tubes

  • Incubator at 37°C with 5% CO₂

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV)

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Spiked Medium: Warm the complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.

  • Time-Point Sampling:

    • Dispense aliquots of the this compound-spiked medium into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • The T=0 sample should be immediately processed or flash-frozen and stored at -80°C.

    • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator. Immediately flash-freeze it in liquid nitrogen and store it at -80°C until analysis to prevent further degradation.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins that may interfere with the analysis, add a cold organic solvent (e.g., acetonitrile) in a 1:2 or 1:3 ratio (sample:solvent).

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method to quantify the concentration of this compound.

    • Use the T=0 sample to establish the initial concentration (100%).

  • Data Analysis: Plot the percentage of this compound remaining against time to determine the degradation kinetics and calculate the half-life (T₅₀) in the cell culture medium.

Visualizations

Experimental and Analytical Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) spike Spike Medium with This compound Stock stock->spike media Prepare Complete Cell Culture Medium media->spike aliquot Aliquot into Amber Tubes for Each Time Point spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at 0, 2, 4, 8, 24, 48h incubate->sample store Flash-Freeze and Store at -80°C sample->store protein_precip Protein Precipitation (e.g., with Acetonitrile) store->protein_precip centrifuge Centrifuge to Remove Debris protein_precip->centrifuge hplc HPLC-UV Analysis centrifuge->hplc data Calculate % Remaining and Half-Life hplc->data

Caption: Workflow for assessing this compound stability in cell culture media.

Hypothetical Signaling Pathway Modulated by this compound

G This compound This compound Aglycone BRAF BRAF (V600E) This compound->BRAF NFkB NF-κB This compound->NFkB MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: this compound aglycone inhibiting the BRAF-MAPK and NF-κB pathways.

References

troubleshooting ligstroside dose-response inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ligstroside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when working with this compound, particularly regarding dose-response inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a secoiridoid, a type of phenolic compound naturally found in olives and extra-virgin olive oil.[1][2] It is a plant metabolite and is recognized for its potential as an antineoplastic agent.[2] The primary biological activities of this compound and its aglycone form that have been investigated include antioxidant, anti-inflammatory, and anticancer effects.[1][3][4]

Q2: What are the known molecular targets and signaling pathways of this compound?

This compound aglycone has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. These include the inhibition of nuclear factor kappa-B (NF-κB), mitogen-activated protein kinases (MAPKs), and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][5][6] Additionally, it can activate the nuclear factor (erythroid-derived 2)-like (Nrf2)/heme oxygenase 1 (HO-1) pathway, which is involved in the antioxidant response.[3][6] In some cancer cell lines, this compound aglycone has been found to target the BRAF signaling pathway.

Q3: What concentrations of this compound are typically effective in in-vitro experiments?

The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. For instance, in studies with LPS-stimulated murine peritoneal macrophages, this compound aglycone has shown significant antioxidant and anti-inflammatory effects at concentrations of 12.5, 25, and 50 μM.[3]

Troubleshooting Guide: Dose-Response Inconsistencies

Q4: My this compound dose-response curve is not a typical sigmoidal shape. What could be the cause?

Deviations from a standard sigmoidal dose-response curve can arise from several factors. Here are some common issues and troubleshooting steps:

  • U-Shaped or Biphasic (Hormetic) Response: Some compounds exhibit a U-shaped dose-response curve, a phenomenon known as hormesis, where low doses have a stimulatory effect and high doses have an inhibitory effect.[7][8] Phytoestrogens, for example, have demonstrated such dual effects.[7]

    • Troubleshooting: Expand your concentration range, especially towards lower doses, to fully characterize the dose-response relationship. Consider if a hormetic model is more appropriate for your data analysis.

  • Compound Instability: this compound, like many natural phenols, can be susceptible to degradation over time, which can be influenced by factors like pH, light, and temperature.[9] This can lead to a loss of activity and inconsistent results.

    • Troubleshooting: Prepare fresh solutions of this compound for each experiment. Store stock solutions in appropriate solvents, protected from light, and at a low temperature as recommended.

  • Solubility Issues: Poor solubility of this compound at higher concentrations can lead to precipitation in the culture medium, resulting in a plateau or decrease in the observed effect that is not due to a biological mechanism.

    • Troubleshooting: Visually inspect your assay plates for any signs of precipitation, especially at the highest concentrations. Consider using a vehicle like DMSO to improve solubility, but ensure the final concentration of the solvent is low and consistent across all wells to avoid solvent-induced toxicity.[10]

Q5: I am observing high variability between my experimental replicates with this compound. What are some potential sources of this variability?

High variability can obscure the true biological effect of this compound. Here are some common causes and solutions:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a frequent source of variability in cell-based assays.[11]

    • Troubleshooting: Ensure your cells are in a single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between pipetting to maintain uniformity.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or assay reagents can introduce significant errors.[11]

    • Troubleshooting: Calibrate your pipettes regularly. Use fresh pipette tips for each concentration and replicate to avoid carryover.

  • Edge Effects: Wells on the perimeter of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to different cellular responses compared to the inner wells.[11]

    • Troubleshooting: To minimize edge effects, avoid using the outer rows and columns of your plate for experimental samples. Instead, fill these wells with sterile water or media.

Q6: My results suggest this compound is having a cytotoxic effect at concentrations where it is expected to be protective. Why might this be happening?

  • Off-Target Effects at High Concentrations: At high concentrations, some compounds can have off-target effects that lead to cytotoxicity.[10]

    • Troubleshooting: Test a broad range of concentrations to identify the therapeutic window of this compound for your specific cell line and endpoint. It is also beneficial to use a more selective antagonist as a control if available.[10]

  • Interaction with Assay Components: Natural products can sometimes interfere with assay reagents. For example, colored compounds can interfere with absorbance-based assays like the MTT assay.[12]

    • Troubleshooting: Run a background control containing the assay medium and this compound at the same concentration used in the experiment, but without cells, to check for any direct interaction with the assay reagents.[12]

Data Presentation

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound Aglycone

Cell LineTreatmentConcentration (μM)EffectSource
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)12.5, 25, 50Decreased NO production, iNOS, and NOX-1 protein expression.[3][3]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)12.5, 25, 50Reduced pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).[3][3]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)12.5, 25, 50Modulated COX-2 and mPGEs-1 protein overexpression.[3][3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[14]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15] Include wells for "cell-free" blanks (medium only).[15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[15]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Gently mix on an orbital shaker for 10-15 minutes.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[13][15]

  • Data Analysis: Subtract the absorbance of the cell-free blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a method to assess the in-vitro antioxidant capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol (B129727) or another appropriate solvent

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in methanol. Prepare similar dilutions for the positive control.

  • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.[17]

  • Reaction Initiation: Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.[17] For the blank, add 100 µL of methanol instead of the sample.[17]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[17]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[18] % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

Visualizations

Ligstroside_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs NFkB NF-κB TLR4->NFkB JAK_STAT JAK/STAT TLR4->JAK_STAT This compound This compound This compound->MAPKs This compound->NFkB This compound->JAK_STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPKs->Cytokines NFkB->Cytokines JAK_STAT->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's inhibition of pro-inflammatory signaling pathways.

Dose_Response_Workflow start Start: Hypothesis protocol Develop Protocol (Cell line, concentrations, time) start->protocol experiment Perform Experiment protocol->experiment data_collection Data Collection (e.g., Absorbance) experiment->data_collection data_analysis Data Analysis (Normalization, curve fitting) data_collection->data_analysis results Interpret Results (IC50, dose-response curve) data_analysis->results troubleshoot Troubleshoot? results->troubleshoot inconsistent Inconsistent Results (High variability, non-sigmoidal) troubleshoot->inconsistent Inconsistent end End: Conclusion troubleshoot->end Consistent review_protocol Review Protocol (Reagents, technique, controls) inconsistent->review_protocol review_protocol->experiment

References

overcoming ligstroside precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ligstroside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to this compound precipitation in stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after I add the stock solution to my aqueous buffer or cell culture medium?

A2: This is a common phenomenon known as "solvent-shifting precipitation." this compound, like many hydrophobic polyphenolic compounds, has low solubility in water. High-concentration stock solutions are typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) where solubility is much higher. When this concentrated stock is diluted into an aqueous medium (a poor solvent for this compound), the sudden change in the solvent environment causes the compound's solubility limit to be exceeded, leading to its precipitation or "crashing out" of the solution.

Q2: What is the best solvent for preparing a this compound stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the most recommended primary solvent for preparing high-concentration stock solutions of this compound for in vitro experiments. While other organic solvents like ethanol (B145695) can also be used, DMSO is often superior for achieving higher stock concentrations. It is crucial to use high-purity, anhydrous, cell-culture grade DMSO.

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A3: While specific solubility can vary, preparing a stock solution in the range of 10-50 mM in DMSO is a common practice. This allows for the addition of a very small volume of the stock solution to your aqueous medium, keeping the final DMSO concentration low enough (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced toxicity in cell-based assays.

Q4: How should I store my this compound powder and stock solutions?

A4:

  • Powder: Store the solid this compound powder at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot the sterile, high-concentration DMSO stock solution into small, single-use volumes in sterile, light-protected tubes. Store these aliquots at -80°C for long-term stability (months to years) or at -20°C for shorter periods (weeks to months). Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.

Q5: How do factors like pH and temperature affect this compound stability?

A5: Glycosidic bonds, like the one in this compound, are susceptible to hydrolysis under acidic or alkaline conditions. Generally, optimal stability is found in a slightly acidic to neutral pH range. Furthermore, elevated temperatures can accelerate the rate of degradation reactions. Therefore, it is crucial to control both pH and temperature during experiments and storage.

Troubleshooting Guide: Overcoming Precipitation

This guide addresses the common issue of this compound precipitation during the preparation of aqueous working solutions.

Problem Potential Cause Recommended Solution(s)
Immediate Precipitation The final concentration in the aqueous medium exceeds this compound's solubility limit. The method of dilution is causing localized high concentrations.1. Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound. 2. Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortexing or swirling aqueous medium. This rapid dispersion helps prevent localized supersaturation. Do not add the aqueous buffer to the DMSO stock. 3. Pre-warm the Medium: Pre-warming the cell culture medium or buffer to 37°C can increase solubility and prevent precipitation caused by temperature shock.
Cloudiness or Precipitate Forms Over Time The working solution is supersaturated and thermodynamically unstable, leading to gradual nucleation and crystal growth.1. Prepare Fresh Solutions: Always prepare the final aqueous working solution immediately before each experiment. Avoid storing diluted aqueous solutions of this compound. 2. Use a Carrier Protein: For cell culture experiments, the presence of serum (e.g., FBS) can help stabilize the compound and increase its apparent solubility.
Inconsistent Results Between Experiments Variability in stock solution preparation, storage, or dilution technique. Degradation of the compound.1. Standardize Protocols: Ensure all steps, from weighing to final dilution, are performed consistently. Use the detailed protocols provided below. 2. Minimize Freeze-Thaw Cycles: Use single-use aliquots of the stock solution for each experiment. 3. Verify Compound Integrity: If instability is suspected, verify the concentration and purity of the stock solution using analytical methods like HPLC.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is limited. However, data for oleuropein (B1677263), a structurally analogous secoiridoid glycoside differing by only one hydroxyl group, provides a strong reference.

Solvent Oleuropein Solubility This compound Solubility Notes
DMSO ~30 mg/mL[1]Slightly Soluble[2]Recommended primary solvent for high-concentration stocks.
Ethanol ~30 mg/mL[1]Slightly Soluble[2]A viable alternative to DMSO for stock solutions.
DMF ~50 mg/mL[1]Not specifiedCan achieve very high concentrations but is more toxic to cells than DMSO.
PBS (pH 7.2) ~0.25 mg/mL[1]Poorly SolubleIllustrates the low aqueous solubility that leads to precipitation.
Water 9.5 mg/mL (9.5 g/L)[3]Poorly SolubleSolubility can be influenced by temperature and pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a sterile, high-concentration stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder (Molecular Weight: 524.5 g/mol )

  • High-purity, anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L × 0.001 L × 524.5 g/mol × 1000 mg/g = 5.245 mg

  • Weighing: Accurately weigh 5.245 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. Ensure the final solution is clear.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube. This is a critical step to ensure sterility for cell culture applications.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-20 µL). Store immediately at -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell Culture

Objective: To dilute the high-concentration DMSO stock into cell culture medium without causing precipitation.

Procedure:

  • Pre-warm Medium: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath or incubator.

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: To prepare a final working concentration (e.g., 10 µM), add the stock solution to the pre-warmed medium. For example, to make 10 mL of 10 µM medium:

    • Add 10 µL of the 10 mM stock solution to 9.99 mL of medium (a 1:1000 dilution).

    • Crucial Step: Add the 10 µL of stock solution dropwise directly into the medium while gently swirling or vortexing the tube. This ensures rapid dispersal.

  • Final Mix: Gently mix the final working solution by inverting the tube several times before adding it to your cell cultures. The final DMSO concentration in this example is 0.1%.

Visual Guides: Workflows and Pathways

G Protocol Workflow: this compound Stock Solution cluster_prep Part 1: Stock Preparation cluster_storage Part 2: Storage start Calculate Mass of this compound weigh Weigh Powder into Sterile Tube start->weigh add_dmso Add High-Purity DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve sterilize Filter-Sterilize (0.22µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing a stable this compound stock solution.

G Simplified Signaling Pathways Modulated by this compound Aglycone cluster_nucleus stimulus_node stimulus_node compound_node compound_node pathway_node pathway_node tf_node tf_node response_node response_node inhib_edge inhib_edge activ_edge activ_edge LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK This compound This compound Aglycone This compound->IKK Keap1 Keap1 This compound->Keap1 disrupts interaction IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Antioxidant Antioxidant Gene Expression (HO-1) NFkB_n->Inflammation Nrf2_n->Antioxidant

Caption: this compound aglycone inhibits NF-κB and activates Nrf2 pathways.[1]

References

Technical Support Center: Optimizing Ligstroside Delivery for In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the in vivo bioavailability of ligstroside.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound and its delivery systems.

Problem Potential Cause Suggested Solution
Low and variable plasma concentrations of this compound in in vivo studies. 1. Hydrolysis in the gastrointestinal tract: this compound, a secoiridoid glycoside, is susceptible to hydrolysis in the acidic environment of the stomach and by intestinal enzymes, converting it to its aglycone and subsequently to tyrosol.[1][2] 2. First-pass metabolism: Extensive metabolism in the liver can significantly reduce the amount of parent compound reaching systemic circulation. 3. Poor membrane permeability: The hydrophilic nature of the glycoside may limit its passive diffusion across the intestinal epithelium.1. Encapsulation: Utilize nanoformulations like liposomes or solid lipid nanoparticles (SLNs) to protect this compound from the harsh gastrointestinal environment. 2. Co-administration with food: The presence of lipids can enhance the absorption of secoiridoids. Consider administering this compound with a high-fat meal or formulating it in a lipid-based delivery system. 3. Use of permeation enhancers: Incorporate excipients that can transiently increase the permeability of the intestinal mucosa.
Precipitation of this compound in aqueous buffers during in vitro assays. Low aqueous solubility: this compound, particularly its aglycone form, has limited solubility in water.1. Use of co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system. 2. Inclusion of surfactants: Add a non-ionic surfactant such as Tween® 80 to the aqueous buffer to increase the solubility of this compound.
Inconsistent results between experimental batches of nanoformulations. Variability in the preparation process: Minor variations in parameters like homogenization speed, temperature, or sonication time can lead to differences in particle size, encapsulation efficiency, and drug loading.1. Standardize protocols: Strictly adhere to a detailed and validated standard operating procedure (SOP) for the preparation of your nanoformulations. 2. Thorough characterization: Characterize each batch for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency to ensure consistency.
Burst release of this compound from nanoformulations in in vitro release studies. Surface-associated drug: A significant portion of the drug may be adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core.1. Optimize formulation parameters: Adjust the drug-to-lipid/polymer ratio and the concentration of surfactants. 2. Washing step: Include a washing step after nanoparticle preparation to remove any unencapsulated or surface-adsorbed drug. This can be done by centrifugation or dialysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving high oral bioavailability for this compound?

A1: The primary challenges for oral delivery of this compound, a secoiridoid glycoside, include:

  • Gastrointestinal Instability: this compound can be hydrolyzed in the acidic environment of the stomach and by intestinal enzymes, leading to its degradation before it can be absorbed.[1][2]

  • Poor Permeability: Due to its hydrophilic nature, this compound may exhibit low passive permeability across the lipid-rich intestinal cell membranes.

  • First-Pass Metabolism: Like many phenolic compounds, this compound and its metabolites are likely to undergo extensive first-pass metabolism in the liver, which significantly reduces the amount of the active compound that reaches systemic circulation.

Q2: How does the aglycone form of this compound differ from the glycoside in terms of bioavailability?

A2: While specific comparative bioavailability data is limited, it is generally understood that the aglycone form of secoiridoids may have better membrane permeability due to its increased lipophilicity compared to the glycoside form.[3][4] However, the aglycone is also susceptible to degradation and metabolism.[5] The conversion of this compound to its aglycone can occur in the gastrointestinal tract.[1]

Q3: What are the most promising nanoformulation strategies for enhancing this compound delivery?

A3: Lipid-based nanoformulations are particularly promising for this compound delivery. These include:

  • Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and can protect the encapsulated this compound from degradation in the GI tract while also potentially enhancing its absorption via the lymphatic pathway.[6][7]

  • Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. pH-sensitive liposomes can be designed to release their payload in specific regions of the GI tract.[8][9]

Q4: Can co-administration of this compound with other compounds improve its bioavailability?

A4: Yes, co-administration with certain compounds can enhance this compound's bioavailability. For instance, formulating this compound with lipids or administering it with a high-fat meal can improve its absorption. Additionally, co-encapsulating it with absorption enhancers or inhibitors of metabolic enzymes could potentially increase its systemic exposure.

Data Presentation

Comparative Anti-inflammatory Activity of Secoiridoid Aglycones

The following table summarizes the inhibitory effects of oleuropein (B1677263) aglycone and this compound aglycone on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This data is collated from various studies and direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.[10]

Compound Cell Line IC50 for NO Inhibition (µM) Reference
Oleuropein AglyconeRAW 264.7~25[10]
This compound AglyconeJ774~50[10]
Gastrointestinal Stability of Olive Polyphenols

The stability of secoiridoids in simulated gastrointestinal fluids is a critical factor for their oral bioavailability.

Compound Condition Stability/Degradation Reference
This compoundSimulated Gastric Fluid (pH 2.0)Degrades over time.[11][12]
OleuropeinSimulated Gastric Fluid (pH 2.0)Shows some degradation, with a half-life of approximately 7 hours in fasted state simulation.[12]
This compoundSimulated Intestinal FluidSubject to further degradation and metabolism.[11][13]

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Release Study of this compound from Nanoformulations

This protocol outlines a dialysis bag method for assessing the in vitro release of this compound.

Materials:

  • This compound-loaded nanoformulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • Shaking water bath or incubator

Procedure:

  • Place a known amount of the this compound-loaded nanoformulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a vessel containing a known volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate the cumulative percentage of drug released over time.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study. All animal experiments should be conducted in accordance with approved animal care and use protocols.

Procedure:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing:

    • Oral Group: Administer the this compound formulation orally via gavage.

    • Intravenous Group: Administer a solubilized form of this compound intravenously via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound and/or its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.[14][15][16]

Mandatory Visualization

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment prep Nanoformulation Preparation charac Physicochemical Characterization prep->charac stability Gastrointestinal Stability Assay charac->stability release In Vitro Release Study charac->release pk_study Pharmacokinetic Study in Rats stability->pk_study release->pk_study analysis LC-MS/MS Analysis of Plasma pk_study->analysis pk_params Pharmacokinetic Parameter Calculation analysis->pk_params

Caption: Experimental workflow for evaluating this compound delivery systems.

metabolic_pathway This compound This compound (Glycoside) aglycone This compound Aglycone This compound->aglycone Hydrolysis (GI Tract) tyrosol Tyrosol aglycone->tyrosol Further Hydrolysis metabolites Phase II Metabolites (Glucuronides, Sulfates) tyrosol->metabolites Phase II Metabolism (Liver) excretion Excretion metabolites->excretion

Caption: Postulated metabolic pathway of orally administered this compound.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammation ligstroside_aglycone This compound Aglycone ligstroside_aglycone->nfkb Inhibition

References

Technical Support Center: Minimizing Ligstroside Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of ligstroside during the extraction process. The following information is presented in a question-and-answer format, addressing common issues and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, a secoiridoid glycoside, during extraction is primarily caused by two factors:

  • Enzymatic Activity: When plant cells are disrupted during sample preparation, endogenous enzymes such as β-glucosidase and esterase are released. These enzymes can hydrolyze the glycosidic and ester bonds of this compound, leading to its breakdown.[1][2][3][4] Polyphenol oxidase (PPO) and peroxidase (POD) can also contribute to the degradation of phenolic compounds.

  • Thermal Degradation: this compound is sensitive to high temperatures. Prolonged exposure to heat during extraction can lead to the cleavage of its chemical bonds and subsequent degradation.[5][6]

Q2: What are the typical degradation products of this compound?

A2: The enzymatic hydrolysis of this compound initially yields this compound aglycone. This can be further broken down into tyrosol and elenolic acid.[1][2][4][7] Under harsh conditions, such as extreme pH or high temperatures, further degradation into smaller, unidentified compounds can occur.[8][9]

Q3: How does pH affect the stability of this compound during extraction?

A3: this compound is susceptible to hydrolysis under both acidic and alkaline conditions.[10][11] Generally, a slightly acidic to neutral pH range is considered optimal for the stability of many glycosides.[10] For oleuropein (B1677263), a structurally similar compound, extraction at a pH of 3 has been shown to be effective.[12] Extreme pH values should be avoided to prevent the cleavage of the glycosidic bond.[10][11]

Q4: What is the impact of temperature on this compound stability?

A4: Increased temperatures accelerate the rate of chemical degradation of this compound.[5][6] Modern extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE), are often preferred to minimize thermal degradation.[13][14][15] For instance, UAE can be effectively performed at temperatures around 25-40°C.[13][14] If heat is required, it is crucial to minimize the exposure time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound yield in the final extract. Enzymatic degradation: Endogenous enzymes were not inactivated prior to or during extraction.1. Blanching: Briefly treat the fresh plant material with hot water (e.g., 80-95°C for 1-3 minutes) or steam to denature the enzymes before extraction. 2. Solvent Selection: Use solvents that can partially inhibit enzymatic activity, such as methanol (B129727)/water mixtures.
Thermal degradation: The extraction temperature was too high or the extraction time was too long.1. Lower the temperature: Utilize extraction methods that can be performed at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or maceration at room temperature. 2. Reduce extraction time: Optimize the extraction duration to the minimum time required for efficient extraction. Modern methods like UAE and Microwave-Assisted Extraction (MAE) significantly reduce extraction times.
Browning of the plant material or extract. Oxidation: Polyphenol oxidase (PPO) and peroxidase (POD) activity.1. Inert atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Add antioxidants: Incorporate antioxidants like ascorbic acid into the extraction solvent.
Presence of high levels of tyrosol and elenolic acid in the extract. Extensive hydrolysis: Significant enzymatic or chemical breakdown of this compound has occurred.1. Optimize enzyme inactivation: Ensure the blanching process is thorough and evenly applied to all plant material. 2. Control pH: Maintain a slightly acidic to neutral pH during extraction to minimize acid or base-catalyzed hydrolysis.
Inconsistent extraction results between batches. Variability in experimental conditions: Inconsistent temperature, time, solvent composition, or sample preparation.1. Standardize protocols: Ensure all experimental parameters are precisely controlled and documented for each extraction. 2. Homogenize plant material: Ensure the plant material is ground to a uniform particle size for consistent extraction efficiency.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for the extraction of secoiridoids, primarily oleuropein, which can serve as a valuable reference for optimizing this compound extraction.

Table 1: Effect of Extraction Temperature on Secoiridoid Yield (Conventional Extraction)

Temperature (°C)Total Phenolic Content (mg caffeic acid/g dry matter)Reference
2021[6]
3023[6]
4025[6]

Table 2: Comparison of Modern Extraction Techniques for Secoiridoids

Extraction MethodSolventTemperature (°C)TimeYield (Oleuropein mg/g)Reference
Maceration70% Ethanol (B145695)252 hours~21[13]
Ultrasound-Assisted Extraction (UAE)70% Ethanol252 hours~28[13]
Ultrasound-Assisted Extraction (UAE)72% Ethanol< 40< 5 min~6[14][16]
Microwave-Assisted Extraction (MAE)80% Methanol-Water806 minNot specified
Solvent-Free Microwave-Assisted ExtractionWater (pre-treatment)-2 min0.060 ppm[17]

Experimental Protocols

Protocol 1: Enzyme Inactivation by Blanching

Objective: To inactivate endogenous enzymes in fresh plant material prior to extraction.

Materials:

  • Fresh plant material

  • Deionized water

  • Water bath or large beaker on a hot plate

  • Ice bath

  • Blotting paper or salad spinner

Procedure:

  • Preparation: Wash the fresh plant material thoroughly with deionized water. Cut the material into smaller, uniform pieces to ensure even heat penetration.

  • Heating: Bring a sufficient volume of deionized water to 80-95°C in a water bath or beaker. The water volume should be at least 10 times the weight of the plant material.

  • Blanching: Immerse the plant material in the hot water for 1-3 minutes. Gently stir to ensure all surfaces are exposed to the hot water.

  • Cooling: Immediately transfer the blanched material to an ice bath to rapidly cool it down and stop the heating process.

  • Drying: Gently pat the blanched material dry with blotting paper or use a salad spinner to remove excess water before proceeding with extraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To extract this compound from plant material using ultrasonication to enhance efficiency and minimize thermal degradation.

Materials:

  • Dried and powdered plant material (e.g., olive leaves)

  • 70% Ethanol in deionized water (v/v)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a desired amount of dried, powdered plant material (e.g., 10 g).

  • Solvent Addition: Place the powdered material into a beaker and add the 70% ethanol solution at a solid-to-liquid ratio of 1:10 (g/mL).

  • Sonication: Place the beaker in an ultrasonic bath or immerse the ultrasonic probe into the mixture. Sonicate at a frequency of 35-40 kHz. Maintain the temperature at or below 40°C.[14] Extraction time can range from 5 to 60 minutes.[13][14]

  • Filtration: After sonication, filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound

Objective: To rapidly extract this compound using microwave energy.

Materials:

  • Dried and powdered plant material

  • 80% Methanol in deionized water (v/v)

  • Microwave extraction system with temperature and power control

  • Microwave-safe extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a desired amount of dried, powdered plant material (e.g., 5 g).

  • Solvent Addition: Place the powdered material into a microwave-safe extraction vessel and add the 80% methanol solution at a solid-to-liquid ratio of 1:10 (g/mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the microwave power (e.g., 250 W) and irradiate for a short duration (e.g., 2-8 minutes).[17] If possible, control the temperature to not exceed 80°C.

  • Cooling: After irradiation, allow the vessel to cool to room temperature.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

Protocol 4: HPLC Quantification of this compound

Objective: To quantify the concentration of this compound in the obtained extracts.

Materials:

  • Crude extract dissolved in mobile phase

  • This compound analytical standard

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm)

  • Mobile Phase A: Water with 0.2% phosphoric acid or 1% acetic acid[13]

  • Mobile Phase B: Acetonitrile or Methanol

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase.

    • Mobile Phase: A gradient elution is typically used. An example gradient could be: 0-16 min, 5-15% B; 16-37 min, 15-30% B; 37-50 min, 30-40% B.[13]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 280 nm.[18][19]

    • Injection Volume: 20 µL.[18][19]

    • Column Temperature: Room temperature or 25°C.[13][14]

  • Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of this compound in the samples.

Visualizations

Ligstroside_Degradation_Pathway This compound This compound Ligstroside_Aglycone This compound Aglycone This compound->Ligstroside_Aglycone Tyrosol Tyrosol Ligstroside_Aglycone->Tyrosol Esterase (Enzymatic Hydrolysis) Elenolic_Acid Elenolic Acid Ligstroside_Aglycone->Elenolic_Acid Esterase (Enzymatic Hydrolysis)

Caption: Enzymatic degradation pathway of this compound.

Extraction_Workflow Start Plant Material (e.g., Olive Leaves) Preparation Grinding / Powdering Start->Preparation Enzyme_Inactivation Enzyme Inactivation (Optional, e.g., Blanching) Preparation->Enzyme_Inactivation Extraction Extraction Preparation->Extraction Direct Extraction Enzyme_Inactivation->Extraction Maceration Maceration Extraction->Maceration UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Filtration Filtration / Centrifugation Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Final_Extract Crude this compound Extract Concentration->Final_Extract Analysis HPLC Analysis Final_Extract->Analysis Troubleshooting_Logic Start Low this compound Yield? Check_Enzymes Was enzyme inactivation performed? Start->Check_Enzymes Yes Check_Temp What was the extraction temperature? Check_Enzymes->Check_Temp Yes Perform_Blanching Action: Perform blanching on fresh material. Check_Enzymes->Perform_Blanching No Check_pH Was the pH controlled? Check_Temp->Check_pH Low (≤40°C) Lower_Temp Action: Use lower temperature (e.g., UAE at <40°C). Check_Temp->Lower_Temp High (>60°C) Control_pH Action: Maintain slightly acidic to neutral pH. Check_pH->Control_pH No Success Yield Improved Check_pH->Success Yes Perform_Blanching->Success Lower_Temp->Success Control_pH->Success

References

Technical Support Center: Enhancing the Stability of Ligstroside Aglycone for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on handling and stabilizing ligstroside aglycone in experimental settings to ensure the reliability and reproducibility of your assay results.

Frequently Asked Questions (FAQs)

Q1: My this compound aglycone appears to be degrading in my aqueous assay buffer. What are the primary causes?

A1: this compound aglycone, a secoiridoid, is susceptible to degradation in aqueous solutions through several mechanisms:

  • pH-dependent hydrolysis: The ester linkage in the this compound aglycone molecule is prone to hydrolysis, a reaction that is often pH-dependent.

  • Oxidation: The phenolic group in its structure makes it susceptible to oxidation, which can be accelerated by factors like exposure to air, light, and the presence of metal ions.

  • Enzymatic degradation: If your assay system contains cellular extracts or other biological components, endogenous enzymes such as esterases could contribute to its degradation.[1]

  • Isomerization and Transformation: this compound aglycone can exist in multiple isomeric forms, including open and closed structures. These forms can interconvert or be transformed into other derivatives, such as oleocanthal, especially under certain storage and experimental conditions.[2]

Q2: What are the recommended storage conditions for this compound aglycone powder and stock solutions?

A2: To ensure the long-term stability of your this compound aglycone:

  • Solid Form: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation from forming on the compound.

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. When preparing for an experiment, thaw the required aliquot and keep it on ice.

Q3: I am observing inconsistent results in my cell-based assays. Could this compound aglycone instability be the cause?

A3: Yes, inconsistent results are a common consequence of compound instability. If this compound aglycone degrades during the course of your experiment, its effective concentration will decrease over time, leading to variability in the observed biological effects. It is crucial to prepare fresh working solutions from a stable stock solution immediately before each experiment and to minimize the incubation time when possible.

Q4: Are there any additives I can use to improve the stability of this compound aglycone in my assay buffer?

A4: While specific studies on stabilizers for this compound aglycone in assays are limited, general strategies for stabilizing phenolic compounds can be applied:

  • Antioxidants: The inclusion of antioxidants like ascorbic acid (vitamin C) can help to prevent oxidative degradation. However, it is important to note that high concentrations of ascorbic acid can sometimes have pro-oxidant effects.[4][5]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that can catalyze the oxidation of phenols.[6][7]

  • pH Control: Maintaining an optimal pH is critical. Based on data for the related compound oleuropein, a slightly acidic pH (around 5-6) may be preferable to neutral or alkaline conditions to slow hydrolysis.

It is essential to validate the compatibility of any additive with your specific assay system to ensure it does not interfere with the measurements.

Troubleshooting Guides

Issue 1: Rapid Loss of Bioactivity in an In Vitro Assay

Possible Cause Troubleshooting Steps
Degradation in Aqueous Buffer 1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC to confirm its purity and concentration. 2. Prepare Fresh Working Solutions: Always prepare working solutions immediately before use. 3. Optimize Buffer Conditions: If possible, adjust the pH of your assay buffer to a slightly acidic range (pH 5-6). 4. Incorporate Stabilizers: Consider adding a low concentration of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to your buffer. Perform control experiments to ensure the stabilizers do not interfere with your assay.
Adsorption to Labware 1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips. 2. Pre-condition Surfaces: Before adding the final experimental solution, you can pre-treat wells with a solution of the assay medium to saturate non-specific binding sites.
Enzymatic Degradation 1. Run a Cell-Free Control: Incubate this compound aglycone in the complete cell culture medium (including serum) without cells to assess the contribution of medium components to degradation. 2. Heat-Inactivated Serum: If using fetal bovine serum (FBS) or other serum, consider using a heat-inactivated version to reduce enzymatic activity.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of an Assay Sample

Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Characterize Degradants: If your HPLC is connected to a mass spectrometer (LC-MS), attempt to identify the mass of the unknown peaks. Common degradation products may include hydrolyzed or oxidized forms of this compound aglycone.[8] 2. Perform a Forced Degradation Study: Subject a sample of this compound aglycone to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples.
Interaction with Assay Components 1. Analyze Individual Components: Run HPLC analysis on individual components of your assay buffer to check for any interfering substances. 2. Incubate this compound Aglycone with Single Components: Incubate this compound aglycone with individual buffer components to see if any specific interactions are occurring.

Data Presentation

Table 1: General Stability Profile of Secoiridoids (this compound Aglycone and Analogs) Under Various Conditions

Condition Effect on Stability Recommendation Reference
Elevated Temperature (>37°C) Increased degradation rate.Maintain samples at low temperatures (on ice) during experiments and store long-term at -80°C.[9]
High pH (>7) Accelerated hydrolysis.Use a slightly acidic buffer (pH 5-6) if compatible with the assay.
Exposure to Light Potential for photodegradation.Protect solutions from light by using amber vials or covering with aluminum foil.
Presence of Oxidizing Agents Increased oxidative degradation.Degas aqueous buffers and consider the addition of antioxidants.
Multiple Freeze-Thaw Cycles Potential for degradation of stock solutions.Aliquot stock solutions into single-use volumes.

Note: Quantitative stability data for this compound aglycone is not extensively available in the literature. The recommendations are based on the known chemical properties of secoiridoids and data from related compounds like oleuropein.

Experimental Protocols

Protocol 1: Preparation of this compound Aglycone Working Solutions for In Vitro Assays

Objective: To prepare fresh, stable working solutions of this compound aglycone for immediate use in cellular or biochemical assays.

Materials:

  • This compound aglycone powder

  • Anhydrous DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes and low-binding tips

  • Assay buffer or cell culture medium, pre-warmed to the experimental temperature

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of this compound aglycone powder to equilibrate to room temperature in a desiccator.

    • Weigh the required amount of powder and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into single-use, low-binding tubes and store immediately at -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • Thaw a single aliquot of the stock solution on ice.

    • Perform serial dilutions in anhydrous DMSO to create intermediate stock concentrations.

  • Prepare the Final Working Solution:

    • Immediately before adding to your assay, dilute the appropriate stock or intermediate solution into the pre-warmed assay buffer or cell culture medium to the final desired concentration.

    • To avoid precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing.

    • Ensure the final concentration of DMSO in the assay is below a level that affects your experimental system (typically ≤ 0.5%).

    • Include a vehicle control in your experiment with the same final concentration of DMSO.

Protocol 2: Assessment of this compound Aglycone Stability by HPLC

Objective: To determine the stability of this compound aglycone in a specific buffer over time.

Materials:

  • This compound aglycone

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)

  • The aqueous buffer of interest

  • Calibrated pipettes and autosampler vials

Procedure:

  • Method Development:

    • Develop an isocratic or gradient HPLC method that provides a sharp, symmetrical peak for this compound aglycone with a reasonable retention time. A common mobile phase consists of a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%).[10]

    • The detector wavelength should be set to the absorbance maximum of this compound aglycone (typically around 280 nm).

  • Sample Preparation:

    • Prepare a solution of this compound aglycone in the aqueous buffer of interest at a known concentration (e.g., 50 µM). This will be your time zero (T=0) sample.

    • Immediately inject the T=0 sample into the HPLC to determine the initial peak area.

  • Incubation:

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution.

    • Inject the aliquot into the HPLC and record the peak area of this compound aglycone.

  • Data Analysis:

    • Calculate the percentage of this compound aglycone remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Visualizations

Degradation and Stabilization Workflow

Workflow for Enhancing this compound Aglycone Stability cluster_preparation Preparation cluster_assay Assay cluster_troubleshooting Troubleshooting Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Fresh Dilution In Vitro Assay In Vitro Assay Working Solution->In Vitro Assay Inconsistent Results Inconsistent Results In Vitro Assay->Inconsistent Results Stability Check Stability Check Inconsistent Results->Stability Check Optimize Conditions Optimize Conditions Stability Check->Optimize Conditions Optimize Conditions->Working Solution Revised Protocol

Caption: A logical workflow for preparing and troubleshooting this compound aglycone solutions for in vitro assays.

Signaling Pathway: Inhibition of NF-κB

This compound Aglycone Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK Complex IKK Complex TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound Aglycone This compound Aglycone This compound Aglycone->IKK Complex inhibits

Caption: this compound aglycone can inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.[2][11]

Signaling Pathway: Targeting the BRAF Pathway in Melanoma

This compound Aglycone Action on the BRAF Signaling Pathway BRAF (V600E) BRAF (V600E) MEK MEK BRAF (V600E)->MEK phosphorylates MAPK (ERK) MAPK (ERK) MEK->MAPK (ERK) phosphorylates Proliferation & Survival Proliferation & Survival MAPK (ERK)->Proliferation & Survival promotes This compound Aglycone This compound Aglycone This compound Aglycone->BRAF (V600E) downregulates

Caption: In melanoma cells with the BRAF V600E mutation, this compound aglycone can downregulate this signaling pathway, leading to reduced cell proliferation and survival.[3][12]

References

selecting appropriate solvents for ligstroside studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with ligstroside. The following question-and-answer format addresses common challenges encountered during experimental procedures, with a focus on solvent selection and handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a secoiridoid glycoside with moderate polarity. Based on available data, it is described as slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1] For practical laboratory applications, DMSO is a common choice for preparing concentrated stock solutions due to its strong solubilizing power for a wide range of organic molecules. Methanol and ethanol (B145695) are also frequently used, particularly for extraction from natural sources and in analytical procedures like HPLC.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a frequent issue. This can be triggered by several factors:

  • Poor Aqueous Solubility: this compound has limited solubility in water.[2] When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into the aqueous culture medium, the compound can crash out of solution.

  • Temperature Shifts: Adding a cold stock solution to warm media can decrease solubility and induce precipitation.[3]

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Interactions with Media Components: Salts, proteins, and other components in the culture medium can interact with this compound, leading to the formation of insoluble complexes.[3]

To prevent precipitation, consider the following troubleshooting steps:

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mg/mL) to minimize the volume added to the culture medium.[4]

  • Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in pre-warmed media or serum. A recommended technique is to add the stock solution dropwise to the final volume of media while gently swirling.[3][4]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is low and consistent across all experiments, typically below 0.5%, to avoid cytotoxicity.[4]

  • Use of Serum: Serum proteins, like albumin, can bind to hydrophobic compounds and aid in their solubilization. If your experimental design allows, utilizing serum-containing media can help prevent precipitation.[4]

Q3: What is a suitable mobile phase for HPLC analysis of this compound?

A3: A common mobile phase for the HPLC analysis of this compound and other phenolic compounds from olive oil is a gradient mixture of water (acidified with phosphoric acid or formic acid) and an organic solvent, typically methanol or acetonitrile.[5] An example of a gradient elution could involve starting with a higher proportion of aqueous phase and gradually increasing the organic phase concentration to elute compounds of increasing hydrophobicity.

Quantitative Data

Due to the limited availability of precise quantitative solubility data for this compound, the following table provides data for oleuropein, a structurally similar and co-occurring secoiridoid glycoside, which can be used as a reasonable estimate.

SolventEstimated Solubility of OleuropeinReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[2]
Dimethylformamide (DMF)~50 mg/mL[2]
Ethanol~30 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.25 mg/mL[2]
Water9.5 mg/mL[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is adapted from established methods for the analysis of biophenols in olive oil and can be optimized for specific instrumentation and research questions.[5]

1. Sample Preparation (from Olive Oil): a. Accurately weigh approximately 2.0 g of the oil sample into a 10 mL screw-cap test tube. b. Add a known concentration of an internal standard (e.g., syringic acid). c. Add 5 mL of a methanol/water (80/20, v/v) extraction solution. d. Shake vigorously for 1 minute. e. Place in an ultrasonic bath for 15 minutes at room temperature. f. Centrifuge at 5000 rpm for 25 minutes. g. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase:
  • Solvent A: Water with 0.2% phosphoric acid (v/v).
  • Solvent B: Methanol.
  • Solvent C: Acetonitrile.
  • Gradient Elution: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvents B and C over the course of the run to elute compounds with increasing hydrophobicity.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 280 nm.
  • Injection Volume: 20 µL.

3. Calibration: a. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. b. Inject the standards to generate a calibration curve of peak area versus concentration.

Signaling Pathways and Experimental Workflows

This compound aglycone, the form of this compound without the glucose moiety, has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Ligstroside_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., in DMSO) Working_Solution Prepare Working Solution in Cell Culture Medium Stock_Solution->Working_Solution Dilution Cell_Treatment Treat Cells with This compound Working_Solution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation HPLC_Analysis HPLC Analysis (e.g., for stability) Incubation->HPLC_Analysis Bio_Assay Biological Assay (e.g., Western Blot, Viability) Incubation->Bio_Assay

Caption: A general experimental workflow for in vitro studies involving this compound.

This compound aglycone has been reported to suppress melanoma progression by targeting the BRAF signaling pathway.[7][8]

BRAF_Signaling_Pathway Ligstroside_Aglycone This compound Aglycone BRAF BRAF (mutated) Ligstroside_Aglycone->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the BRAF-MAPK signaling pathway by this compound aglycone.

Additionally, this compound aglycone demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9]

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Ligstroside_Aglycone This compound Aglycone Ligstroside_Aglycone->IKK

Caption: Inhibition of the NF-κB signaling pathway by this compound aglycone.

References

long-term storage conditions for pure ligstroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and stability assessment of pure ligstroside for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for pure solid this compound?

A1: For optimal long-term stability, pure solid this compound should be stored in a tightly sealed, light-resistant container at low temperatures. Based on stability studies of the structurally similar secoiridoid, oleuropein, storage at -20°C is recommended to minimize degradation.[1] It is also crucial to protect the compound from moisture.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is highly dependent on the solvent, temperature, and pH. Ethanolic or methanolic solutions are generally preferred over aqueous solutions for better stability.[2][3] For short-term storage (up to a few weeks), solutions can be stored at 2-8°C. For longer-term storage, it is advisable to store aliquots at -20°C or below to prevent repeated freeze-thaw cycles.

Q3: What is the expected shelf-life of pure this compound?

A3: The shelf-life of pure this compound has not been extensively studied. However, when stored under ideal conditions (solid form, -20°C, protected from light and moisture), it is expected to be stable for several years. It is highly recommended to perform periodic purity checks to ensure the integrity of the compound.

Q4: What are the common degradation products of this compound?

A4: this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield its aglycone. Further degradation can lead to the formation of tyrosol and other related compounds.[4] In the context of olive oil, this compound aglycone can also be converted to oleocanthal.

Q5: Are there any specific handling precautions for pure this compound?

A5: As with any pure chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. For preparing solutions, it is best to use high-purity solvents.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a freshly prepared this compound solution. 1. Contaminated solvent or glassware.2. Degradation during sample preparation.1. Use fresh, HPLC-grade solvents and thoroughly clean all glassware.2. Prepare solutions at room temperature and analyze them promptly. Avoid heating the solution.
Loss of this compound concentration in a stored solution. 1. Improper storage temperature.2. Exposure to light.3. pH of the solution is not optimal.4. Microbial contamination.1. Store solutions at or below -20°C for long-term storage.2. Store solutions in amber vials or wrap containers in aluminum foil.3. If using aqueous solutions, consider buffering to a slightly acidic pH (around 5-6), as secoiridoids are generally more stable in acidic conditions.[2]4. Use sterile filtration for aqueous solutions intended for long-term storage.
Change in the physical appearance of solid this compound (e.g., color change, clumping). 1. Exposure to moisture.2. Exposure to light or high temperatures.1. Store in a desiccator, especially if the container is frequently opened.2. Ensure the storage location is dark and temperature-controlled.

Quantitative Data Summary

While specific quantitative stability data for pure this compound is limited, the following table summarizes the stability of the closely related compound, oleuropein, which can serve as a valuable reference.

Compound Storage Condition Solvent Observation Reference
Oleuropein25°C and 2-8°C80% EthanolStable for 30 days.[2]
OleuropeinRoom TemperatureAqueous ExtractStable for 7 days, degraded after 17 days.[3][5]
OleuropeinRoom TemperatureMethanol (B129727) ExtractStable for 30 days.[3][5]
Oleuropein8 weeks-20°C, 4°C, 25°C-20°C was the optimal storage temperature for stability.[1]
Oleuropein30 days60% Dioxane at different pHMore stable at pH 3 and 5 compared to pH 7 and 9.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Pure this compound powder

    • HPLC-grade methanol or ethanol

    • Volumetric flask (Class A)

    • Analytical balance

    • Spatula

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Allow the container of pure this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound powder using an analytical balance.

    • Quantitatively transfer the powder to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent (methanol or ethanol) to dissolve the powder.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Mix the solution thoroughly by inverting the flask several times.

    • Transfer the stock solution to a labeled amber glass vial for storage.

    • For long-term storage, it is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method for this compound Purity Assessment

This protocol is a general guideline and may require optimization for your specific instrumentation and this compound sample.

  • Chromatographic Conditions:

    • HPLC System: A system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Linear gradient to 5% A, 95% B

      • 30-35 min: Hold at 5% A, 95% B

      • 35-40 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare your test sample by diluting it to a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time, which would indicate degradation.

Visualizations

Ligstroside_Troubleshooting cluster_hplc Unexpected HPLC Peaks cluster_conc Loss of Concentration cluster_phys Physical Change start Start: This compound Stability Issue issue Identify Issue: - Unexpected HPLC peaks - Loss of concentration - Physical change start->issue hplc_check Check: - Solvent purity - Glassware cleanliness - Sample prep conditions issue->hplc_check HPLC Issue conc_check Check: - Storage temperature - Light exposure - Solution pH - Microbial growth issue->conc_check Concentration Loss phys_check Check: - Moisture exposure - Light/heat exposure issue->phys_check Physical Change hplc_solution Solution: - Use fresh HPLC-grade solvents - Thoroughly clean glassware - Prepare samples at RT & analyze promptly hplc_check->hplc_solution end_node End: Issue Resolved hplc_solution->end_node conc_solution Solution: - Store at <= -20°C - Use amber vials - Buffer to acidic pH - Sterile filter aqueous solutions conc_check->conc_solution conc_solution->end_node phys_solution Solution: - Store in desiccator - Ensure dark, temp-controlled storage phys_check->phys_solution phys_solution->end_node

Caption: Troubleshooting workflow for common issues with pure this compound stability.

Ligstroside_Degradation_Pathway This compound This compound aglycone This compound Aglycone This compound->aglycone Hydrolysis (Acid/Base/Enzymatic) tyrosol Tyrosol aglycone->tyrosol Further Degradation oleocanthal Oleocanthal aglycone->oleocanthal Conversion (in oil matrix)

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: The Impact of pH on Ligstroside Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and biological activity of ligstroside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a secoiridoid glycoside, a type of phenolic compound found in olives and olive oil. It is a precursor to other bioactive molecules, such as its aglycone form, which exhibits significant antioxidant and anti-inflammatory properties.[1][2] The stability of this compound is crucial for maintaining its therapeutic potential during extraction, formulation, and in biological systems.

Q2: How does pH affect the stability of this compound?

The stability of this compound, like many glycosides, is significantly influenced by pH. Its glycosidic bond is susceptible to hydrolysis, particularly under alkaline conditions.[3] While specific kinetic data for this compound is limited, studies on the structurally similar compound oleuropein (B1677263) show that it is more stable in acidic to neutral pH ranges and degrades more rapidly as the pH becomes more alkaline.[3][4][5] It is reasonable to expect this compound to exhibit similar pH-dependent stability.

Q3: What is the difference in stability between this compound and its aglycone?

This compound is the glycoside form, meaning it has a sugar molecule attached. The aglycone form is without the sugar. The hydrolysis of the glycosidic bond, often accelerated by changes in pH or enzymatic activity, converts this compound to its aglycone.[6] While the aglycone is often the more biologically active form, both molecules are susceptible to degradation, particularly at non-neutral pH.[1][2]

Q4: How does pH impact the biological activity of this compound and its derivatives?

The pH of the experimental environment can influence the outcome of biological activity assays in several ways. For antioxidant assays like the DPPH assay, the pH can affect the reaction kinetics between the antioxidant and the radical.[7][8] In cell-based anti-inflammatory assays, the pH of the cell culture medium is critical for cell viability and the stability of both this compound and the cellular components being measured.[9][10] Deviations from physiological pH (around 7.4) can introduce artifacts into the experimental results.

This compound Stability at Different pH Values

pHTemperature (°C)Incubation Time (days)Expected Remaining this compound (%)Notes
3.0257> 95%Generally stable in acidic conditions.
5.0257> 90%Optimal stability is often observed in slightly acidic conditions.[5]
7.0257~ 80-90%Gradual degradation may occur at neutral pH.[3]
8.0257< 70%Increased degradation is expected in alkaline conditions.[11]
9.0257< 50%Significant hydrolysis of the glycosidic bond is likely.[3]

This data is extrapolated from studies on oleuropein and should be considered as a guideline. Empirical determination of this compound stability under specific experimental conditions is recommended.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol outlines the procedure to determine the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound standard

  • Buffer solutions (pH 3, 5, 7, 8, 9)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known amount of this compound in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution with each buffer (pH 3, 5, 7, 8, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubation: Aliquot the working solutions into vials for each pH and store them at a constant temperature (e.g., 25°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours, and 7 days), take an aliquot from each vial for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for secoiridoid analysis is a gradient of water (with 0.1% formic acid) and acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

Protocol 2: Evaluating the Impact of pH on this compound Antioxidant Activity (DPPH Assay)

This protocol assesses the free radical scavenging activity of this compound at different pH values using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • This compound

  • DPPH solution (in methanol)

  • Buffer solutions (pH 5, 6, 7.4)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Solutions: Dissolve this compound in each buffer to prepare a series of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of each this compound concentration.

    • Add 100 µL of DPPH solution to each well.

    • For the control, add 100 µL of the respective buffer instead of the this compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[13]

  • Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and pH using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 3: Assessing the Impact of pH on this compound Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol evaluates the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, considering the pH of the cell culture medium.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM cell culture medium (with controlled pH, typically 7.2-7.4)

  • Griess Reagent

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound (dissolved in culture medium) for 1 hour. Ensure the final pH of the medium remains within the optimal range for cell viability.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.[14]

    • Incubate for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without this compound treatment.

Troubleshooting Guides

Issue 1: Inconsistent this compound Quantification in HPLC Analysis

  • Symptom: Variable peak areas or retention times for this compound standard and samples.

  • Possible Causes & Solutions:

    • pH of Mobile Phase: Inconsistent pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Prepare fresh mobile phase daily and ensure the pH is consistent.[15]

    • Column Degradation: The silica-based C18 columns can degrade, especially at extreme pH values. Operate the column within the manufacturer's recommended pH range.[15]

    • Sample Degradation: this compound may be degrading in the sample solvent or on the autosampler. Prepare samples fresh and consider using a cooled autosampler.

    • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.[16]

Issue 2: Low or No Antioxidant Activity Detected in DPPH Assay

  • Symptom: this compound shows minimal scavenging of the DPPH radical.

  • Possible Causes & Solutions:

    • Incorrect pH: The pH of the reaction mixture can influence the antioxidant activity. Ensure the buffer used is at the desired pH and is compatible with the assay.

    • This compound Degradation: If the this compound stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution.

    • Incubation Time: The reaction between this compound and DPPH may require a longer incubation time. Perform a time-course experiment to determine the optimal incubation period.

Issue 3: High Variability in Cell-Based Anti-inflammatory Assays

  • Symptom: Inconsistent results for nitric oxide inhibition between replicate wells or experiments.

  • Possible Causes & Solutions:

    • Cell Viability: this compound, especially at high concentrations, might be affecting cell viability. Perform a cytotoxicity assay (e.g., MTT assay) to ensure the concentrations used are non-toxic.[10]

    • pH of Culture Medium: Changes in the pH of the cell culture medium due to cellular metabolism or the addition of test compounds can affect cell health and the assay outcome. Ensure the medium is properly buffered and the final pH is within the physiological range.

    • LPS Activity: The activity of the LPS used for stimulation can vary. Use a consistent source and concentration of LPS.

Visualizations

experimental_workflow cluster_stability This compound Stability Assessment cluster_activity Biological Activity Assessment prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Buffers prep_stock->prep_working prep_ligstroside_activity Prepare this compound in appropriate buffer/medium prep_stock->prep_ligstroside_activity prep_buffers Prepare Buffers (pH 3, 5, 7, 8, 9) prep_buffers->prep_working incubation Incubate at Constant Temperature prep_working->incubation hplc_analysis HPLC Analysis at Time Points incubation->hplc_analysis data_analysis_stability Calculate % Remaining This compound hplc_analysis->data_analysis_stability antioxidant Antioxidant Activity (DPPH Assay) anti_inflammatory Anti-inflammatory Activity (NO Assay) assay_execution Execute Assay prep_ligstroside_activity->assay_execution data_analysis_activity Calculate % Inhibition assay_execution->data_analysis_activity

Caption: Experimental workflow for assessing the impact of pH on this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs NFkB NF-κB TLR4->NFkB MAPKs->NFkB iNOS iNOS NFkB->iNOS Transcription NO Nitric Oxide (Inflammation) iNOS->NO This compound This compound Aglycone This compound->MAPKs Inhibits This compound->NFkB Inhibits

Caption: Anti-inflammatory signaling pathway modulated by this compound aglycone.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to interference from related compounds during ligstroside analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that interfere with this compound analysis?

A1: The most common interferences in this compound analysis arise from structurally similar secoiridoids, particularly oleuropein (B1677263) and its derivatives.[1][2][3][4][5][6] These compounds share a common biosynthetic pathway and often coexist in natural extracts, such as those from olive leaves and fruit.[7][8][9] Key interfering compounds include:

  • Oleuropein: Structurally very similar to this compound, differing by an additional hydroxyl group on the phenylethanol moiety. This results in close elution times in reversed-phase chromatography.

  • Aglycones of this compound and Oleuropein: These are formed by the enzymatic or chemical hydrolysis of the glucose moiety.[6][10] They exist in various isomeric forms (e.g., open and closed rings), further complicating the chromatogram.[1][4][5]

  • Decarboxymethylated derivatives: Such as oleacein (B104066) and oleocanthal, which are dialdehydic forms of oleuropein and this compound aglycones, respectively.[1][5]

  • Isomers: Multiple isomeric forms of both this compound and oleuropein, as well as their aglycones, have been reported, which can co-elute with the primary analyte of interest.[1][2][3][4]

Q2: Why am I observing peak splitting or broad peaks for this compound in my HPLC chromatogram?

A2: Peak splitting or broadening for this compound can be attributed to several factors:

  • Co-elution of Isomers: The presence of multiple, closely eluting isomers of this compound or its aglycone is a primary cause.[1][4]

  • On-Column Degradation or Transformation: this compound and related secoiridoids can be unstable and may degrade or transform on the analytical column, especially if the mobile phase pH is not optimal.[11]

  • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

  • Column Contamination: Buildup of matrix components from previous injections can create active sites that lead to peak tailing.

Q3: My this compound peak area is not reproducible. What are the potential causes?

A3: Poor reproducibility in this compound quantification can stem from:

  • Sample Instability: this compound and its related compounds can degrade during storage or sample preparation.[12] Factors like temperature, light exposure, and pH can influence their stability. It is crucial to maintain consistent conditions.

  • Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix (e.g., lipids, other phenolics in olive oil) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and variable results.[13]

  • Incomplete Extraction: The efficiency of the extraction method can vary between samples, leading to inconsistent recovery of this compound.

  • Instrumental Variability: Fluctuations in pump performance, injector precision, or detector response can contribute to poor reproducibility. Regular system maintenance and performance verification are essential.

Q4: How can I confirm the identity of the this compound peak when co-elution is suspected?

A4: When co-elution is suspected, peak identity confirmation is crucial. The following techniques are recommended:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help differentiate between compounds with the same nominal mass but different elemental compositions.[1][2]

  • Tandem Mass Spectrometry (MS/MS): Comparing the fragmentation pattern of the peak of interest with that of a certified this compound standard can provide definitive identification.[1]

  • Diode Array Detection (DAD): Comparing the UV-Vis spectrum across the peak can indicate peak purity. A pure peak should have a consistent spectrum across its width.

  • Spiking with a Standard: Adding a known amount of pure this compound standard to the sample and observing a symmetrical increase in the height of the target peak can help confirm its identity.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Oleuropein

Symptoms:

  • Overlapping or partially resolved peaks for this compound and oleuropein.

  • Inaccurate quantification due to peak integration difficulties.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition 1. Adjust Organic Modifier: Systematically vary the percentage of acetonitrile (B52724) or methanol (B129727) in the mobile phase. Acetonitrile often provides better selectivity for phenolic compounds. 2. Modify Aqueous Phase pH: Incorporate a small amount of acid (e.g., 0.1% formic acid or acetic acid) into the aqueous phase. This can suppress the ionization of phenolic hydroxyl groups and improve peak shape and resolution.[1] 3. Employ a Shallow Gradient: A slow, shallow gradient elution can effectively separate closely related compounds.[14]
Inappropriate Column Chemistry 1. Select a High-Purity Silica (B1680970) C18 Column: These columns minimize silanol (B1196071) interactions, which can cause peak tailing and poor resolution. 2. Consider a Phenyl-Hexyl Column: The different selectivity of a phenyl-hexyl stationary phase can sometimes provide better separation of aromatic compounds like secoiridoids. 3. Use a Column with Smaller Particle Size (UHPLC): Sub-2 µm particles offer higher efficiency and can significantly improve resolution.[1]
Incorrect Column Temperature Optimize Column Temperature: Use a column oven to control the temperature. Vary the temperature (e.g., in 5°C increments) to find the optimum for separation. Lower temperatures can sometimes increase retention and improve resolution for secoiridoids.
Issue 2: Interference from Aglycone Isomers

Symptoms:

  • A broad, asymmetric this compound peak or multiple small peaks around the main peak.

  • Inconsistent peak integration and quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Multiple Isomeric Forms 1. Optimize Gradient Elution: A very shallow gradient can help to separate the different isomers.[14] 2. Modify Mobile Phase Additives: Experiment with different acidic modifiers (formic acid, acetic acid) and their concentrations to alter the selectivity between isomers. 3. LC-MS/MS Analysis: Use MS/MS to identify and quantify specific isomers if chromatographic separation is not fully achieved.[1]
On-Column Isomerization/Degradation 1. Control Mobile Phase pH: Maintain a consistent and appropriate pH to minimize chemical transformations on the column. 2. Use Freshly Prepared Samples and Mobile Phases: This minimizes the potential for degradation before and during analysis.
Issue 3: Matrix Effects in LC-MS/MS Analysis

Symptoms:

  • Poor accuracy and precision in quantitative results.

  • Signal suppression or enhancement of the this compound peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of Matrix Components 1. Improve Sample Preparation:     - Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively extract secoiridoids and remove interfering matrix components like lipids.[5][15]     - Liquid-Liquid Extraction (LLE): Optimize the LLE procedure to partition this compound away from interfering compounds.[15] 2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering compounds and minimize matrix effects.[12]
Ionization Competition in the MS Source 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.[5]
Insufficient Chromatographic Separation Optimize Chromatography: Improve the chromatographic separation of this compound from the matrix components by adjusting the mobile phase, gradient, or column as described in "Issue 1".

Experimental Protocols

Recommended HPLC-DAD Method for this compound and Oleuropein Separation

This protocol is a synthesized recommendation based on common practices for secoiridoid analysis.

Parameter Condition
Column Reversed-phase C18, high-purity silica (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-70% B; 30-35 min, 70-10% B; 35-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection DAD at 280 nm
Sample Preparation from Olive Oil
  • Weigh 2.5 g of olive oil into a 15 mL centrifuge tube.

  • Add 5 mL of n-hexane and vortex to dissolve the oil.

  • Add 5 mL of methanol/water (80:20, v/v) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the lower methanol/water phase.

  • Repeat the extraction of the hexane (B92381) phase with another 5 mL of methanol/water (80:20, v/v).

  • Combine the methanol/water extracts.

  • Wash the combined extracts with 5 mL of n-hexane to remove residual oil.

  • Evaporate the methanol from the extract under a stream of nitrogen at 40°C.

  • Reconstitute the remaining aqueous solution in a known volume of mobile phase A.

  • Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Typical Relative Retention Times of this compound and Interfering Compounds

Compound Typical Elution Order Notes
Oleuropein Aglycone Isomers1Multiple peaks may be observed.
This compound Aglycone Isomers 2 Analyte of interest; may also appear as multiple peaks.
Oleuropein3Elutes after the aglycones.
This compound 4 Analyte of interest; elutes after oleuropein.

Note: The exact retention times will vary depending on the specific HPLC system, column, and mobile phase conditions. This table provides a general elution order in reversed-phase chromatography.

Visualizations

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column & System Checks start Problem: Poor Peak Shape or Resolution check_coelution Suspect Co-elution of Related Compounds? start->check_coelution check_column Column Issues? check_coelution->check_column No check_mobile_phase Mobile Phase Optimization Needed? check_coelution->check_mobile_phase Yes replace_column Replace Column/Guard Column check_column->replace_column adjust_gradient Adjust Gradient Slope check_mobile_phase->adjust_gradient adjust_ph Modify pH with Acid end_node Resolution Improved adjust_gradient->end_node change_organic Change Organic Modifier (ACN/MeOH) adjust_ph->end_node change_organic->end_node check_connections Check for Leaks and Extra-Column Volume replace_column->end_node clean_column Flush Column with Strong Solvent check_connections->end_node clean_column->end_node

Caption: Troubleshooting workflow for poor peak shape and resolution.

Ligstroside_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing sample Olive Oil / Plant Material extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction filtration Filter (0.45 µm) extraction->filtration hplc HPLC Separation (C18, Gradient Elution) filtration->hplc detection DAD or MS/MS Detection hplc->detection integration Peak Integration detection->integration quantification Quantification vs. Standard integration->quantification

Caption: General experimental workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of Ligstroside and Hydroxytyrosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of two prominent polyphenols found in olive products: ligstroside and hydroxytyrosol (B1673988). By presenting supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways, this document aims to serve as a valuable resource for research and development in the fields of pharmacology, nutraceuticals, and drug discovery.

Introduction

This compound and hydroxytyrosol are phenolic compounds abundant in olives and olive leaves, contributing significantly to the health benefits associated with the Mediterranean diet. Hydroxytyrosol, a phenylethanoid, is renowned for its potent antioxidant and free radical-scavenging properties. This compound, a secoiridoid glycoside, is a precursor to tyrosol and is structurally similar to oleuropein, another well-studied antioxidant. While hydroxytyrosol is extensively researched, data on the specific antioxidant capacity of this compound is less abundant. This guide consolidates available data to facilitate a comparative understanding of their antioxidant potential.

Quantitative Comparison of Antioxidant Capacity

Direct comparative studies quantifying the antioxidant capacity of pure this compound are limited in publicly available literature. However, by comparing hydroxytyrosol to oleuropein, a structurally analogous compound to this compound (differing by a single hydroxyl group on the phenolic ring), we can infer relative antioxidant potential. The data consistently indicates that hydroxytyrosol exhibits a significantly higher antioxidant capacity across various standard assays.

CompoundAssayIC50 / Activity ValueReference CompoundReference IC50 / Value
Hydroxytyrosol DPPH0.7 µg/mL--
Hydroxytyrosol ORAC27,000-68,756 µmol TE/gVitamin C2,100 µmol TE/g
Oleuropein DPPHWeaker than Hydroxytyrosol--
This compound Aglycone General AntioxidantKnown antioxidant power--

Note: IC50 (Inhibitory Concentration 50%) represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox Equivalents (TE).

Chemical Structures

The difference in antioxidant capacity can be partly attributed to their molecular structures. Hydroxytyrosol possesses an ortho-diphenolic group (catechol), which is highly effective at donating hydrogen atoms to neutralize free radicals. This compound lacks this second hydroxyl group on the phenyl ring.

G Chemical Structures of this compound and Hydroxytyrosol cluster_0 This compound cluster_1 Hydroxytyrosol This compound hydroxytyrosol

Caption: Chemical structures of this compound and Hydroxytyrosol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: Test compounds (this compound, hydroxytyrosol) and a positive control (e.g., Ascorbic Acid or Trolox) are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 50 µL of the test compound solution is added to each well.

    • 150 µL of the DPPH solution is then added to each well. A blank well contains the solvent instead of the test sample.

    • The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

G DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH solution with test compound prep_dpph->mix prep_sample Prepare serial dilutions of test compounds prep_sample->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate

Caption: DPPH Assay Experimental Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: A series of concentrations of the test compounds and a positive control (e.g., Trolox) are prepared.

  • Assay Procedure:

    • 20 µL of the test compound solution is added to a 96-well microplate.

    • 180 µL of the diluted ABTS•+ solution is added to each well.

    • The plate is incubated in the dark at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals induced by a free radical generator. The assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.

  • Reagents: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (Trolox) are required.

  • Assay Procedure:

    • The test compound, fluorescent probe, and Trolox standard are mixed in the wells of a 96-well plate.

    • The reaction is initiated by the addition of the free radical initiator.

    • The fluorescence decay is monitored kinetically over time.

  • Measurement: Fluorescence is measured at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are expressed as Trolox Equivalents (TE).

Signaling Pathways in Cellular Antioxidant Activity

Beyond direct radical scavenging, both this compound (as its aglycone) and hydroxytyrosol exert antioxidant effects by modulating intracellular signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Hydroxytyrosol's Mechanism of Action:

Hydroxytyrosol has been shown to activate the Nrf2 signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like hydroxytyrosol, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

G Hydroxytyrosol-Mediated Nrf2 Activation HT Hydroxytyrosol Keap1_Nrf2 Keap1-Nrf2 Complex HT->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes activates transcription of Cell_Protection Cellular Protection Against Oxidative Stress Antioxidant_Enzymes->Cell_Protection leads to

Caption: Hydroxytyrosol activates the Nrf2 pathway for cellular antioxidant defense.

This compound Aglycone's Mechanism of Action:

Similar to hydroxytyrosol, this compound aglycone has been found to modulate key signaling pathways involved in inflammation and oxidative stress. Studies have shown its ability to activate the Nrf2/HO-1 pathway and inhibit pro-inflammatory pathways such as NF-κB, MAPKs, and JAK/STAT.[2] This suggests that this compound, particularly after conversion to its aglycone form, contributes to cellular protection through mechanisms that go beyond direct radical scavenging.

Conclusion

Based on the available evidence, hydroxytyrosol demonstrates a markedly superior direct antioxidant capacity compared to this compound, which can be attributed to its favorable chemical structure. Both compounds, however, contribute to cellular antioxidant defenses through the modulation of important signaling pathways, most notably the Nrf2 pathway. For researchers and drug development professionals, hydroxytyrosol stands out as a more potent direct antioxidant. Nevertheless, this compound and its aglycone possess significant biological activities that warrant further investigation, particularly concerning their roles in regulating cellular responses to oxidative stress and inflammation. Future head-to-head studies using standardized assays are needed to provide a more definitive quantitative comparison of these two important olive polyphenols.

References

Ligstroside's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of ligstroside, a key bioactive compound found in olive leaves, against a standard non-steroidal anti-inflammatory drug (NSAID). This analysis is based on experimental data from a study evaluating an olive leaf extract (OLE), rich in this compound, in a carrageenan-induced paw edema model in rats.

While much of the research on this compound's anti-inflammatory properties has been conducted in vitro[1][2], this guide focuses on the available in vivo data to provide a more clinically relevant perspective. The primary data presented here is from a study by Fayez et al. (2023), which investigated the anti-inflammatory effects of an olive leaf extract and compared its efficacy to diclofenac (B195802) sodium[3][4][5][6].

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and well-established method for evaluating the acute anti-inflammatory activity of various compounds[7][8][9][10]. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment is a key indicator of anti-inflammatory efficacy.

The study by Fayez et al. (2023) demonstrated that the olive leaf extract, containing this compound as a major constituent, exhibited a significant and dose-dependent reduction in paw edema. The following table summarizes the key findings, comparing the effects of the olive leaf extract to the well-known NSAID, diclofenac.

Treatment GroupDoseMaximum Inhibition of Paw Edema (%)
Olive Leaf Extract (OLE)200 mg/kg42.31%
Olive Leaf Extract (OLE)400 mg/kg46.99%
Diclofenac Sodium10 mg/kg63.81%

Data sourced from Fayez et al. (2023)[3][5]. The maximum inhibition was observed at the fifth hour after carrageenan injection.

Modulation of Key Inflammatory Mediators

To elucidate the mechanism of action, the study also measured the levels of several key pro-inflammatory mediators in the paw tissue. The olive leaf extract demonstrated a significant ability to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), cyclooxygenase-2 (COX-2), and nitric oxide (NO). Notably, the extract at all tested doses reduced the concentrations of TNF-α and IL-1 to levels lower than those achieved by diclofenac[3][4]. Furthermore, the 400 mg/kg dose of OLE reduced COX-2 and NO levels to an extent that was statistically equivalent to the normal control group[3][5].

Inflammatory MarkerOlive Leaf Extract (400 mg/kg) EffectDiclofenac Sodium Effect
TNF-αSignificant Reduction (surpassing diclofenac)Significant Reduction
IL-1Significant Reduction (surpassing diclofenac)Significant Reduction
COX-2Significant Reduction (equivalent to normal)Significant Reduction
Nitric Oxide (NO)Significant Reduction (equivalent to normal)Significant Reduction

Data sourced from Fayez et al. (2023)[3][4][5].

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following is a detailed methodology for the key experiments cited.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (180-200g) are typically used. Animals are acclimatized for at least one week before the experiment.

Procedure:

  • Animals are divided into several groups: a negative control group (vehicle), a positive control group (e.g., diclofenac sodium, 10 mg/kg), and treatment groups receiving different doses of the test compound (e.g., olive leaf extract at 100, 200, and 400 mg/kg).

  • The test compounds or vehicle are administered orally (p.o.).

  • After a set period (e.g., 1 hour) to allow for absorption, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.

  • The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Measurement of Inflammatory Mediators

Objective: To quantify the levels of pro-inflammatory markers in the inflamed tissue.

Procedure:

  • Following the final paw volume measurement in the carrageenan-induced paw edema assay, the animals are euthanized.

  • The inflamed paw tissue is excised, weighed, and homogenized in a suitable buffer.

  • The homogenate is then centrifuged, and the supernatant is collected.

  • The levels of TNF-α and IL-1 are determined using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • COX-2 levels can be assessed by Western blot analysis or ELISA.

  • Nitric oxide (NO) production is indirectly measured by quantifying its stable metabolite, nitrite, using the Griess reagent.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound and other polyphenols in olive leaf extract are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Macrophage Activation & Signaling cluster_2 This compound Intervention cluster_3 Pro-inflammatory Gene Expression cluster_4 Inflammatory Outcomes Stimulus Carrageenan NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α MAPK->TNFa IL1 IL-1 MAPK->IL1 This compound This compound (in Olive Leaf Extract) This compound->NFkB This compound->MAPK Pain Pain COX2->Pain Edema Edema iNOS->Edema TNFa->Edema IL1->Edema

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Inflammation Induction & Measurement cluster_3 Biochemical Analysis Acclimatization Acclimatization of Wistar Rats Grouping Random Grouping Acclimatization->Grouping Dosing Oral Administration (OLE, Diclofenac, Vehicle) Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hrs Induction->Measurement Euthanasia Euthanasia & Tissue Collection Measurement->Euthanasia Analysis ELISA & Griess Assay (TNF-α, IL-1, NO) Euthanasia->Analysis

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

Conclusion

The available in vivo evidence, primarily from studies on olive leaf extract rich in this compound, strongly suggests that this compound possesses significant anti-inflammatory properties. It demonstrates efficacy in reducing acute inflammation in the carrageenan-induced paw edema model, comparable in mechanism, though not as potent on a weight basis, as the standard NSAID diclofenac. The mechanism of action appears to involve the downregulation of key pro-inflammatory cytokines and enzymes.

It is important to note that a study on acetylated this compound aglycone has shown enhanced anti-inflammatory effects in an ex vivo model of osteoarthritis, suggesting that modifications to the this compound molecule could further improve its therapeutic potential[11][12].

Further research using isolated this compound in various in vivo inflammation models is warranted to definitively quantify its potency and further elucidate its mechanisms of action. However, the current data provides a strong foundation for the continued investigation of this compound as a potential natural anti-inflammatory agent.

References

The Synergistic Dance of Olive Compounds: Ligstroside and Oleocanthal in Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The burgeoning field of nutraceuticals has identified several compounds from extra-virgin olive oil (EVOO) with potent anti-cancer properties. Among these, the secoiridoids ligstroside aglycone (LA) and oleocanthal (B1677205) (OC) have garnered significant attention. While oleocanthal is a well-documented anti-inflammatory and anti-cancer agent, emerging research suggests that its efficacy is significantly enhanced when combined with this compound aglycone. This guide provides a comparative analysis of the anti-cancer effects of an EVOO extract enriched in both this compound aglycone and oleocanthal against the activities of each compound individually, supported by experimental data and detailed protocols.

Comparative Analysis of Anti-Cancer Activity

A seminal study by De Stefanis et al. (2019) investigated the anti-proliferative effects of an EVOO extract containing approximately 67% this compound aglycone and 32% oleocanthal on human hepatocellular carcinoma (HCC) cell lines.[1][2] Their findings reveal a potentiation of anti-cancer activity compared to what has been observed for oleocanthal alone in similar cancer cell lines. The presence of this compound aglycone appears to lower the concentration of oleocanthal required for a cytotoxic effect, suggesting a synergistic or additive relationship.[1][2]

Key Findings from the EVOO Extract Study (this compound Aglycone + Oleocanthal):
  • Reduced Cell Proliferation: The extract significantly inhibited the proliferation of HepG2 and Huh7 liver cancer cells in a time- and dose-dependent manner.[1]

  • Cell Cycle Arrest: The extract induced an arrest in the G0/G1 phase of the cell cycle in HepG2 cells, preventing their progression to the S and G2/M phases.[1]

  • Induction of Autophagy: The anti-proliferative effects were associated with the induction of autophagy, a cellular self-degradative process that can lead to cell death in cancer.[1][2]

  • Potentiation by TNFα: The cytotoxic effects of the extract were further enhanced by the addition of Tumor Necrosis Factor α (TNFα), a pro-inflammatory cytokine.[1][2]

In contrast, studies on oleocanthal alone have demonstrated its ability to induce apoptosis and inhibit cell growth in various cancer cell lines, including hepatocellular carcinoma.[3][4] However, the mechanisms and potency can differ from the combined extract.

Research into this compound aglycone as a standalone anti-cancer agent is less extensive. However, a recent study by Ayoub et al. (2025) on melanoma cells demonstrated that this compound aglycone effectively suppresses tumor progression by targeting the BRAF signaling pathway.[5][6] This suggests that this compound aglycone possesses its own distinct anti-cancer mechanisms that likely contribute to the synergistic effects observed in the EVOO extract.

Quantitative Data Summary

The following tables summarize the quantitative data from the key studies, providing a clear comparison of the effects of the EVOO extract (this compound aglycone + oleocanthal) versus oleocanthal alone and this compound aglycone alone.

Table 1: Effect on Cancer Cell Proliferation

TreatmentCell LineConcentrationTime (h)% Inhibition of Cell GrowthReference
EVOO Extract (LA+OC) HepG2Dose 172~40%[1]
HepG2Dose 272~50%[1]
Huh7Dose 172~35%[1]
Huh7Dose 272~45%[1]
Oleocanthal alone HepG225 µM72Not specified, but significant reduction[3]
Huh725 µM72Not specified, but significant reduction[3]
This compound Aglycone alone Malme-3M (Melanoma)10 mg/kg (in vivo)28 daysSignificant tumor suppression[5]

Table 2: Effect on Cell Cycle Distribution

TreatmentCell LineConcentrationTime (h)Cell Cycle Phase Affected% ChangeReference
EVOO Extract (LA+OC) HepG2Dose 248G0/G1~20% increase[1]
S~10% decrease[1]
G2/M~10% decrease[1]
Oleocanthal alone HCCLM3 (HCC)40 µM24G0/G1Significant arrest[4]

Table 3: Key Protein Expression Changes

TreatmentCell LineProteinChange in Expression/ActivityReference
EVOO Extract (LA+OC) HepG2P-AktIncreased[1]
P-ERKIncreased[1]
LC3-II/LC3-I ratioIncreased[1]
Oleocanthal alone HepG2p-STAT3Decreased[4]
Cleaved PARPIncreased[3]
Caspases 3/7Activated[3]
This compound Aglycone alone Malme-3M (Melanoma)p-BRAF, p-MEK, p-ERKDecreased[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Cell Culture and Treatment (De Stefanis et al., 2019)[1]
  • Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh7 were used.

  • Culture Conditions: Cells were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 atmosphere.

  • EVOO Extract Preparation: A polyphenolic extract enriched in this compound aglycone (67%) and oleocanthal (32%) was obtained from extra-virgin olive oil.

  • Treatment: Cells were incubated with two different doses of the EVOO extract for 24, 48, and 72 hours. For combination studies, TNFα (10 ng/mL) was added.

Cell Proliferation Assay (De Stefanis et al., 2019)[1]
  • Method: Cell proliferation was assessed by counting the cells using a hemocytometer at different time points after treatment.

  • Data Analysis: The results were expressed as the mean ± standard deviation of three independent experiments. Statistical significance was determined using a Student's t-test.

Cell Cycle Analysis (De Stefanis et al., 2019)[1]
  • Method: Cells were harvested, fixed in 70% ethanol, and stained with propidium (B1200493) iodide.

  • Instrumentation: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases was quantified.

Western Blot Analysis (De Stefanis et al., 2019 & Ayoub et al., 2025)[1][5]
  • Protein Extraction: Total protein was extracted from the cells using a lysis buffer.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were incubated with primary antibodies against target proteins (e.g., P-Akt, P-ERK, LC3, p-BRAF), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The synergistic action of this compound aglycone and oleocanthal appears to involve multiple signaling pathways, leading to a multi-pronged attack on cancer cells.

Signaling Pathway of the EVOO Extract (this compound Aglycone + Oleocanthal) in Liver Cancer Cells

The EVOO extract primarily induces autophagy in liver cancer cells. While the Akt and ERK pathways, typically associated with cell survival, were observed to be activated, the overriding effect was a reduction in cell proliferation, suggesting a complex interplay of signaling events.

EVOO_Extract_Pathway EVOO_Extract EVOO Extract (this compound Aglycone + Oleocanthal) Cell Liver Cancer Cell EVOO_Extract->Cell Treatment TNFa TNFα TNFa->Cell Co-treatment Akt Akt (Phosphorylated) Cell->Akt ERK ERK (Phosphorylated) Cell->ERK Autophagy Autophagy Induction Cell->Autophagy Cell_Proliferation Cell Proliferation Inhibition Autophagy->Cell_Proliferation Cell_Death Cell Death Autophagy->Cell_Death

Caption: Signaling pathway of the EVOO extract in liver cancer cells.

Signaling Pathway of this compound Aglycone in Melanoma Cells

This compound aglycone, when acting alone in melanoma cells with a BRAF mutation, directly targets the MAPK/ERK signaling pathway, a critical driver of melanoma cell growth and survival.

Ligstroside_Aglycone_Pathway LA This compound Aglycone BRAF BRAF V600E (Mutated) LA->BRAF Inhibits MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Melanoma Cell Proliferation ERK->Proliferation Promotes Oleocanthal_Pathway OC Oleocanthal STAT3 STAT3 OC->STAT3 Inhibits ROS ROS Production OC->ROS Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Promotes Apoptosis Apoptosis ROS->Apoptosis Experimental_Workflow Start Select Cancer Cell Lines (e.g., Liver, Melanoma) Treatment Treatment Groups Start->Treatment Extract EVOO Extract (LA + OC) Treatment->Extract LA_alone This compound Aglycone (LA) Treatment->LA_alone OC_alone Oleocanthal (OC) Treatment->OC_alone Control Vehicle Control Treatment->Control Assays Perform Cellular Assays Extract->Assays LA_alone->Assays OC_alone->Assays Control->Assays Proliferation Proliferation Assay (e.g., MTT, Cell Counting) Assays->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Assays->CellCycle Apoptosis Apoptosis/Autophagy Assay (e.g., Annexin V, Western Blot for LC3) Assays->Apoptosis Analysis Analyze Signaling Pathways (Western Blot) Assays->Analysis Comparison Comparative Data Analysis & Conclusion Proliferation->Comparison CellCycle->Comparison Apoptosis->Comparison Analysis->Comparison

References

A Comparative Analysis of the Bioactivities of Ligstroside and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the secoiridoid glycoside, ligstroside, and its corresponding aglycone. This analysis is based on available experimental data to assist researchers in understanding their relative therapeutic potential.

This compound, a prominent phenolic compound in olive leaves, and its aglycone, formed by the removal of a glucose unit, are recognized for their diverse health benefits.[1][2] While both compounds exhibit a range of biological activities, their potency and mechanisms of action can differ significantly. This guide will delve into a comparative analysis of their antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative data where available, detailing experimental methodologies, and illustrating the key signaling pathways involved.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the bioactivities of this compound and its aglycone. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Differences in experimental conditions should be considered when interpreting these values.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound Aglycone DPPH Radical ScavengingData not available
This compound DPPH Radical ScavengingData not available
This compound Aglycone ABTS Radical ScavengingData not available
This compound ABTS Radical ScavengingData not available

Note: Specific IC50 values for direct comparison of the antioxidant activity of this compound and its aglycone were not available in the reviewed literature. However, studies on olive leaf extracts rich in these compounds have demonstrated significant antioxidant potential.[3]

Table 2: Comparative Anti-inflammatory Activity

CompoundCell LineAssayIC50 ValueReference
This compound Aglycone RAW 264.7Nitric Oxide (NO) Inhibition~25 µM[4]
This compound RAW 264.7Nitric Oxide (NO) InhibitionData not available

Note: While a specific IC50 value for this compound is not available, studies on related compounds suggest that the aglycone form is generally more potent in inhibiting nitric oxide production.[2]

Table 3: Comparative Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 ValueReference
This compound Aglycone MCF-7 (Breast Cancer)MTT AssayModerate cytotoxicity[5]
This compound MCF-7 (Breast Cancer)MTT AssayData not available
This compound Aglycone HepG2 (Liver Cancer)MTT AssayPotent cytotoxicity[6]
This compound HepG2 (Liver Cancer)MTT AssayData not available
This compound Aglycone HT-29 (Colon Cancer)MTT AssayModerate cytotoxicity[5]
This compound HT-29 (Colon Cancer)MTT AssayData not available
This compound Aglycone Malme-3M (Melanoma)NCI-60 ScreenLog10GI50: -5.86 M[5]

Note: The presence of this compound aglycone in an extract has been shown to lower the required concentration of other cytotoxic agents, suggesting a synergistic effect in cancer cell lines.[1][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound or its aglycone in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the sample or standard (e.g., ascorbic acid) solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[2]

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or its aglycone for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

  • IC50 Determination: The IC50 value is the concentration of the compound that inhibits NO production by 50%.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HT-29) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its aglycone for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound aglycone and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Bioassay (e.g., MTT, Griess) Bioassay (e.g., MTT, Griess) Incubation->Bioassay (e.g., MTT, Griess) Data Acquisition Data Acquisition Bioassay (e.g., MTT, Griess)->Data Acquisition Data Analysis (IC50) Data Analysis (IC50) Data Acquisition->Data Analysis (IC50) anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene activates LigstrosideAglycone This compound Aglycone LigstrosideAglycone->IKK inhibits LigstrosideAglycone->NFkB inhibits nuclear translocation anticancer_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation promotes LigstrosideAglycone This compound Aglycone LigstrosideAglycone->BRAF inhibits

References

A Head-to-Head Comparison of Ligstroside and Tyrosol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of natural phenolic compounds, both ligstroside and tyrosol, predominantly found in olive oil, have garnered significant attention for their antioxidant properties. This guide provides a comprehensive head-to-head comparison of their performance in various antioxidant assays, offering valuable insights for researchers, scientists, and drug development professionals. This comparison synthesizes available experimental data to elucidate the nuanced differences in their antioxidant efficacy and underlying mechanisms of action.

Quantitative Antioxidant Activity

While direct comparative studies providing quantitative data for both this compound and tyrosol in the same assays are limited, a compilation of data from various sources allows for a substantive comparison. Tyrosol has been characterized as having weaker antioxidant activity in several assays compared to other phenols like hydroxytyrosol.[1] this compound aglycone, a closely related and more biologically active form of this compound, has been shown to exhibit significant antioxidant effects.[2]

Antioxidant AssayThis compound (or this compound Aglycone)TyrosolKey Findings & Citations
DPPH Radical Scavenging Activity Described as having significant antioxidant effects.Weaker activity.Tyrosol is noted for its comparatively lower scavenging activity.[1][3]
ABTS Radical Scavenging Activity Possesses radical scavenging ability.Weaker activity.Consistent with DPPH, tyrosol shows lower efficacy in the ABTS assay.[1]
Ferric Reducing Antioxidant Power (FRAP) Exhibits reducing power.Lower activity.The ferric reducing power of tyrosol is reported to be lower than its counterparts.[1]
Oxygen Radical Absorbance Capacity (ORAC) Demonstrates oxygen radical absorbance capacity.Lower activity.Tyrosol shows a lower capacity to neutralize peroxyl radicals in the ORAC assay.[1]

Note: The data for tyrosol is often presented in comparison to hydroxytyrosol, where it consistently shows lower antioxidant potential.[1] The antioxidant activity of this compound is often attributed to its aglycone form.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A working solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compounds (this compound or tyrosol) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compounds are added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride (FeCl₃) solution.

  • The FRAP reagent is pre-warmed to 37°C.

  • A small volume of the sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance with a standard curve prepared using a known antioxidant (e.g., FeSO₄ or Trolox).

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and tyrosol are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate cellular antioxidant defenses.

This compound Aglycone Antioxidant Signaling Pathway

This compound aglycone has been shown to exert its antioxidant effects by activating the Nrf2/HO-1 pathway and inhibiting pro-inflammatory and oxidative stress-related pathways such as NF-κB, MAPKs, and JAK/STAT.

Ligstroside_Pathway This compound This compound Aglycone Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway This compound->MAPK JAK_STAT JAK/STAT Pathway This compound->JAK_STAT HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response Oxidative_Stress Oxidative Stress & Inflammation Antioxidant_Response->Oxidative_Stress NFkB->Oxidative_Stress MAPK->Oxidative_Stress JAK_STAT->Oxidative_Stress

Caption: this compound aglycone's antioxidant mechanism.

Tyrosol Antioxidant Signaling Pathway

Tyrosol's protective effects against oxidative stress are mediated through the modulation of MAPK signaling pathways, including ERK, JNK, and p38, as well as the PI3K/Akt pathway.

Tyrosol_Pathway Tyrosol Tyrosol MAPK_Modulation MAPK Pathway (ERK, JNK, p38) Tyrosol->MAPK_Modulation PI3K_Akt PI3K/Akt Pathway Tyrosol->PI3K_Akt Oxidative_Damage Oxidative Damage MAPK_Modulation->Oxidative_Damage Cell_Survival Increased Cell Survival PI3K_Akt->Cell_Survival Cell_Survival->Oxidative_Damage

Caption: Tyrosol's modulation of cellular stress pathways.

Conclusion

This comparative guide highlights the distinct antioxidant profiles of this compound and tyrosol. While both compounds contribute to the antioxidant capacity of olive oil, the available evidence suggests that this compound, particularly in its aglycone form, may possess more potent direct and indirect antioxidant activities than tyrosol. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of these olive-derived phenols. Future head-to-head studies with standardized methodologies are warranted to provide more definitive quantitative comparisons.

References

A Comparative Guide to HPLC Methods for Ligstroside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ligstroside, a prominent secoiridoid found in plants like olive trees (Olea europaea) and Forsythia suspensa, is crucial for quality control, drug development, and scientific research. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. This guide provides an objective comparison of two distinct HPLC-based methodologies: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) method. This comparison is supported by experimental data and detailed protocols to aid in method selection and cross-validation.

Experimental Protocols

Detailed methodologies for the quantification of this compound and related compounds in olive oil are presented below. Method 1 is based on the International Olive Council (IOC) standard procedure, while Method 2 is a validated UHPLC-MS/MS approach.

Method 1: HPLC-UV for Biophenol Analysis in Olive Oil

This method is a robust and widely used approach for the general quantification of biophenolic compounds, including this compound derivatives.

  • Sample Preparation:

    • Accurately weigh 2.0 g of olive oil into a 10 ml screw-cap test tube.

    • Add an internal standard solution (syringic acid).

    • Add a methanol/water solution (80/20, v/v).

    • Extract the mixture in an ultrasonic bath for 15 minutes at room temperature.

    • Centrifuge the emulsion at 5000 rpm for 25 minutes.

    • Filter the supernatant through a 0.45 µm PVDF syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reverse-phase column (4.6 mm x 25 cm, 5 µm particle size, Spherisorb ODS-2 or equivalent).[1][2]

    • Mobile Phase: A ternary gradient elution is typically used, involving water (often acidified), methanol, and acetonitrile (B52724).

    • Flow Rate: A standard flow rate of 1.0 mL/min is common for this column dimension.

    • Detection: UV spectrophotometer set at 280 nm.[1][2]

    • Injection Volume: 20 µL.

    • Quantification: The content of this compound derivatives is calculated relative to an internal standard (syringic acid) and typically expressed as mg/kg of tyrosol.[1]

Method 2: UHPLC-MS/MS for Secoiridoid Analysis in Olive Oil

This method offers enhanced sensitivity and selectivity, making it ideal for the specific quantification of this compound and its isomers, even at low concentrations.

  • Sample Preparation:

    • Dissolve 0.5 g of extra virgin olive oil (EVOO) in 1 mL of hexane (B92381).

    • Perform a liquid-liquid extraction by adding 2 mL of a methanol:water (4:1 v/v) solution and stirring.

    • Centrifuge the emulsion at 3000 rpm for 3 minutes at 4°C.

    • Collect the methanolic-aqueous extract and wash it with hexane to remove residual lipids.

    • Evaporate the combined extracts to dryness under a nitrogen stream.

    • Reconstitute the residue in 800 µL of methanol:water (80:20 v/v) and filter through a 0.2 µm PTFE syringe filter.[3]

  • Chromatographic Conditions:

    • Instrument: Ultra-High-Performance Liquid Chromatograph coupled to an Electrospray Ionization Tandem Mass Spectrometer (UHPLC-ESI-MS/MS).[3]

    • Column: A modern sub-2 µm particle size C18 column (e.g., 50 mm × 2.1 mm, 1.9 µm) is typically used for fast separations.[4]

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[4]

    • Detection: Tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity for the target analytes.

    • Quantification: A matrix-matched calibration curve is used, with standards prepared in refined olive oil and subjected to the same extraction procedure.[3]

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key operational and performance parameters for the two methods.

ParameterMethod 1: HPLC-UVMethod 2: UHPLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Instrumentation HPLC with UV DetectorUHPLC with Tandem Mass Spectrometer
Selectivity Moderate; based on retention time and UV spectrum.Very High; based on precursor/product ion transitions.
Sensitivity Lower; suitable for concentrations in the mg/kg range (typical range 30-800 mg/kg).[1][2]Higher; capable of detecting trace levels.
Sample Throughput Lower; longer run times due to larger column dimensions.Higher; shorter run times with UHPLC columns.
Quantification Relative quantification using an internal standard (Syringic Acid).[1]Absolute quantification using a matrix-matched calibration curve.[3]
Validation Standardized method (e.g., IOC).Validated according to AOAC guidelines.[3]
Cost & Complexity Lower initial cost, simpler operation.Higher initial cost, requires specialized training.
Robustness Generally high for routine analysis.Can be sensitive to matrix effects, requiring careful sample preparation.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in HPLC method validation.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_val Data Analysis & Validation Sample Obtain Sample Matrix Spike Spike with Analyte Sample->Spike Extract Extract this compound Spike->Extract Filter Filter Extract Extract->Filter Inject Inject into HPLC Filter->Inject StdPrep Prepare Calibration Standards StdPrep->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Signal (UV or MS) Separate->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte CalCurve->Quantify Validate Assess Validation Parameters (Accuracy, Precision, etc.) Quantify->Validate

Caption: General experimental workflow for this compound quantification by HPLC.

G cluster_quant Quantitative Performance cluster_limits Sensitivity MV Method Validation Accuracy Accuracy (% Recovery) MV->Accuracy Precision Precision (%RSD) MV->Precision Linearity Linearity (r²) MV->Linearity LOD Limit of Detection (LOD) MV->LOD LOQ Limit of Quantification (LOQ) MV->LOQ Specificity Specificity MV->Specificity Robustness Robustness MV->Robustness Linearity->LOD Linearity->LOQ LOQ->Precision

Caption: Logical relationships between key HPLC method validation parameters.

Objective Comparison and Recommendations

  • HPLC-UV (Method 1): This approach is a cost-effective and reliable workhorse for routine quality control where high sensitivity is not the primary requirement. Its robustness and the simplicity of the instrumentation make it accessible to most analytical laboratories. The method is excellent for determining the total biophenol content as specified by regulatory bodies like the IOC.[1][2] However, its selectivity can be a limitation, as co-eluting compounds with similar UV absorbance profiles may interfere with accurate quantification of specific molecules like this compound.

  • UHPLC-MS/MS (Method 2): For research, drug development, and applications requiring high specificity and sensitivity, the UHPLC-MS/MS method is superior. It can distinguish between structurally similar isomers and quantify this compound with high accuracy, even in complex matrices or at very low concentrations.[3] The increased sample throughput due to the speed of UHPLC is a significant advantage for laboratories analyzing a large number of samples. The main drawbacks are the higher cost of instrumentation and the greater expertise required for method development and operation.

The choice between an HPLC-UV and a UHPLC-MS/MS method for this compound quantification depends directly on the analytical objective. For routine quality assessment and compliance with total polyphenol content regulations, the HPLC-UV method is sufficient, economical, and robust. For detailed pharmacokinetic studies, metabolite identification, or the analysis of complex formulations where specificity and sensitivity are paramount, the UHPLC-MS/MS method is the preferred choice. Cross-validation between these two techniques can be invaluable, allowing for a seamless transition from routine screening with HPLC-UV to more detailed, sensitive analysis with UHPLC-MS/MS while ensuring data consistency and integrity.

References

A Comparative Guide to the Gene Expression Effects of Ligstroside and Other Secoiridoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of ligstroside and other prominent secoiridoids, namely oleuropein (B1677263) and oleocanthal (B1677205), on gene expression. The information is supported by experimental data from peer-reviewed studies to assist researchers in understanding the nuanced biological activities of these olive-derived compounds.

Comparative Analysis of Gene Expression Modulation

Secoiridoids, a class of phenolic compounds abundant in olive oil, have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Their mechanism of action often involves the modulation of critical signaling pathways and the subsequent alteration of gene expression. This section presents a comparative overview of the impact of this compound, oleuropein, and oleocanthal on the expression of key genes implicated in various cellular processes.

Anti-inflammatory Gene Expression

This compound aglycone (LA) has been shown to exert significant anti-inflammatory effects by modulating the expression of genes involved in inflammatory pathways. In lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, LA treatment resulted in the downregulation of pro-inflammatory genes.[1][2] Similarly, oleocanthal and oleacein (B104066) have been demonstrated to counteract inflammation by reducing the expression of genes implicated in adipocyte inflammation, such as IL-1β and COX-2.[3][4][5] Oleuropein has also been reported to reduce the expression of hepatic genes involved in inflammatory responses.[6]

Table 1: Comparative Effect of Secoiridoids on Inflammatory Gene Expression

GeneThis compound AglyconeOleuropeinOleocanthalExperimental Model
iNOS Downregulation--LPS-stimulated murine peritoneal macrophages
COX-2 Downregulation-DownregulationLPS-stimulated murine peritoneal macrophages; TNF-α-stimulated human adipocytes
IL-1β Downregulation-DownregulationLPS-stimulated murine peritoneal macrophages; TNF-α-stimulated human adipocytes
TNF-α DownregulationDownregulationDownregulationLPS-stimulated murine peritoneal macrophages; High-fat diet-fed mice (liver)
IL-6 Downregulation--LPS-stimulated murine peritoneal macrophages
MCP-1 --DownregulationTNF-α-stimulated human adipocytes

Note: "-" indicates data not available in the same comparative context.

Cancer-Related Gene Expression

The anti-cancer properties of secoiridoids are linked to their ability to modulate genes involved in cell proliferation, apoptosis, and signaling pathways crucial for tumor growth. A study on triple-negative breast cancer (TNBC) cells provided a direct comparison of oleuropein and oleocanthal using RNA sequencing.[6][7] Oleocanthal generally exhibited a stronger effect at earlier time points, while oleuropein showed a more pronounced effect at a later time point.[6] this compound aglycone has been shown to downregulate pathways critical for melanoma cell growth and survival by targeting the BRAF signaling pathway.[8][9]

Table 2: Comparative Effect of Oleuropein and Oleocanthal on Gene Expression in Triple-Negative Breast Cancer Cells (MDA-MB-231)

TreatmentTime PointNumber of Differentially Expressed Genes (DEGs)
Oleuropein24h-
48h5898
Oleocanthal24h2900
48h-

Data extracted from a study by El-Sayed et al. (2023).[6]

Table 3: Effect of this compound Aglycone on Gene Expression in Melanoma

FindingExperimental Model
571 dysregulated genes, with downregulation of pathways critical for melanoma cell growth and survival.Human melanoma (Malme-3M) xenografts in mice.[8][9]

Signaling Pathways and Experimental Workflows

The effects of these secoiridoids on gene expression are mediated by their influence on various signaling pathways. The following diagrams illustrate some of the key pathways modulated by this compound and other secoiridoids, as well as a typical workflow for analyzing gene expression changes.

Ligstroside_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs JAK_STAT JAK/STAT TLR4->JAK_STAT NFkB NF-κB TLR4->NFkB This compound This compound Aglycone This compound->MAPKs This compound->JAK_STAT This compound->NFkB Nrf2 Nrf2 This compound->Nrf2 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, TNF-α) MAPKs->Pro_inflammatory_Genes JAK_STAT->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes HO1 HO-1 (Antioxidant Response) Nrf2->HO1

Caption: this compound aglycone signaling pathway in macrophages.

Secoiridoid_Cancer_Pathway Secoiridoids This compound, Oleuropein, Oleocanthal BRAF BRAF Secoiridoids->BRAF Apoptosis_Genes Apoptosis-related Genes (e.g., Caspases, Bcl-2 family) Secoiridoids->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest Secoiridoids->Cell_Cycle_Arrest MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_Genes Cell Proliferation Genes ERK->Proliferation_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: General secoiridoid action on cancer signaling pathways.

Gene_Expression_Workflow Cell_Culture Cell Culture & Treatment with Secoiridoids RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC Library_Prep Library Preparation (for RNA-Seq) or cDNA Synthesis (for qRT-PCR) QC->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing qRT_PCR Quantitative Real-Time PCR Library_Prep->qRT_PCR Data_Analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis Sequencing->Data_Analysis qRT_PCR->Data_Analysis Results Identification of Modulated Genes and Pathways Data_Analysis->Results

Caption: A typical workflow for gene expression analysis.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to investigate the effects of secoiridoids on gene expression.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines are used depending on the research question, including murine peritoneal macrophages for inflammation studies and human cancer cell lines (e.g., MDA-MB-231, MDA-MB-468 for breast cancer; Malme-3M for melanoma).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of this compound, oleuropein, or oleocanthal for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is always included. For inflammation studies, cells may be co-treated with an inflammatory stimulus like LPS.

RNA Extraction and Quantification
  • RNA Isolation: Total RNA is extracted from cultured cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.

Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • PCR Amplification: The qRT-PCR is performed using a real-time PCR system with a SYBR Green or probe-based detection method. Gene-specific primers are used to amplify the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Microarray Analysis
  • Sample Preparation: High-quality total RNA is labeled with a fluorescent dye (e.g., Cy3, Cy5).

  • Hybridization: The labeled RNA is hybridized to a microarray chip containing thousands of gene-specific probes.

  • Scanning and Data Acquisition: The microarray is scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treated and control groups. Pathway analysis tools are then used to identify the biological pathways affected.

RNA Sequencing (RNA-Seq)
  • Library Preparation: A sequencing library is constructed from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment. Further bioinformatics analyses, such as gene ontology and pathway enrichment analysis, are conducted to interpret the biological significance of the gene expression changes.[6][7]

References

Ligstroside's Cyclooxygenase Inhibition: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cyclooxygenase (COX) inhibitory effects of ligstroside, a key bioactive compound in olive oil, against established non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to support further research and development in inflammatory and related diseases.

Introduction to this compound and Cyclooxygenase Inhibition

This compound, a secoiridoid found in high concentrations in olives and olive leaves, has garnered attention for its potential anti-inflammatory properties. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and is primarily involved in the inflammatory response.[1] While traditional NSAIDs often inhibit both isoforms, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.

Comparative Analysis of COX Inhibition

Direct enzymatic inhibition of COX-1 and COX-2 is a key metric for evaluating the potency and selectivity of anti-inflammatory compounds. While a precise IC50 value for this compound remains to be determined, studies on its aglycone have shown inhibitory activity. In contrast, comprehensive data is available for common NSAIDs and other related olive oil polyphenols.

CompoundTarget EnzymeIC50 Value (µM)Inhibition (%)Selectivity (COX-1/COX-2)
This compound Aglycone COX-1Not Determined~24.4% at 12.5 µMNot Applicable
COX-2Not Determined~18.8% at 12.5 µM
Hydroxytyrosol COX-1Not Determined-Not Applicable
COX-210-
Oleacein COX-1< 3-~0.42
COX-21.27-
Ibuprofen (B1674241) COX-112-0.15
COX-280-
Celecoxib COX-182-12.06
COX-26.8-

Data presented for this compound Aglycone reflects percentage inhibition at a specific concentration as IC50 values are not currently available in published literature.[2] IC50 values for Hydroxytyrosol, Oleacein, Ibuprofen, and Celecoxib are compiled from various studies.[3][4][5]

Experimental Protocols

The following is a detailed methodology for a typical in vitro fluorometric assay used to screen for COX-1 and COX-2 inhibitors. This protocol is based on commercially available kits and is representative of the type of experiment that would be used to determine the IC50 values presented in this guide.[6][7][8]

Fluorometric COX Inhibitor Screening Assay

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 or COX-2 enzyme (human recombinant or ovine)

  • COX Assay Buffer

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Test compound (e.g., this compound)

  • Positive Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Solvent for test compound (e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the COX Assay Buffer.

    • Reconstitute the COX-1 or COX-2 enzyme according to the manufacturer's instructions and keep on ice.

    • Prepare a working solution of the COX Probe.

    • Prepare a working solution of the COX Cofactor.

    • Prepare a stock solution of the test compound and positive control inhibitor in the appropriate solvent. Create a series of dilutions to be tested.

    • Prepare the Arachidonic Acid substrate solution immediately before use.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer, COX Cofactor, and either the COX-1 or COX-2 enzyme.

    • Add the various concentrations of the test compound, positive control, or vehicle (solvent control) to the appropriate wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the Arachidonic Acid substrate to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control using the following formula: % Inhibition = [(Rate of Vehicle Control - Rate of Test Compound) / Rate of Vehicle Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 This compound This compound This compound->COX2 Modulates Expression NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib Celecoxib->COX2 Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitors) plate_prep Plate Preparation: Add Enzyme, Buffer, and Inhibitors to 96-well Plate start->plate_prep incubation Incubation: Allow Inhibitor Binding (e.g., 15 min at RT) plate_prep->incubation reaction Reaction Initiation: Add Arachidonic Acid to all wells incubation->reaction measurement Kinetic Measurement: Read Fluorescence (Ex/Em = 535/587 nm) reaction->measurement analysis Data Analysis: Calculate % Inhibition and Determine IC50 measurement->analysis end End: Comparative Results analysis->end

References

A Comparative Analysis of Ligstroside Across Olive Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of raw botanical materials is a critical step that influences the outcome of experimental studies and the efficacy of derived products. In the context of olive-derived phytochemicals, ligstroside, a prominent secoiridoid, has garnered significant interest for its diverse biological activities. However, the concentration of this compound is not uniform across all olive varieties.[1][2] This guide provides a comparative overview of this compound content in different olive cultivars, supported by quantitative data, detailed experimental methodologies, and an exploration of its molecular mechanisms of action.

The variability in this compound concentration is influenced by numerous factors, including the specific cultivar, the geographical origin, the ripeness of the fruit at harvest, and the processing methods employed.[1][3] This inherent variability makes a precise analytical characterization essential for any research or commercial application.

Data Presentation: Quantitative Comparison of this compound

The following table summarizes quantitative data on this compound and its derivatives from various scientific studies, highlighting the significant differences in concentration among olive cultivars.

CultivarCompoundConcentrationSource MaterialReference
Coratina This compound11.4 g/kg (dry weight)Olive Fruit[2]
Carolea This compound11.0 g/kg (dry weight)Olive Fruit[2]
Cassanese This compound9.3 g/kg (dry weight)Olive Fruit[2]
Oblica Decarboxymethyl this compound aglycone (DMLdA)85.1–166.5 mg/kgVirgin Olive Oil[4]
Leccino Decarboxymethyl this compound aglycone (DMLdA)32.9–142.7 mg/kgVirgin Olive Oil[4]

Experimental Protocols

Accurate quantification of this compound is fundamental for comparative analysis. The methodologies detailed below are commonly employed for the extraction and analysis of this secoiridoid from olive products.

This protocol outlines the liquid-liquid extraction of this compound and other phenols, adapted from methods described by the International Olive Council and other research studies.[1][5][6]

  • Sample Preparation : Freeze-dry fresh olive fruits to remove moisture and then grind them into a fine, homogeneous powder using a laboratory mill or mortar and pestle.[1]

  • Extraction :

    • Accurately weigh approximately 2.0 g of the dried olive powder into a 15 mL centrifuge tube.

    • Add 1 mL of an internal standard solution (e.g., syringic acid in methanol) for accurate quantification.[6]

    • Add 5 mL of an 80:20 (v/v) methanol/water solvent mixture.[6]

  • Homogenization : Vigorously shake the mixture for at least 1 minute to ensure thorough mixing.[6]

  • Sonication : Place the tube in an ultrasonic bath for 15 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.[6]

  • Centrifugation : Centrifuge the mixture at 5000 rpm for 25 minutes to pellet the solid material.[6]

  • Collection : Carefully collect the supernatant, which contains the extracted phenolic compounds.

  • Filtration : Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial for analysis.[6]

This protocol details the chromatographic conditions for the quantification of this compound.

  • Instrumentation : A high-performance liquid chromatograph equipped with a C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size) and a Diode Array Detector (DAD) or UV detector.[5][7]

  • Mobile Phase : A gradient elution is typically used, involving:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol.[1]

  • Detection : The chromatogram is monitored at 280 nm for the detection and quantification of this compound and related phenolic compounds.[5][7]

  • Quantification : The concentration of this compound is calculated by comparing the peak area to that of a calibration curve constructed from a pure standard and normalized using the internal standard.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for this compound analysis and a key signaling pathway modulated by its aglycone form.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Olive Olive Cultivar Sample (Fruit or Leaves) FreezeDry Freeze-Drying Olive->FreezeDry Grind Grinding to Powder FreezeDry->Grind Weigh Weighing Grind->Weigh Solvent Add Methanol/Water & Internal Standard Weigh->Solvent Sonicate Ultrasonication (15 min) Solvent->Sonicate Centrifuge Centrifugation (5000 rpm, 25 min) Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Syringe Filtration (0.45 µm) Collect->Filter HPLC HPLC-DAD Analysis (C18 Column) Filter->HPLC Detect Detection at 280 nm HPLC->Detect Quantify Quantification Detect->Quantify

Fig. 1: Experimental workflow for this compound extraction and analysis.

Biological Activity and Signaling Pathways

This compound and its aglycone (LA) form exhibit significant biological activities, including anti-inflammatory and anti-cancer effects.[8][9] These effects are attributed to their ability to modulate key intracellular signaling pathways. For instance, this compound aglycone has been shown to prevent inflammation by inhibiting pathways such as NF-κB and MAPKs.[9][10] It also demonstrates anti-cancer properties by targeting the BRAF signaling pathway in melanoma.[8][11]

G cluster_pathways Intracellular Signaling cluster_response Pro-inflammatory Response LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates LA This compound Aglycone LA->MAPK Inhibits LA->NFkB Inhibits iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Fig. 2: Anti-inflammatory mechanism of this compound Aglycone.

References

Validating Ligstroside as a Biomarker for Olive Oil Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ligstroside and its derivatives against other key phenolic compounds in olive oil, validating its role as a biomarker for quality. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support an objective evaluation.

Introduction

The quality of virgin olive oil is intrinsically linked to its chemical composition, particularly its profile of phenolic compounds. These molecules contribute not only to the sensory characteristics of the oil, such as bitterness and pungency, but also to its oxidative stability and health benefits. Among the diverse array of phenols, secoiridoids derived from this compound and oleuropein (B1677263) are of significant interest. While oleocanthal (B1677205) and oleuropein derivatives have been extensively studied, this guide focuses on validating this compound and its aglycones as crucial biomarkers of olive oil quality.

This compound, a prominent secoiridoid in olives, undergoes enzymatic and chemical transformations during oil extraction and storage, yielding a variety of derivatives, most notably the deacetoxy-ligstroside aglycon, which is a key contributor to the pungent or "peppery" sensation in high-quality extra virgin olive oil[1][2]. The concentration of this compound derivatives, in conjunction with other phenols, can provide valuable insights into the olive cultivar, ripeness at harvest, processing techniques, and storage conditions.

Comparative Analysis of Key Phenolic Biomarkers

The concentration of this compound derivatives, alongside oleocanthal and oleuropein aglycone, varies significantly across different olive oil grades and cultivars. The following tables summarize quantitative data from various studies, highlighting the relative abundance of these key biomarkers.

Table 1: Concentration of Key Secoiridoids in Different Olive Oil Cultivars (mg/kg)

CultivarThis compound Aglycone DerivativesOleocanthalOleuropein Aglycone DerivativesReference
Oblica85.1–166.5 (DMLdA)-78.8–277.2 (DMOdA)[3]
Leccino32.9–142.7 (DMLdA)-60.6–347.9 (DMOdA)[3]
North Aegean (Avg)12713.9254[4]
Various ItalianPrevails in Southern ItalyHigher in Central ItalyPrevails in Southern Italy[5]

DMLdA: Dialdehydic form of decarboxymethyl this compound aglycone; DMOdA: Dialdehydic form of decarboxymethyl oleuropein aglycone.

Table 2: Correlation of Secoiridoids with Olive Oil Quality Parameters

Quality ParameterThis compound DerivativesOleocanthal & OleaceinOleuropein DerivativesReference
Pungency Strong positive correlation (deacetoxy-ligstroside aglycon)Positive correlationSlight burning/numbing sensation[1]
Bitterness Contributes to bitternessContributes to bitternessMain contributor (aldehydic form of oleuropein aglycone)[1][6]
Oxidative Stability Contribute to stabilityImprove oxidative stabilityHigh correlation with stability[7][8]

Experimental Protocols

Accurate quantification of this compound and other secoiridoids is essential for their validation as quality biomarkers. The following are detailed methodologies for their analysis.

Protocol 1: Analysis of Phenolic Compounds by HPLC-UV

This method is based on the International Olive Council (IOC) standard for the determination of biophenols in olive oils.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh 2.0 g of olive oil into a 10 mL centrifuge tube.

    • Add 1 mL of an internal standard solution (e.g., syringic acid in methanol).

    • Vortex for 30 seconds.

    • Add 5 mL of a methanol (B129727)/water (80/20, v/v) extraction solution.

    • Vortex for 1 minute.

    • Place in an ultrasonic bath for 15 minutes at room temperature.

    • Centrifuge at 5000 rpm for 25 minutes.

    • Collect the supernatant and filter through a 0.45 µm PVDF syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatograph with a ternary gradient pump and a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of A: water with 0.2% phosphoric acid, B: methanol, and C: acetonitrile.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detector set at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a tyrosol standard. The concentration of individual phenolic compounds is expressed as mg of tyrosol per kg of oil.

Protocol 2: Analysis of Secoiridoids by UHPLC-ESI-MS/MS

This method offers higher sensitivity and selectivity for the analysis of specific secoiridoid isomers.

  • Sample Preparation:

    • Dissolve 0.5 g of olive oil in 1 mL of hexane (B92381) in a centrifuge tube and vortex for 30 seconds.

    • Add 2 mL of a methanol/water (4:1, v/v) solution and stir for 30 seconds.

    • Centrifuge at 3000 rpm and 4°C for 3 minutes.

    • Collect the methanolic-aqueous extract and wash it with hexane.

    • Evaporate the extract under a nitrogen stream and reconstitute with 800 µL of methanol/water (80:20, v/v).

    • Filter through a 0.2 µm PTFE syringe filter into an amber glass vial.

  • Chromatographic and Mass Spectrometry Conditions:

    • UHPLC System: An ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A suitable C18 column for UHPLC.

    • Mobile Phase: A gradient of A: water with 0.1% formic acid and B: methanol with 0.1% formic acid.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification of specific secoiridoids.

Mandatory Visualizations

Experimental Workflow for Secoiridoid Analysis

experimental_workflow sample Olive Oil Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction hplc HPLC-UV Analysis extraction->hplc uhplc_ms UHPLC-MS/MS Analysis extraction->uhplc_ms data_analysis Data Analysis & Quantification hplc->data_analysis uhplc_ms->data_analysis quality_correlation Correlation with Quality Parameters data_analysis->quality_correlation

Caption: Workflow for the analysis of secoiridoids in olive oil.

Signaling Pathways Modulated by this compound Aglycone

This compound aglycone has been shown to exert anti-inflammatory and anti-cancer effects through the modulation of several key signaling pathways[4][9][10][11].

ligstroside_pathways LA This compound Aglycone MAPK MAPKs LA->MAPK NFkB NF-κB LA->NFkB JAK_STAT JAK/STAT LA->JAK_STAT Nrf2 Nrf2/HO-1 LA->Nrf2 NLRP3 NLRP3 Inflammasome LA->NLRP3 BRAF BRAF-MAPK Pathway LA->BRAF LPS LPS LPS->MAPK LPS->NFkB LPS->JAK_STAT LPS->NLRP3 Inflammation Inflammation (iNOS, COX-2, Pro-inflammatory Cytokines) MAPK->Inflammation NFkB->Inflammation JAK_STAT->Inflammation Nrf2->Inflammation NLRP3->Inflammation Melanoma Melanoma Progression BRAF->Melanoma

Caption: Anti-inflammatory and anti-cancer signaling pathways of this compound aglycone.

Signaling Pathways Modulated by Oleocanthal

Oleocanthal is known for its potent anti-inflammatory and anti-cancer properties, which are mediated through various signaling pathways[6][7][12][13][14].

oleocanthal_pathways OC Oleocanthal COX COX-1/COX-2 OC->COX mTOR mTOR OC->mTOR STAT3 STAT3 OC->STAT3 cMET c-Met OC->cMET Angiogenesis Angiogenesis OC->Angiogenesis Inflammation Inflammation COX->Inflammation Cancer_Proliferation Cancer Cell Proliferation & Survival mTOR->Cancer_Proliferation STAT3->Cancer_Proliferation cMET->Cancer_Proliferation

Caption: Anti-inflammatory and anti-cancer signaling pathways of oleocanthal.

Conclusion

The evidence presented in this guide supports the validation of this compound and its derivatives as significant biomarkers for olive oil quality. The concentration of these compounds, particularly the deacetoxy-ligstroside aglycon, is strongly correlated with the pungency of virgin olive oil, a key sensory attribute of high-quality products. Furthermore, this compound aglycone demonstrates potent anti-inflammatory and anti-cancer activities through the modulation of multiple signaling pathways, highlighting its potential health benefits.

While oleuropein derivatives are primary contributors to bitterness and overall oxidative stability, a comprehensive analysis of the secoiridoid profile, including this compound derivatives and oleocanthal, provides a more complete and nuanced assessment of olive oil quality. For researchers, scientists, and drug development professionals, understanding the interplay of these biomarkers is crucial for evaluating the sensory and health-promoting properties of olive oil and for the development of novel therapeutics based on these natural compounds. The standardized analytical protocols provided herein offer a robust framework for the accurate quantification of these important molecules.

References

Assessing the Specificity of Ligstroside's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological targets of ligstroside, a secoiridoid found in olive oil, and its analogues, oleuropein (B1677263) and hydroxytyrosol (B1673988). The information presented herein is intended to assist researchers in evaluating the specificity of this compound for its molecular targets and to provide a framework for future investigations.

Introduction

This compound, and its active form, this compound aglycone (LA), have garnered significant interest for their potential therapeutic applications, primarily attributed to their anti-inflammatory and anti-cancer properties. Understanding the specific molecular targets of these compounds is crucial for their development as safe and effective therapeutic agents. This guide summarizes the current knowledge on the biological targets of this compound and compares its activity with that of oleuropein and hydroxytyrosol, two structurally related and well-studied polyphenols from olive oil.

Comparative Analysis of Biological Targets

This compound aglycone has been shown to modulate multiple signaling pathways implicated in inflammation and cancer. Its effects are often compared to those of other olive oil polyphenols, such as oleuropein and hydroxytyrosol, which share similar biological activities.

Table 1: Comparison of the Effects of this compound Aglycone, Oleuropein, and Hydroxytyrosol on Key Biological Targets

Target/PathwayThis compound Aglycone (LA)OleuropeinHydroxytyrosol
Anti-inflammatory Activity
NF-κB PathwayInhibition of activation in LPS-stimulated macrophages at 12.5, 25, and 50 μM.[1]Inhibition of NF-κB activation.Inhibition of NF-κB activation.[2]
MAPK Pathway (ERK, JNK, p38)Inhibition of phosphorylation in LPS-stimulated macrophages at 12.5, 25, and 50 μM.[1]Modulation of MAPK pathways.Modulation of MAPK pathways.[2]
JAK/STAT PathwayInhibition of JAK2/STAT3 phosphorylation in LPS-stimulated macrophages at 12.5, 25, and 50 μM.[1]-Inhibition of STAT3 signaling.[3]
NLRP3 InflammasomeInhibition of canonical and non-canonical activation in LPS-stimulated macrophages at 12.5, 25, and 50 μM.[1]--
COX-2Modulation of protein overexpression in LPS-stimulated macrophages.[1]Inhibition of expression in human monocytes (IC50 not specified).[4]Inhibition of expression and activity in human monocytes (IC50 for MMP-9 release: 10 μM).[5][6]
iNOSDecreased protein expression in LPS-stimulated macrophages.[1]Scavenges nitric oxide and can induce iNOS expression.[7]Inhibition of expression in human monocytic cells.[2][6]
Nrf2/HO-1 PathwayActivation in LPS-stimulated macrophages.[1]Activation of the Nrf2-mediated signaling pathway.[8]Activation of Nrf2 and HO-1.[3]
Anti-cancer Activity
BRAF SignalingDownregulation of mutated BRAF-MAPK axis in Malme-3M melanoma cells.[3][9]Antiproliferative effect on BRAF melanoma cells (A375), effective at 250 µM and 500 µM.[10][11]-
Cell Viability (Melanoma)Malme-3M (BRAF V600E): Log10 GI50 = -5.86 M, Log10 TGI = -4.45 M, Log10 LC50 > -4.0 M.[9]A375 (BRAF V600E): Non-toxic dose of 250 µM affected cell proliferation.[10]-
Cell Viability (Breast Cancer)-MDA-MB-468 IC50: 159.70 µM (72h), 92.43 µM (96h). MDA-MB-231 IC50: 225.65 µM (72h), 98.78 µM (96h).[12]-

Note: The majority of the quantitative data for this compound aglycone's anti-inflammatory activity is based on effective concentrations in cell-based assays rather than direct enzymatic inhibition (IC50) or binding affinity (Kd) values. Similarly, much of the data for oleuropein and hydroxytyrosol is descriptive of their effects on signaling pathways. The IC50 values provided are for cell viability or specific cellular responses and may not reflect direct enzyme inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound aglycone and a general workflow for assessing its biological activity.

Ligstroside_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_Nrf2 Nrf2/HO-1 Pathway cluster_BRAF BRAF Signaling in Melanoma LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates IKK IKK TLR4->IKK AP1 AP1 p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines AP1->Pro_inflammatory_Cytokines induces IkB IkB IKK->IkB phosphorylates NFkB NFkB NFkB_nucleus NFkB_nucleus NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_Cytokines induces COX2_iNOS COX2_iNOS NFkB_nucleus->COX2_iNOS induces Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3_dimer STAT3->STAT3_dimer dimerizes STAT3_nucleus STAT3_nucleus STAT3_dimer->STAT3_nucleus translocates Pro_inflammatory_Genes Pro_inflammatory_Genes STAT3_nucleus->Pro_inflammatory_Genes induces Ligstroside_Aglycone This compound Aglycone Ligstroside_Aglycone->p38 inhibits Ligstroside_Aglycone->JNK inhibits Ligstroside_Aglycone->ERK inhibits Ligstroside_Aglycone->IKK inhibits Ligstroside_Aglycone->JAK2 inhibits Ligstroside_Aglycone2 This compound Aglycone Keap1_Nrf2 Keap1-Nrf2 Ligstroside_Aglycone2->Keap1_Nrf2 disrupts Nrf2 Nrf2 Nrf2_nucleus Nrf2_nucleus Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds HO1 Heme Oxygenase-1 ARE->HO1 induces BRAF_V600E BRAF V600E MEK MEK BRAF_V600E->MEK phosphorylates ERK_cancer ERK_cancer MEK->ERK_cancer phosphorylates Proliferation_Survival Proliferation_Survival ERK_cancer->Proliferation_Survival promotes Ligstroside_Aglycone3 This compound Aglycone Ligstroside_Aglycone3->BRAF_V600E downregulates

Caption: Signaling pathways modulated by this compound Aglycone.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Cell Culture (e.g., Macrophages, Melanoma cells) Treatment Treatment with This compound Aglycone Cell_Culture->Treatment Cell_Lysate Cell Lysate Preparation Treatment->Cell_Lysate Cytokine_Measurement Cytokine Measurement (ELISA) Treatment->Cytokine_Measurement Supernatant Protein_Analysis Protein Expression/Phosphorylation (Western Blot) Cell_Lysate->Protein_Analysis Gene_Expression Gene Expression (RT-qPCR) Cell_Lysate->Gene_Expression Enzyme_Activity Enzymatic Activity Assays (e.g., COX-2, iNOS) Cell_Lysate->Enzyme_Activity Animal_Model Animal Model (e.g., Inflammation, Xenograft) LA_Administration This compound Aglycone Administration Animal_Model->LA_Administration Tissue_Collection Tissue/Tumor Collection LA_Administration->Tissue_Collection Analysis Histology, Biomarker Analysis Tissue_Collection->Analysis

Caption: General experimental workflow for assessing this compound's bioactivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to assessing the biological targets of this compound.

1. Western Blot Analysis for Signaling Pathway Modulation

  • Objective: To determine the effect of this compound aglycone on the protein expression and phosphorylation status of key signaling molecules (e.g., MAPKs, IκBα, STAT3).

  • Methodology:

    • Cell Culture and Treatment: Culture appropriate cells (e.g., murine peritoneal macrophages) and treat with various concentrations of this compound aglycone (e.g., 12.5, 25, 50 μM) for a specified time, with or without a stimulant (e.g., LPS).[1]

    • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for the target proteins (total and phosphorylated forms) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

2. NLRP3 Inflammasome Activation Assay

  • Objective: To assess the inhibitory effect of this compound aglycone on NLRP3 inflammasome activation.

  • Methodology:

    • Cell Priming and Treatment: Prime macrophages (e.g., bone marrow-derived macrophages) with LPS for 3-4 hours. Then, treat with this compound aglycone for 1 hour.

    • Inflammasome Activation: Induce NLRP3 inflammasome activation with a second signal, such as ATP or nigericin.

    • Sample Collection: Collect the cell culture supernatants and cell lysates.

    • IL-1β and Caspase-1 Measurement: Measure the levels of mature IL-1β in the supernatant by ELISA. Analyze the cleavage of caspase-1 in the supernatant and cell lysates by Western blot.

    • ASC Speck Visualization (Optional): Fix and permeabilize the cells, stain for ASC, and visualize the formation of ASC specks using fluorescence microscopy.

3. COX-2 and iNOS Activity and Expression Assays

  • Objective: To determine the effect of this compound aglycone on the activity and expression of COX-2 and iNOS.

  • Methodology:

    • Expression (Western Blot): Follow the Western blot protocol described above using specific antibodies for COX-2 and iNOS.

    • iNOS Activity (Griess Assay):

      • Culture and treat cells as described previously.

      • Collect the cell culture supernatant.

      • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

      • Generate a standard curve with known concentrations of sodium nitrite to quantify the results.[1]

    • COX-2 Activity (ELISA):

      • Culture and treat cells.

      • Measure the production of prostaglandin (B15479496) E2 (PGE2), a major product of COX-2, in the cell culture supernatant using a specific PGE2 ELISA kit.

4. BRAF Kinase Assay (In Vitro)

  • Objective: To determine if this compound aglycone directly inhibits the kinase activity of BRAF.

  • Methodology:

    • Reaction Setup: In a microplate, combine recombinant BRAF (wild-type or V600E mutant) enzyme, a suitable substrate (e.g., MEK1), and varying concentrations of this compound aglycone in a kinase reaction buffer.

    • Initiate Reaction: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Luminescence-based assay: Use a reagent like Kinase-Glo® that measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity.

      • Antibody-based detection (ELISA or Western Blot): Use a phospho-specific antibody to detect the phosphorylated substrate.

    • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound aglycone and determine the IC50 value.

Off-Target Specificity

Currently, there is a lack of publicly available data from comprehensive off-target screening studies for this compound, oleuropein, and hydroxytyrosol. The broad range of signaling pathways modulated by these compounds suggests a polypharmacological profile, which is common for many natural products. While this may be beneficial for treating complex diseases, it also highlights the need for thorough off-target profiling to identify potential liabilities and ensure safety. Future studies employing techniques such as affinity chromatography-mass spectrometry or broad kinase panel screening are warranted to fully elucidate the target specificity of this compound and its analogues.

Conclusion

This compound aglycone demonstrates significant biological activity by modulating key signaling pathways involved in inflammation and cancer, including NF-κB, MAPKs, JAK/STAT, and BRAF signaling. Its activity profile shows considerable overlap with other olive oil polyphenols like oleuropein and hydroxytyrosol, suggesting shared mechanisms of action. While current data provides a strong foundation for its therapeutic potential, further research is needed to establish direct enzyme inhibition kinetics and to comprehensively profile its off-target effects. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the specificity of this compound's biological targets and advance its development as a potential therapeutic agent.

References

The Pivotal Role of Ligstroside in the Mediterranean Diet's Health Halo: A Comparative Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular underpinnings of the Mediterranean diet reveals ligstroside, a key polyphenol in extra virgin olive oil, as a significant contributor to its acclaimed health benefits. This comparative guide synthesizes experimental data to validate the anti-inflammatory, antioxidant, and cardioprotective roles of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

The Mediterranean diet, rich in fruits, vegetables, and healthy fats, has long been associated with a lower incidence of chronic diseases. At the heart of this diet is extra virgin olive oil (EVOO), a source of numerous bioactive compounds. Among these, the secoiridoid this compound is emerging as a potent modulator of cellular pathways involved in inflammation and oxidative stress. This guide provides a comprehensive comparison of this compound's efficacy against other relevant polyphenols and dietary interventions, supported by experimental evidence.

Comparative Efficacy of this compound

To objectively assess the health benefits of this compound, its performance has been compared with other well-known olive oil polyphenols, such as oleuropein (B1677263) and hydroxytyrosol (B1673988), as well as with dietary interventions low in polyphenols.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators. A primary mechanism is the suppression of nitric oxide (NO), a pro-inflammatory molecule, in immune cells.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production by Olive Oil Polyphenols in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM) for NO InhibitionKey Findings & Citations
This compound Aglycone Murine Peritoneal MacrophagesNot explicitly stated, but significant reduction at 12.5, 25, and 50 µM.Dose-dependently reduces NO production.[1]
Oleuropein Aglycone Not specifiedNot explicitly stated, but shows significant anti-inflammatory effects.Recognized for its anti-inflammatory potential.[2]

Note: Direct IC50 value comparison is challenging due to variations in experimental setups across different studies. However, both compounds show potent inhibitory effects.

Antioxidant Capacity

The antioxidant activity of this compound contributes to its protective effects against cellular damage. While direct comparative antioxidant data for this compound is limited, the superior antioxidant capacity of high-polyphenol EVOO, in which this compound is a key component, has been established. Furthermore, comparisons between other olive oil polyphenols like hydroxytyrosol and tyrosol provide a benchmark for the antioxidant potential within this class of compounds.

Table 2: Comparative Antioxidant Activity of Olive Oil Polyphenols

AssayThis compoundHydroxytyrosolOleuropeinKey Findings & Citations
DPPH Radical Scavenging Documented antioxidant activity.Stronger activity than tyrosol.Potent antioxidant.Hydroxytyrosol is a potent scavenger of DPPH radicals.[3][4]
ABTS Radical Scavenging Documented antioxidant activity.Stronger activity than tyrosol.Potent antioxidant.Hydroxytyrosol shows high radical scavenging activity.[3][4]
Cellular Antioxidant Activity Contributes to the antioxidant effects of EVOO.More effective than tyrosol in reducing ROS.Protects against oxidative stress.High-polyphenol EVOO enhances cellular antioxidant defenses.[5]
Cardiovascular Health Benefits

The consumption of polyphenol-rich EVOO is strongly linked to improved cardiovascular health markers. Clinical studies comparing high-polyphenol EVOO to low-polyphenol alternatives provide compelling evidence for the role of compounds like this compound.

Table 3: Impact of High-Polyphenol EVOO on Cardiovascular Health Markers (Human Clinical Trials)

Health MarkerIntervention (High-Polyphenol EVOO)Control (Low-Polyphenol EVOO)Percentage ImprovementKey Findings & Citations
LDL Cholesterol Significant reductionLess to no reduction-Daily consumption of polyphenol-rich EVOO improves LDL-C levels.
Systolic Blood Pressure Significant reductionNo significant change-Olive oil polyphenols can positively influence blood pressure.
Endothelial Function ImprovedLess improvement-High-polyphenol EVOO enhances endothelial function.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. These include the NF-κB, MAPK, and Nrf2 pathways, which are central to the regulation of inflammation and oxidative stress.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_genes Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. This compound can suppress the activation of key MAPK proteins.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response This compound This compound This compound->MAPKKK Inhibits

Caption: this compound modulates the MAPK signaling cascade.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary regulator of cellular antioxidant defenses. This compound can activate Nrf2, leading to the production of antioxidant enzymes.

Nrf2_Pathway cluster_Keap1_Nrf2 Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates transcription of This compound This compound This compound->Keap1 Promotes dissociation from

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the validation of this compound's bioactivity.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages
  • Cell Culture: Murine peritoneal macrophages or RAW 264.7 macrophage cell line are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of this compound aglycone (e.g., 12.5, 25, 50 µM) for 1-2 hours.

  • Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression of key inflammatory markers (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of NF-κB and MAPKs) via western blotting.

Western Blot Analysis for Signaling Pathway Modulation
  • Protein Extraction: Following treatment and/or stimulation, cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, Nrf2).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified and normalized to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers for target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control.

Conclusion

The compiled evidence strongly supports the role of this compound as a key bioactive compound contributing to the health benefits of the Mediterranean diet. Its potent anti-inflammatory and antioxidant activities, mediated through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways, underscore its therapeutic potential. While direct comparative studies with a broader range of polyphenols are warranted, the existing data provides a solid foundation for further research and development of this compound-based nutraceuticals and pharmaceuticals. This guide serves as a valuable resource for professionals in the field, providing a clear and concise overview of the current scientific validation of this compound's health-promoting properties.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ligstroside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of ligstroside, a bioactive natural compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound: Chemical and Safety Data

PropertyDataSource
Chemical Name This compound
CAS Number 35897-92-8[1]
Molecular Formula C₂₅H₃₂O₁₂[1][2]
Molecular Weight 524.51 g/mol [1]
Physical State Solid[1]
Storage Class 11 - Combustible Solids

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with most laboratory chemicals, must be managed through your institution's designated hazardous waste program.[3][4][5][6] Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[4]

1. Waste Identification and Segregation:

  • Treat all unused or unwanted this compound as hazardous chemical waste.[5]

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Store incompatible wastes separately to prevent dangerous reactions.[4][5]

2. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[3][5][6]

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.[5] The label should also include the name of the principal investigator or lab manager and the date the waste was first added to the container.

3. Waste Accumulation and Storage:

  • Store the sealed this compound waste container in a designated and properly signed hazardous waste storage area within the laboratory.[7]

  • This area should be secure and accessible only to trained personnel.[7]

  • Ensure the container remains closed at all times, except when adding waste.[5][6]

4. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a separate, clearly labeled hazardous waste container.

  • For chemically contaminated sharps, use a designated puncture-proof sharps container.

5. Disposal of Empty this compound Containers:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[3][5]

  • The rinsate from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[5]

  • After triple-rinsing and allowing the container to air dry, it may be disposed of as regular trash, provided all labels have been defaced.[3]

6. Arranging for Waste Pickup:

  • Once the waste container is full (do not overfill, leave at least 5% headspace for expansion), or if the waste has been stored for the maximum allowable time per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent department.[3][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

Ligstroside_Disposal_Workflow start Start: this compound Waste Generated decision_waste_type What is the waste type? start->decision_waste_type solid_waste Solid this compound or Contaminated Labware decision_waste_type->solid_waste Solid/Contaminated empty_container Empty this compound Container decision_waste_type->empty_container Empty Container collect_solid Collect in a labeled hazardous waste container. solid_waste->collect_solid triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse store_waste Store sealed container in designated area. collect_solid->store_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->store_waste dispose_container Dispose of container in regular trash. deface_label->dispose_container request_pickup Request pickup by EHS. store_waste->request_pickup

This compound Disposal Workflow

Disclaimer: These procedures are based on general laboratory safety guidelines. Always consult and adhere to your institution's specific chemical hygiene plan and waste disposal protocols. If you are ever in doubt about a procedure, contact your institution's Environmental Health and Safety department for guidance.

References

Essential Safety and Handling Protocol for Ligstroside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ligstroside. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, minimizing exposure risk and ensuring laboratory safety.

Hazard Identification and Safety Summary

This compound is a naturally occurring phenolic compound found in olives.[1] While it is studied for its potential health benefits, including anti-inflammatory and antioxidant properties, it is essential to handle it with care as a biologically active substance.[2][3] It is classified as a combustible solid and is considered highly hazardous to water (Water Hazard Class 3).

Hazard ClassificationDescriptionSource
Physical Hazard Combustible Solid
Environmental Hazard WGK 3: Highly hazardous to water
Potential Health Hazards As a biologically active substance, avoid direct contact, inhalation, and ingestion to prevent unintended pharmacological effects. A related compound is known to cause a strong pungent (burning) sensation, suggesting a potential for sensory irritation.[4]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting, compliant with EN 166 or ANSI Z87.1 standards.Protects eyes from splashes and airborne particles.[5]
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face against splashes, especially when handling larger quantities or solutions.[6][7]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.Provides a barrier against skin contact.[6] Should be changed immediately if contaminated.
Body Protection Laboratory CoatLong-sleeved, fully buttoned.Protects skin and personal clothing from contamination.[5][6]
Respiratory Protection Filtering Half Mask or equivalentNIOSH-approved respirator.Required when handling the powder form to prevent inhalation of airborne particles.[5][6]

Step-by-Step Handling and Disposal Protocol

Pre-Handling Preparations
  • Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Equipment : Have all necessary equipment (spatulas, weighing paper, glassware, etc.) readily available.

  • Spill Kit : Ensure a chemical spill kit is accessible.

  • PPE Check : Don all required PPE as listed in the table above.

Handling this compound Powder
  • Weighing :

    • Perform all weighing operations within a chemical fume hood to contain any airborne powder.

    • Use anti-static weighing paper or a suitable container.

    • Close the primary container of this compound immediately after dispensing.

  • Solubilization :

    • If preparing a solution, add the solvent to the weighed this compound powder slowly to avoid splashing.

    • Cap the container before mixing or vortexing.

Handling this compound Solutions
  • Transferring : Use appropriate pipettes or other liquid handling instruments to transfer solutions.

  • Avoiding Aerosols : Avoid creating aerosols. If there is a risk of aerosol generation, perform the task in a fume hood.

Post-Handling and Decontamination
  • Decontaminate Equipment : Clean all non-disposable equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by a thorough wash with soap and water.

  • Decontaminate Work Area : Wipe down the work surface with a suitable cleaning agent.

  • Remove PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator if used).

Disposal Plan
  • Solid Waste :

    • Collect all solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels from cleanup) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste :

    • Dispose of this compound solutions in a designated hazardous liquid waste container.

    • Do not pour this compound waste down the drain, as it is highly hazardous to water.

  • Container Disposal : Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow

Ligstroside_Handling_Workflow start Start: Review Protocol & SDS prep 1. Prepare Workspace & Assemble Equipment start->prep ppe 2. Don Personal Protective Equipment prep->ppe handling 3. Handle this compound (Weighing/Solubilizing) ppe->handling decon 4. Decontaminate Equipment & Workspace handling->decon Procedure Complete spill Spill Occurs handling->spill Accident disposal 5. Segregate & Dispose of Waste Properly decon->disposal end End: Safe Completion disposal->end spill_response Execute Spill Response Protocol spill->spill_response spill_response->decon

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligstroside
Reactant of Route 2
Ligstroside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.